molecular formula C7H7NO B1207257 2-Aminobenzaldehyde CAS No. 529-23-7

2-Aminobenzaldehyde

Cat. No.: B1207257
CAS No.: 529-23-7
M. Wt: 121.14 g/mol
InChI Key: FXWFZIRWWNPPOV-UHFFFAOYSA-N
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Description

2-Aminobenzaldehyde is a natural product found in Hebeloma sacchariolens, Brassica nigra, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWFZIRWWNPPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060183
Record name 2-Aminobenzaldehyde
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

529-23-7
Record name 2-Aminobenzaldehyde
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Record name 2-Aminobenzaldehyde
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Record name Benzaldehyde, 2-amino-
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Record name 2-Aminobenzaldehyde
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Record name 2-aminobenzaldehyde
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Record name ANTHRANILALDEHYDE
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Foundational & Exploratory

2-aminobenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (CAS Number: 529-23-7), a pivotal intermediate in organic synthesis. It details its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in pharmaceutical and materials science research.

Core Chemical Identity and Properties

This compound, also known as anthranilaldehyde or 2-formylaniline, is an aromatic organic compound featuring both an amine and an aldehyde functional group attached to a benzene ring at ortho positions.[1][2] This unique structure imparts significant reactivity, making it a versatile precursor for a wide array of heterocyclic compounds.[3]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 529-23-7[1][2][4]
Molecular Formula C₇H₇NO[2][4][5]
Molecular Weight 121.14 g/mol [1][2][4]
Appearance Yellow solid or oil; white to yellow crystalline powder[1][5][6]
Melting Point 32–42 °C (90–107 °F; 305–315 K)[1][6]
Boiling Point 80-85 °C @ 0.27 kPa[6]
Flash Point 113 °C (235.4 °F) - closed cup[6][7][8]
Solubility Good solubility in water; Soluble in ethanol, ether, chloroform, benzene[1][5][6]
Purity ≥96-98% (Commercially available)[2][4]
Stability and Storage

This compound is known to be unstable as it can readily self-condense or polymerize, especially at room temperature.[1][6][7][8] It is also incompatible with strong oxidizing agents and strong bases.[6][7][8] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere, such as nitrogen, and protected from light.[4][6][7][9]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of 2-nitrobenzaldehyde. Due to the product's instability, rapid isolation, often via steam distillation, is crucial to prevent polymerization.[7][10]

Synthesis via Reduction of 2-Nitrobenzaldehyde

This is the most prevalent method for preparing this compound.[1][10][11]

  • Method 1: Reduction with Iron(II) Sulfate and Ammonia [7][10][12]

    • Protocol:

      • Add ferrous sulfate heptahydrate, a small amount of concentrated hydrochloric acid, water, and 2-nitrobenzaldehyde to a reactor.

      • Stir and heat the mixture to 90°C.

      • Add concentrated ammonia water in batches.

      • Upon completion of the addition, immediately begin steam distillation to isolate the this compound as it forms.

      • Saturate the distillate with sodium chloride, cool, and filter to obtain the product.[12]

  • Method 2: Reduction with Iron Powder and Acid [12]

    • Protocol:

      • In a three-necked flask, dissolve 1.5 g of 2-nitrobenzaldehyde in a mixture of 34 mL of anhydrous ethanol, 34 mL of acetic acid, and 17 mL of distilled water.

      • Slowly heat the mixture with stirring to 50°C.

      • Once dissolved, add 3.9 g of reduced iron powder and 3-4 drops of concentrated HCl.

      • Heat the reaction to reflux and maintain for 40 minutes.

      • After stopping the reaction, filter the mixture and wash the residue with 10 mL of water.

      • Combine the filtrates and extract with dichloromethane (3 x 15 mL).

      • Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) and distilled water (2 x 10 mL).

      • Dry the organic layer with anhydrous sodium sulfate to yield the product as a yellow oil.[12]

Synthesis via Oxidation of 2-Aminobenzyl Alcohol[15]
  • Protocol:

    • Oxidize 2 g of 2-aminobenzyl alcohol with 2.7 g of activated manganese dioxide in chloroform.

    • Allow the reaction to proceed for 20 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica using ethyl acetate as the eluent to yield this compound as a dark-red oil.[13]

One-Step Synthesis from o-Nitrotoluene[16]
  • Protocol:

    • In a three-necked flask, combine 15.8 g of sodium polysulfide (Na₂Sₓ, where x = 3.5) and 50 mL of isopropanol.

    • Quickly add 13.7 g of o-nitrotoluene to the flask.

    • Increase the temperature to 75°C while stirring and maintain for 2 hours.

    • Post-reaction, use steam distillation for product isolation. This method is noted for its high yield (up to 97.9%) and environmental benefits by reducing steps and solvent usage.[14]

G Synthesis Pathways of this compound cluster_reduction Reduction Pathways cluster_oxidation Oxidation Pathway 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde FeSO4 / NH3·H2O FeSO4 / NH3·H2O 2-Nitrobenzaldehyde->FeSO4 / NH3·H2O Fe Powder / Acid Fe Powder / Acid 2-Nitrobenzaldehyde->Fe Powder / Acid o-Nitrotoluene o-Nitrotoluene Na2Sx Na2Sx o-Nitrotoluene->Na2Sx This compound This compound FeSO4 / NH3·H2O->this compound Fe Powder / Acid->this compound Na2Sx->this compound 2-Aminobenzyl Alcohol 2-Aminobenzyl Alcohol MnO2 MnO2 2-Aminobenzyl Alcohol->MnO2 MnO2->this compound

Caption: Key synthetic routes to this compound.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for constructing complex molecular frameworks, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Key Reactions
  • Friedländer Synthesis: This is a classic and widely used reaction where this compound condenses with a compound containing an active methylene group (e.g., a ketone) to form quinolines.[1] Quinolines are a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities.[15]

  • Condensation Reactions: Due to its instability, this compound can undergo self-condensation, especially in the presence of metal ions like nickel, to form trimeric and tetrameric macrocyclic ligands.[1]

  • Rhodium-Catalyzed Hydroacylation: It serves as a versatile substrate in rhodium-catalyzed alkyne hydroacylation reactions.[7][16]

  • Cascade Reactions: The compound is used in silver-catalyzed aniline-mediated cascade hydroamination/cycloaddition reactions.[7][16]

Applications in Synthesis

This compound is a crucial intermediate in the production of:

  • Pharmaceuticals: It is a key starting material for synthesizing quinoline derivatives with potential antiviral, anti-inflammatory, and anticancer properties.[7][15][16] For example, it is used in the synthesis of Ambroxol, a well-established expectorant drug.[12] Analogs of this compound have also been developed as dual inhibitors of neutrophil elastase and proteinase 3 for treating inflammatory diseases.[17]

  • Dyes and Pigments: It is an important intermediate for certain dyes.[6]

  • Materials Science: The compound is used to prepare electroluminescent materials for Organic Light Emitting Diodes (OLEDs).[7][15][16]

G Applications and Reaction Pathways of this compound cluster_reactions Key Reactions cluster_products Resulting Products & Applications This compound This compound Friedländer Synthesis Friedländer Synthesis This compound->Friedländer Synthesis Cascade Reactions Cascade Reactions This compound->Cascade Reactions Self-Condensation Self-Condensation This compound->Self-Condensation Quinolines Quinolines Friedländer Synthesis->Quinolines Heterocycles Heterocycles Cascade Reactions->Heterocycles Macrocyclic Ligands Macrocyclic Ligands Self-Condensation->Macrocyclic Ligands Pharmaceuticals (Antiviral, Anticancer) Pharmaceuticals (Antiviral, Anticancer) Quinolines->Pharmaceuticals (Antiviral, Anticancer) OLED Materials OLED Materials Quinolines->OLED Materials

Caption: Core reactivity and application workflow.

Safety and Handling

This compound is classified as a hazardous chemical.[18][19]

Hazard Identification
  • GHS Classification: Warning.[7]

  • Hazard Statements:

    • H315: Causes skin irritation.[20]

    • H319: Causes serious eye irritation.[20]

    • H335: May cause respiratory irritation.[20]

    • Also categorized as harmful if swallowed, in contact with skin, or if inhaled.[18]

  • Target Organs: Respiratory system.[18]

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[18]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[6]

    • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation occurs. A dust mask (type N95) is recommended.[18]

  • First Aid Measures:

    • Inhalation: Move victim to fresh air. Seek medical attention if symptoms persist.[18]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[18]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[18]

References

A Technical Guide to the Synthesis of 2-Aminobenzaldehyde from 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-aminobenzaldehyde from 2-nitrobenzaldehyde. The selective reduction of the nitro group in the presence of a reactive aldehyde functionality is a critical transformation in organic synthesis, yielding a valuable intermediate for the preparation of quinolines, pharmaceuticals, and various heterocyclic compounds. This document details established experimental protocols, presents comparative quantitative data, and visualizes the chemical pathways and workflows to aid researchers in their synthetic endeavors.

Introduction

This compound is a crucial building block in organic chemistry, primarily utilized in the Friedländer synthesis of quinolines.[1] Its bifunctional nature, possessing both an amine and an aldehyde group, also makes it prone to self-condensation, necessitating careful handling and rapid isolation.[1][2][3] The synthesis of this compound predominantly involves the selective reduction of the ortho-nitrobenzaldehyde precursor. The key challenge lies in achieving high chemoselectivity for the nitro group reduction while preserving the aldehyde moiety, which is also susceptible to reduction.[4][5]

This guide explores the most effective and commonly employed methods for this transformation, including classical reductions with iron salts and elemental iron, as well as catalytic hydrogenation approaches.

Synthetic Methodologies and Experimental Protocols

Several methods have been established for the synthesis of this compound from 2-nitrobenzaldehyde. The most prominent methods involve reduction with ferrous sulfate in an aqueous ammonia solution and reduction with iron powder in an acidic medium. Catalytic hydrogenation offers a cleaner alternative but requires careful control to maintain selectivity.

Method 1: Reduction with Ferrous Sulfate and Ammonia

This classical method is a reliable procedure for the preparation of this compound.[2][3] It utilizes the reducing power of iron(II) sulfate in an ammoniacal solution. The product is volatile with steam, allowing for rapid isolation from the reaction mixture, which is crucial to prevent self-condensation.[2]

Experimental Protocol:

A detailed procedure for this method has been published in Organic Syntheses.[3] The following is a summary of the key steps:

  • Apparatus Setup: A three-necked flask is equipped for both the reaction and subsequent steam distillation to allow for a quick transition. The flask is fitted with a mechanical stirrer and a reflux condenser.[3]

  • Reaction: To the flask, add water, ferrous sulfate heptahydrate, a small amount of concentrated hydrochloric acid, and 2-nitrobenzaldehyde.[3]

  • Heat the mixture on a steam bath with stirring. When the temperature reaches 90°C, add concentrated ammonium hydroxide in several portions over a short period.[3]

  • The total reaction time is typically short, around 8-10 minutes.[3]

  • Isolation: Immediately after the reaction, reconfigure the apparatus for steam distillation. Distill the mixture rapidly to collect the this compound.[3]

  • The product is isolated from the distillate by saturating it with sodium chloride and filtering the precipitated solid. Further product can be obtained by extracting the filtrate with ether.[3]

Reaction Scheme:

2-Nitrobenzaldehyde 2-Nitrobenzaldehyde This compound This compound 2-Nitrobenzaldehyde->this compound FeSO4·7H2O, NH4OH H2O, 90°C

Caption: Reduction of 2-Nitrobenzaldehyde using Ferrous Sulfate.

Method 2: Reduction with Iron Powder and Hydrochloric Acid

An improved and convenient method involves the use of iron powder in an acidic ethanolic solution. This procedure is noted for providing good yields of this compound.[6]

Experimental Protocol:

The following protocol is adapted from a procedure published in Organic Syntheses.[6]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde in absolute ethanol.

  • Add iron powder to the stirring solution, followed by the addition of diluted hydrochloric acid.[6]

  • Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 60 minutes.[6]

  • Work-up: After cooling to room temperature, filter the reaction mixture through celite to remove the iron residues.[6]

  • Wash the celite pad with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purification: The crude product is then purified by dissolving it in ethyl acetate and washing with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[6]

Reaction Scheme:

2-Nitrobenzaldehyde 2-Nitrobenzaldehyde This compound This compound 2-Nitrobenzaldehyde->this compound Fe, HCl Ethanol, Reflux

Caption: Reduction of 2-Nitrobenzaldehyde using Iron and HCl.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups due to its high efficiency and cleaner reaction profile.[7] However, for substrates containing other reducible functionalities like aldehydes, selectivity can be a challenge.[5][7] Careful selection of the catalyst and reaction conditions is paramount to prevent the over-reduction of the aldehyde group to an alcohol.

  • Palladium on Carbon (Pd/C): This is a common catalyst for nitro group reductions. However, it can also reduce aldehydes, so reaction conditions must be mild and carefully monitored.[7]

  • Iridium Catalysts: Partially oxidized iridium clusters have shown good selectivity for the hydrogenation of the nitro group in 2-nitrobenzaldehyde to form this compound.[8]

  • Platinum-based Catalysts: A 1% Platinum on carbon catalyst has been suggested for nitro group reductions in the presence of sensitive groups.

Due to the variability in catalyst activity and the need for specialized equipment (hydrogenators), a single, universally applicable protocol is difficult to provide. Researchers should consult specific literature for the chosen catalyst system.

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the different synthetic methods.

MethodReducing Agent/CatalystSolventTemperatureReaction TimeYield (%)Reference(s)
Ferrous Sulfate ReductionFeSO₄·7H₂O / NH₄OHWater90°C~10 minutes65-70[3]
Iron Powder ReductionFe / HClEthanolReflux60 minutes68-77[6]
Catalytic Hydrogenation (Iridium)Iridium ClustersNot specifiedNot specifiedNot specified-[8]

Experimental Workflow

The general workflow for the synthesis, isolation, and purification of this compound can be visualized as follows.

G cluster_0 Synthesis cluster_1 Isolation cluster_2 Purification & Analysis A Reactant Preparation (2-Nitrobenzaldehyde, Solvent) B Addition of Reducing Agent (e.g., Fe/HCl or FeSO4/NH4OH) A->B C Reaction under Controlled Conditions (Temperature, Time) B->C D Quenching/Neutralization (if applicable) C->D E Separation of Product (Steam Distillation or Filtration) D->E F Extraction with Organic Solvent E->F G Drying of Organic Phase F->G H Solvent Removal (Rotary Evaporation) G->H I Characterization (NMR, IR, MP) H->I Final Final H->Final Pure this compound

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-nitrobenzaldehyde is a well-documented transformation with several reliable methods available to researchers. The choice of method may depend on factors such as scale, available equipment, and desired purity. The reduction with iron powder and hydrochloric acid offers a convenient and high-yielding laboratory-scale preparation.[6] The classical ferrous sulfate method is also effective, particularly with its integrated steam distillation for rapid product isolation.[3] While catalytic hydrogenation presents a greener alternative, careful optimization is required to ensure the selective reduction of the nitro group without affecting the aldehyde functionality. This guide provides the necessary foundational knowledge, including detailed protocols and comparative data, to enable scientists and professionals in drug development to successfully synthesize this valuable intermediate.

References

Navigating the Solubility of 2-Aminobenzaldehyde in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of 2-aminobenzaldehyde, a key intermediate in organic synthesis. This document provides a detailed overview of its solubility in various common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

This compound, a yellow solid with the chemical formula C₇H₇NO, is a versatile precursor in the synthesis of a wide range of heterocyclic compounds, including quinolines and other pharmacologically active molecules. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development.

Qualitative Solubility Overview

Published data and chemical literature indicate that this compound exhibits good solubility in several common organic solvents. It is reported to be soluble in ethanol, ether, chloroform, and benzene.[1][2] One source notes that a solution in ethanol may appear slightly hazy, potentially due to the presence of polymeric impurities.[3] While its solubility in cold water is described as slight[1], it is generally considered soluble in water[4].

Despite these qualitative descriptions, a thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., grams per 100 mL or molarity at specified temperatures) for this compound in common organic solvents. This knowledge gap highlights an area for future experimental investigation to precisely quantify the solubility of this important compound. An estimated water solubility of 2.089 x 10⁴ mg/L at 25°C has been reported.

Experimental Protocol for Solubility Determination

In the absence of specific published protocols for this compound, a general and robust experimental methodology for determining the solubility of a solid compound in a liquid solvent is provided below. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Syringes with micropore filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a small flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle. It is crucial to maintain the temperature of the solution during this step.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a micropore filter to remove any undissolved solid particles. This step must be performed quickly to prevent any temperature change that could affect the solubility.

  • Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Safety Precautions: this compound is known to be unstable and can self-condense.[4] It should be stored at low temperatures and handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute aliquot D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

This technical guide serves as a valuable resource for researchers by consolidating the available qualitative solubility information for this compound and providing a practical, generalized framework for its quantitative determination. The provided experimental protocol and workflow diagram are intended to facilitate reproducible and accurate solubility measurements, which are essential for the successful application of this versatile chemical in research and development.

References

Spectroscopic data of 2-aminobenzaldehyde (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminobenzaldehyde (C₇H₇NO), a versatile building block in organic synthesis. The following sections detail its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
9.85s-CHOCDCl₃
7.46dd7.7, 1.5Ar-HCDCl₃
7.32 - 7.26m-Ar-HCDCl₃
6.76 - 6.70m-Ar-HCDCl₃
6.63d8.4Ar-HCDCl₃
6.12s (br)-NH₂CDCl₃
9.87s-CHODMSO-d₆
7.56 - 7.46m-Ar-HDMSO-d₆
7.30m-Ar-HDMSO-d₆
7.20s (br)-NH₂DMSO-d₆
6.84d8.4Ar-HDMSO-d₆
6.62d0.8Ar-HDMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignmentSolvent
194.33C=ODMSO-d₆
151.19C-NH₂DMSO-d₆
136.02Ar-CDMSO-d₆
135.45Ar-CDMSO-d₆
118.34Ar-CDMSO-d₆
116.36Ar-CDMSO-d₆
115.47Ar-CDMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Strong, BroadN-H Stretch (asymmetric and symmetric)
1680 - 1660StrongC=O Stretch (aldehyde)
1620 - 1580Medium-StrongN-H Bend and C=C Aromatic Stretch
1300 - 1200MediumC-N Stretch

Note: Data typically acquired using the KBr pellet method.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
121[M]⁺ (Molecular Ion)
120[M-H]⁺
93[M-CO]⁺
65[C₅H₅]⁺

Note: Fragmentation pattern is characteristic of electron ionization (EI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

    • Reference: TMS at 0 ppm or residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-4 hours to remove moisture.

    • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250-280°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injection Volume: 1 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry (GC-MS) Sample->MS Dissolve in volatile solvent Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups MS->Structure Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Purity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Reactivity and chemical properties of ortho-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Chemical Properties of ortho-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Aminobenzaldehyde (also known as 2-aminobenzaldehyde or 2-formylaniline) is a bifunctional aromatic organic compound with the formula C₆H₄(NH₂)CHO.[1] It consists of a benzene (B151609) ring substituted with both an aldehyde (-CHO) and an amino (-NH₂) group at adjacent positions. This unique arrangement of reactive functional groups makes it an exceptionally valuable and versatile building block in synthetic organic chemistry.

It is a crucial precursor for the synthesis of a wide variety of heterocyclic compounds, most notably quinolines and their derivatives, which are scaffolds for numerous pharmaceuticals exhibiting antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[2][3][4] Despite its utility, o-aminobenzaldehyde is known for its instability, as it can readily undergo self-condensation or polymerization, particularly at room temperature or in the presence of acid.[1][5][6][7] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, and key experimental protocols.

Physical and Spectroscopic Properties

o-Aminobenzaldehyde is a yellow solid at room temperature and is soluble in water.[1] Its key physical and spectroscopic characteristics are summarized below.

Table 1: Physical Properties of o-Aminobenzaldehyde
PropertyValueReference
Molecular Formula C₇H₇NO[1][5][8][9]
Molar Mass 121.14 g·mol⁻¹[1][8][9]
Appearance Yellow solid[1]
Melting Point 32–34 °C[1][10]
Boiling Point 80-85 °C (at 0.27 kPa)[5]
Solubility Good in water; soluble in ethanol, ether, chloroform, benzene[1][5]
CAS Number 529-23-7[1][5][8]
Table 2: Spectroscopic Data for o-Aminobenzaldehyde
TechniqueDataReference
¹H NMR (500 MHz, CDCl₃) δ (ppm): 9.87 (s, 1H, CHO), 7.48 (dd, 1H, Ar-H), 7.30 (ddd, 1H, Ar-H), 6.77 (ddd, 1H, Ar-H), 6.65 (m, 1H, Ar-H), 6.11 (br s, 2H, NH₂)[7][10]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 194.0 (C=O), 149.9 (C-NH₂), 135.7 (Ar-CH), 135.2 (Ar-CH), 118.9 (Ar-C), 116.4 (Ar-CH), 116.0 (Ar-CH)[7][10]
Infrared (IR) (ATR, cm⁻¹) 3463 & 3329 (N-H stretch), 2839 & 2759 (Aldehyde C-H stretch), 1666 (C=O stretch), 1612 & 1582 (Aromatic C=C stretch), 1322 (C-N stretch), 750 (Aromatic C-H bend)[7][10]

Core Reactivity and Chemical Properties

The chemistry of o-aminobenzaldehyde is dominated by the interplay between its nucleophilic amino group and its electrophilic aldehyde group.

Self-Condensation and Instability

A defining characteristic of o-aminobenzaldehyde is its propensity to polymerize or self-condense.[5][6] This instability is due to the intramolecular proximity of the amine and aldehyde, which can react with each other or with other molecules of the same compound. This process is often catalyzed by acid and can lead to the formation of trimeric and tetrameric condensation products.[1][7] Due to this reactivity, the compound should be used quickly after preparation or stored at low temperatures (-20 °C) under an inert atmosphere.[5][6][8]

The Friedländer Synthesis of Quinolines

The most significant reaction of o-aminobenzaldehyde is the Friedländer synthesis, which provides a direct and versatile route to substituted quinolines.[3][11][12] The reaction involves the condensation of o-aminobenzaldehyde with a compound containing an active α-methylene group, such as a ketone or β-ketoester, followed by a cyclodehydration step.[11]

The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide).[11][12] Notably, efficient synthesis of quinolines has been achieved under catalyst-free conditions using water as a green solvent, with high yields obtained by simply heating the reactants.[2][4]

Reaction Mechanism Two primary mechanisms are proposed for the Friedländer synthesis.[12][13]

  • Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol (B89426) condensation between the enolate of the ketone and the aldehyde of o-aminobenzaldehyde. The resulting aldol adduct then undergoes rapid intramolecular cyclization via attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic quinoline (B57606) ring.[13]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of o-aminobenzaldehyde and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[12]

Friedlander_Mechanism Friedländer Synthesis Mechanisms cluster_reactants Reactants oABA o-Aminobenzaldehyde Aldol_Adduct Aldol Adduct oABA->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base oABA->Schiff_Base Imine Formation Ketone Ketone (R-CH2-CO-R') Ketone->Aldol_Adduct Ketone->Schiff_Base Unsat_Ketone Unsaturated Carbonyl (after dehydration) Aldol_Adduct->Unsat_Ketone -H2O Quinoline1 Quinoline Unsat_Ketone->Quinoline1 Cyclization -H2O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Aldol Reaction Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 -H2O

Caption: Proposed reaction mechanisms for the Friedländer quinoline synthesis.

Table 3: Examples of Friedländer Synthesis using o-Aminobenzaldehyde

(Data sourced from catalyst-free synthesis in water at 70 °C for 3 hours[2])

Active Methylene CompoundProductYield (%)
Cyclohexane-1,3-dione1,2,3,4-Tetrahydroacridin-9(10H)-one97
5,5-Dimethylcyclohexane-1,3-dione3,3-Dimethyl-1,2,3,4-tetrahydroacridin-9(10H)-one95
Ethyl acetoacetateEthyl 2-methylquinoline-3-carboxylate93
Acetylacetone (B45752)3-Acetyl-2-methylquinoline91
Malononitrile2-Aminoquinoline-3-carbonitrile96
Other Condensation and Cascade Reactions

Beyond the Friedländer synthesis, the dual reactivity of o-aminobenzaldehyde is exploited in other important transformations.

  • Aminal Formation: It reacts with cyclic secondary amines, such as pyrrolidine, in a cascade reaction to form ring-fused aminals.[10][14] This process involves the slow addition of the aldehyde to minimize self-condensation, leading to versatile heterocyclic structures like hexahydropyrrolo[2,1-b]quinazolines.[10]

  • Schiff Base Formation: Reaction with primary amines readily forms Schiff bases (imines), which are important intermediates in organic synthesis and can act as ligands in coordination chemistry.[15][16]

  • Reactions with Indoles: In an acid-catalyzed, redox-neutral annulation, o-aminobenzaldehyde reacts with indoles through a condensation/1,5-hydride shift/ring-closure cascade to produce polycyclic azepinoindoles in a single step.[17]

Experimental Protocols

Preparation of o-Aminobenzaldehyde

A common and effective method for synthesizing o-aminobenzaldehyde is the reduction of o-nitrobenzaldehyde.[1][6][18] The use of iron powder in an acidic medium is a well-established procedure.[10]

Protocol: Reduction of o-Nitrobenzaldehyde with Iron/HCl [10]

  • Setup: A 1-L round-bottomed flask is charged with o-nitrobenzaldehyde (9.07 g, 60 mmol) and 170 mL of absolute ethanol. The mixture is stirred until a yellow solution forms.

  • Reduction: Iron powder (10.05 g, 180 mmol) is added, followed by the addition of diluted HCl (1 mL concentrated HCl in 66 mL distilled water).

  • Reaction: The flask is fitted with a reflux condenser and heated under reflux for 60 minutes.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (500 mL) and dried with anhydrous MgSO₄ (70 g).

  • Purification: The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is quickly passed through a silica (B1680970) gel plug, eluting with 20% ethyl acetate in hexanes.

  • Isolation: The solvent is removed in vacuo to yield o-aminobenzaldehyde as a yellow solid. The product should be used immediately or stored at -20 °C.[10]

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start o-Nitrobenzaldehyde + Ethanol reagents Add Iron Powder + Diluted HCl start->reagents reflux Heat under Reflux (60 min) reagents->reflux cool Cool to RT reflux->cool dilute Dilute with EtOAc Dry with MgSO4 cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate in vacuo filter->concentrate silica Silica Gel Plug (Elute w/ 20% EtOAc/Hex) concentrate->silica final_product Final Product: o-Aminobenzaldehyde silica->final_product

Caption: Experimental workflow for the synthesis of o-aminobenzaldehyde.

General Protocol for Friedländer Quinoline Synthesis (Catalyst-Free)

This protocol describes a green chemistry approach for synthesizing quinolines in water without a catalyst.[2][4]

Protocol: Catalyst-Free Synthesis of 3-Acetyl-2-methylquinoline [2]

  • Setup: In a 5 mL flask, mix o-aminobenzaldehyde (0.2 mmol), acetylacetone (0.2 mmol), and water (1 mL).

  • Reaction: Stir the mixture at 70 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (3 mL).

  • Isolation: Separate the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography (eluting with 10% ethyl acetate in hexane) to afford the pure quinoline product.

Aminal_Formation Aminal Formation via Cascade Reaction oABA o-Aminobenzaldehyde (in n-butanol) add Slowly add o-ABA solution via syringe pump over 24h oABA->add pyrrolidine Pyrrolidine (in n-butanol) mix Mix Pyrrolidine in refluxing n-butanol pyrrolidine->mix mix->add reflux Continue reflux for 14h add->reflux Reaction Occurs condensation Condensation & Intramolecular Cyclization reflux->condensation workup Cool to RT Concentrate in vacuo reflux->workup condensation->workup purify Flash Column Chromatography workup->purify product Product: Hexahydropyrrolo[2,1-b]quinazoline purify->product

Caption: Logical workflow for the synthesis of a fused aminal.

Conclusion

ortho-Aminobenzaldehyde is a cornerstone reagent in organic synthesis, prized for its ability to construct complex heterocyclic systems from simple starting materials. Its reactivity is defined by the adjacent amino and aldehyde groups, which drive its participation in powerful condensation and cyclization reactions like the Friedländer synthesis. While its inherent instability requires careful handling and storage, its utility in creating the core scaffolds of medicinally relevant molecules ensures its continued importance for researchers in synthetic chemistry and drug development. Understanding its properties and reaction mechanisms is key to unlocking its full synthetic potential.

References

2-aminobenzaldehyde structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobenzaldehyde

Introduction

This compound (also known as o-aminobenzaldehyde or anthranilaldehyde) is a pivotal organic compound with the chemical formula C₇H₇NO.[1][2][3] As a bifunctional molecule, it features both an amine (-NH₂) and an aldehyde (-CHO) group attached to adjacent carbon atoms on a benzene ring.[4] This unique ortho arrangement of reactive functional groups makes it an exceptionally versatile intermediate in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyes.[4][5][6] Its significance is particularly noted in drug development, where it serves as a key building block for molecules like ambroxol, a widely used expectorant.[5] This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity for professionals in research and drug development.

Molecular Structure

The core structure of this compound consists of a benzene ring substituted with a formyl group and an amino group at the C1 and C2 positions, respectively. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group influences the aromatic ring's reactivity, particularly in electrophilic substitution reactions.[4]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a yellow solid or oily substance, soluble in many organic solvents and water.[3][4] Due to the proximity of the amine and aldehyde groups, it is prone to self-condensation and must be handled and stored with care, often under an inert atmosphere and at low temperatures.[1][3][7]

Physical and Chemical Data

The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 529-23-7[1][2][8]
Molecular Formula C₇H₇NO[1][2][8]
Molecular Weight 121.14 g/mol [1][8]
Appearance Yellow to yellow-green solid/powder or dark-red oil[3][4][6][9]
Melting Point 32–34 °C[3]
Boiling Point 258.7 °C at 760 mmHg[10]
Density 1.171 g/cm³[10]
SMILES C1=CC=C(C(=C1)C=O)N[1][3]
InChI Key FXWFZIRWWNPPOV-UHFFFAOYSA-N[2][11]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyChemical Shift (δ) / DataReference
¹H NMR δ 9.87 (s, 1H, CHO), 7.56–7.46 (m, 1H, ArH), 7.30 (m, 1H, ArH), 7.20 (s, 2H, NH₂), 6.84 (d, J=8.4Hz, 1H, ArH), 6.62 (d, J=0.8Hz, 1H, ArH) (Solvent: DMSO-d₆)[12]
¹³C NMR δ 194.33, 151.19, 136.02, 135.45, 118.34, 116.36, 115.47 (Solvent: DMSO-d₆)[12]

Synthesis Protocols

Several methods have been established for the synthesis of this compound, typically involving the reduction of a nitro-substituted precursor or oxidation of an amino alcohol.

Protocol 1: Reduction of 2-Nitrobenzaldehyde with Iron

This is a common and effective laboratory-scale method for preparing this compound.[3] The reaction involves the reduction of the nitro group to an amine using a reducing agent like iron powder or ferrous sulfate.[3][5]

synthesis_reduction reactant 2-Nitrobenzaldehyde product This compound reactant->product Reduction reagents Fe / HCl or FeSO₄ / NH₃ reagents->product

Caption: Reduction of 2-nitrobenzaldehyde to this compound.

Experimental Methodology:

  • Add 1.5 g of o-nitrobenzaldehyde to a 100 mL three-necked flask containing 34 mL of anhydrous ethanol, 34 mL of acetic acid, and 17 mL of distilled water.[5]

  • Slowly heat the mixture to 50°C with stirring to dissolve the o-nitrobenzaldehyde.[5]

  • Add 3.9 g of reduced iron powder and 3-4 drops of concentrated HCl.[5]

  • Heat the mixture to reflux and maintain for 40 minutes.[5]

  • After the reaction, filter the hot mixture and wash the residue with 10 mL of water.[5]

  • Combine the filtrate and extract with dichloromethane (3 x 15 mL).[5]

  • Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) and then with distilled water (2 x 10 mL).[5]

  • Dry the organic layer with anhydrous sodium sulfate and remove the solvent to yield this compound as a yellow oily substance.[5]

Protocol 2: Synthesis from o-Nitrotoluene via Sodium Polysulfide

This method provides a one-step synthesis from o-nitrotoluene, which is often more efficient and environmentally friendly.[5][12]

Experimental Methodology:

  • In a 100 mL three-necked flask, charge 15.8 g (0.1 mol) of sodium polysulfide (Na₂Sₓ, where x ≈ 3.5) and 50 mL of isopropanol.[12]

  • Quickly add 13.7 g (0.1 mol) of o-nitrotoluene dropwise into the flask.[12]

  • Increase the temperature to 75°C while stirring and maintain the reaction for 2 hours.[12]

  • After the reaction is complete, isolate the product via steam distillation.[5][12]

  • The final product is obtained with high purity (e.g., 99.72%) and yield (e.g., 97.90%).[12]

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable precursor for various condensation and cyclization reactions.[6]

Friedländer Synthesis of Quinolines

One of the most notable applications of this compound is in the Friedländer synthesis, which is a straightforward method for producing quinolines. The reaction involves the condensation of this compound with a compound containing an α-methylene group adjacent to a carbonyl.[3]

friedlander_synthesis start This compound + Enolate Source (e.g., Ethyl Acetoacetate) intermediate1 Condensation start->intermediate1 Base or Acid Catalyst intermediate2 Cyclization & Dehydration intermediate1->intermediate2 product Substituted Quinoline intermediate2->product

References

The Enigmatic Presence of 2-Aminobenzaldehyde in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzaldehyde, an aromatic aldehyde, is a naturally occurring volatile organic compound found in the floral headspace of a select number of plant species. Its presence contributes to the characteristic scent of these flowers and hints at potential, though largely unexplored, ecological roles. This technical guide provides a comprehensive overview of the current scientific understanding of this compound in flora, including its natural occurrence, biosynthetic pathway, and methodologies for its analysis. While direct evidence of its role in plant signaling pathways remains elusive, this document explores the broader context of volatile organic compounds in plant communication and defense, offering a framework for future research into the specific functions of this intriguing molecule.

Natural Occurrence of this compound

This compound has been identified as a component of the floral fragrance in a variety of plant species, often from disparate families. Its presence is primarily detected through the analysis of volatile compounds emitted from the flowers.

Table 1: Plant Species Reported to Produce this compound

FamilyGenusSpeciesCommon NamePlant PartReference(s)
FabaceaeRobiniapseudoacaciaBlack locustFlowers[1]
HydrangeaceaePhiladelphuscoronariusSweet mock-orangeFlowers[1]
FabaceaeSpartiumjunceumSpanish broomFlowers[1]
RosaceaePrunuspadusBird cherryFlowers[1]
LiliaceaeLiliumcandidumMadonna lilyFlowers[1]
PittosporaceaePittosporumtobiraJapanese cheesewoodFlowers[1]
PapaveraceaeHypecoumimberbe-Flowers[1]

Quantitative Data:

Quantitative analysis of this compound in floral headspace is limited in the scientific literature. However, one study reported the relative abundance of "anthranilate aldehyde" (a synonym for this compound) in the floral scent of Robinia pseudoacacia.

Table 2: Quantitative Data for this compound in Robinia pseudoacacia

CompoundRelative Abundance (%)Analytical MethodReference
Anthranilate aldehyde3.9Headspace GC-MS[2]

Note: This represents a single data point, and further quantitative studies across a wider range of species are necessary for a comprehensive understanding of this compound concentrations in flora.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in the flowers of Robinia pseudoacacia and Philadelphus coronarius. The pathway originates from anthranilic acid, a key intermediate in the biosynthesis of the amino acid tryptophan.

The proposed pathway involves the following steps:

  • Conversion of Anthranilic Acid to Indole: Anthranilic acid is first converted to indole.

  • Oxidative Ring Opening: The indole ring undergoes oxidative cleavage.

  • Formation of N-formyl-2-aminobenzaldehyde: This ring opening results in the formation of an intermediate, N-formyl-2-aminobenzaldehyde.

  • Hydrolysis: Finally, hydrolysis of N-formyl-2-aminobenzaldehyde yields this compound.

Biosynthesis_of_2_aminobenzaldehyde Anthranilic_acid Anthranilic Acid Indole Indole Anthranilic_acid->Indole Conversion N_formyl N-formyl-2- aminobenzaldehyde Indole->N_formyl Oxidative Ring Opening Two_amino This compound N_formyl->Two_amino Hydrolysis Experimental_Workflow start Start: Collect Fresh Floral Samples sample_prep Sample Preparation: Place flowers in a headspace vial start->sample_prep hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis hs_spme->gc_ms data_analysis Data Analysis: Compound Identification and Quantification gc_ms->data_analysis end End: Report Results data_analysis->end Potential_Signaling_Roles Plant Plant Emitting This compound Pollinator Pollinator Plant->Pollinator Attraction? Herbivore Herbivore Plant->Herbivore Repellence or Attraction of Predators? Neighboring_Plant Neighboring Plant Plant->Neighboring_Plant Defense Priming? Abiotic_Stress Abiotic Stress (e.g., Heat, Drought) Abiotic_Stress->Plant Induces Emission?

References

An In-depth Technical Guide on the Theoretical Studies and Computational Analysis of 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzaldehyde, also known as anthranilaldehyde or 2-formylaniline, is a bifunctional aromatic organic compound with the formula C₆H₄(NH₂)CHO. Its structure, featuring an amino group (-NH₂) and an aldehyde group (-CHO) in ortho positions on a benzene ring, makes it a highly versatile and valuable building block in organic synthesis. The dual reactivity of these functional groups allows for a wide array of chemical transformations, often in a concerted or sequential manner, to construct complex molecular architectures.

The primary significance of this compound lies in its role as a key precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinolines and their derivatives.[1] Quinolines are a critical class of heterocycles found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The Friedländer synthesis, a classic and direct method for quinoline synthesis, utilizes this compound as a fundamental starting material.[1]

Beyond its foundational role in heterocyclic synthesis, this compound is employed in the development of novel materials, such as electroluminescent materials for Organic Light Emitting Diodes (OLEDs), and its ability to form Schiff bases makes it a suitable ligand for coordination chemistry.[1] However, the molecule is also known to be unstable, with a tendency to undergo self-condensation, especially under acidic conditions.[1]

This guide provides a comprehensive overview of the theoretical and computational studies of this compound, focusing on its molecular structure, vibrational analysis, and electronic properties, which are crucial for understanding its reactivity and potential applications in drug development.

Computational Methodologies

The electronic structure and properties of molecules like this compound are extensively investigated using quantum chemical methods.[1] Among these, Density Functional Theory (DFT) has emerged as a robust and widely adopted method for its favorable balance of accuracy and computational cost.

DFT calculations, particularly using hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) , allow for the accurate prediction of molecular geometries, vibrational frequencies (IR and Raman spectra), and various electronic properties.[1] These theoretical insights are invaluable for elucidating reaction mechanisms, understanding molecular stability, and predicting the sites of chemical reactivity.

DFT_Workflow cluster_input Input cluster_calc Calculation in Software (e.g., Gaussian) cluster_output Output & Analysis mol_structure Initial Molecular Structure method Select Method (e.g., DFT/B3LYP) mol_structure->method basis_set Select Basis Set (e.g., 6-311++G(d,p)) method->basis_set geom_opt Geometry Optimization (Finds lowest energy structure) basis_set->geom_opt freq_calc Frequency Calculation (Confirms minimum, predicts spectra) geom_opt->freq_calc opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Reactivity Analysis (Energy gap, reactive sites) elec_prop->reactivity

A typical workflow for DFT-based computational analysis.

Molecular Structure and Geometry

DFT calculations are employed to determine the equilibrium geometry of a molecule, which corresponds to the minimum energy conformation on the potential energy surface. This process, known as geometry optimization, provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

Note on Data Presentation: A comprehensive, published theoretical study detailing the optimized geometrical parameters specifically for this compound using the B3LYP/6-311++G(d,p) method could not be located in the available literature. Therefore, to illustrate the type of data obtained from such a study, the calculated geometrical parameters for a structurally related molecule, 2-chloroquinoline-3-carboxaldehyde , are presented below. These values are derived from a DFT study using the B3LYP/6–311++G(d,p) basis set.

Table 1: Illustrative Optimized Geometrical Parameters for 2-Chloroquinoline-3-carboxaldehyde

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.372 C2-C1-C6 120.3
C2-C3 1.415 C1-C2-C3 120.5
C3-C4 1.378 C2-C3-C4 119.8
C4-C5 1.411 C3-C4-C5 120.1
C5-C10 1.418 C4-C5-C10 118.4
C1-N11 1.371 C1-N11-C9 117.5
C9-C12 1.489 N11-C9-C12 116.2
C12-O13 1.213 C9-C12-O13 124.5
C8-Cl14 1.745 N11-C8-Cl14 114.7

Data derived from the computational study on 2-chloroquinoline-3-carboxaldehyde.

Vibrational Spectroscopy Analysis

Vibrational analysis through computational methods provides theoretical FT-IR and FT-Raman spectra. The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. This analysis is crucial for assigning specific vibrational modes to the observed spectral bands.

Table 2: Illustrative Vibrational Frequencies for 2-Chloroquinoline-3-carboxaldehyde

Assignment Calculated Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
C-H stretch (aromatic) 3070 3068 3072
C=O stretch (aldehyde) 1705 1701 1703
C=C stretch (aromatic) 1590 1588 1592
C-N stretch 1355 1354 1350
C-Cl stretch 750 748 751

Data derived from the computational study on 2-chloroquinoline-3-carboxaldehyde.

Electronic Properties Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation.

HOMO_LUMO cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied) HOMO HOMO (Highest Occupied) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) (Electron Excitation) Energy Energy Energy->LUMO Energy->HOMO

HOMO-LUMO energy gap diagram.

Note on Data Presentation: Specific HOMO-LUMO energy values for this compound from a consistent DFT study are not available. The table below presents illustrative data for isomers of methylbenzaldehyde , calculated using the B3LYP method, to demonstrate the analysis of frontier orbital energies.

Table 3: Illustrative Frontier Orbital Energies for Methylbenzaldehyde Isomers

Isomer HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
o-methylbenzaldehyde -6.35 -1.85 4.50
m-methylbenzaldehyde -6.40 -1.82 4.58
p-methylbenzaldehyde -6.25 -1.88 4.37

Data derived from a computational study on methylbenzaldehyde isomers.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would show negative potential around the oxygen of the carbonyl group and the nitrogen of the amino group, indicating their nucleophilic character, while positive potential would be located on the hydrogen atoms.

Reactivity and Applications in Synthesis

The unique ortho-arrangement of the amino and aldehyde groups in this compound governs its reactivity, making it a cornerstone for synthesizing quinoline heterocycles via the Friedländer Synthesis . This reaction involves the cyclocondensation of this compound with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis.

The mechanism can proceed via two primary pathways:

  • Aldol Condensation First: An initial aldol reaction between the two carbonyl reactants is followed by cyclization and dehydration.

  • Schiff Base First: Initial formation of a Schiff base between the this compound and the other carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.

Friedlander_Synthesis cluster_path1 Path 1 (Base-catalyzed) cluster_path2 Path 2 (Acid-catalyzed) r1 This compound r2 Ketone (with α-methylene) plus1 + aldol Aldol Adduct enone α,β-Unsaturated Intermediate aldol->enone - H₂O q1 Quinoline enone->q1 Cyclization - H₂O r1_p1->aldol r2_p1->aldol schiff Schiff Base intermed Cyclized Intermediate schiff->intermed Intramolecular Aldol-type reaction q2 Quinoline intermed->q2 - H₂O r1_p2->schiff r2_p2->schiff

Reaction pathways of the Friedländer quinoline synthesis.

Relevance in Drug Development

The quinoline core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry. Furthermore, derivatives of this compound itself are explored for their therapeutic potential. For instance, a series of this compound oxime analogs have been synthesized and evaluated as dual inhibitors of neutrophil elastase and proteinase 3, which are targets for treating neutrophilic inflammatory diseases. This highlights the importance of this compound as a starting point for generating novel bioactive compounds.

Experimental and Computational Protocols

Protocol 1: General Methodology for DFT Calculations

This protocol outlines the standard steps for a computational analysis of a molecule like this compound.

  • Molecular Structure Input:

    • Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial 3D cleanup using molecular mechanics to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian).

    • Specify the level of theory: B3LYP/6-311++G(d,p).

    • Run the calculation. The output will be the coordinates of the lowest energy conformation.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, set up a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Confirm that the output shows zero imaginary frequencies, which verifies that the structure is a true energy minimum.

    • The output will contain the calculated IR and Raman frequencies and intensities.

  • Electronic Property Analysis:

    • From the output file of the frequency calculation (or a separate single-point energy calculation), extract the energies of the molecular orbitals.

    • Identify the HOMO and LUMO energies and calculate the energy gap.

    • Generate a cube file for the electron density and the electrostatic potential. Use visualization software (e.g., GaussView, VMD) to map the potential onto the density surface to create an MEP map.

Protocol 2: Conventional Friedländer Synthesis of 2-Phenylquinoline

This protocol describes a typical acid-catalyzed Friedländer synthesis.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

  • Reaction Initiation:

    • Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid (HCl) to the mixture.

  • Reaction Execution:

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain reflux for approximately 4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

Conclusion

This compound is a molecule of significant interest due to its fundamental role in the synthesis of pharmaceutically relevant heterocyclic systems. Theoretical and computational studies, primarily leveraging Density Functional Theory, provide profound insights into its molecular structure, stability, and reactivity. Analyses of its vibrational spectra, frontier molecular orbitals, and electrostatic potential are essential for rationalizing its chemical behavior and guiding the synthesis of new derivatives. While a complete, published set of computational data for the parent molecule is elusive, the methodologies are well-established and provide a powerful predictive framework for researchers in organic synthesis, materials science, and drug discovery. The continued application of these computational tools will undoubtedly facilitate the development of novel compounds and materials derived from this versatile building block.

References

A Technical Guide to the Physical Characteristics of 2-Aminobenzaldehyde Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-aminobenzaldehyde powder. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details its physical properties, outlines standard experimental protocols for their determination, and visualizes a key synthetic pathway.

Core Physical Properties

This compound, also known as anthranilaldehyde or 2-formylaniline, is an organic compound featuring both an amino and an aldehyde functional group attached to a benzene ring.[1] These groups grant it significant reactivity, making it a versatile precursor in the synthesis of various molecules, including pharmaceuticals and dyes.[1][2] The compound is noted for its presence in the fragrant scents of many flowers.[3][4] However, it is also unstable and can polymerize rapidly at room temperature.[3][5]

The physical properties of this compound are summarized in the table below. It is important to note that some values are estimates and may vary depending on the purity of the sample and the measurement conditions.

PropertyValueSource(s)
Molecular Formula C₇H₇NO[1][3]
Molecular Weight 121.14 g/mol [1][3]
Appearance White to yellow, pale yellow, or yellow-green crystalline solid/powder.[1][2][3][6][1][2][3][6]
Melting Point 32–34 °C, 38 °C, 37-39 °C[3][6][7][8]
Boiling Point ~225.84 °C (estimate); 80-85 °C @ 0.27-2 mmHg[3][8][9]
Density ~1.1344 g/cm³ (estimate); 1.171 g/cm³[3][10]
Flash Point 113 °C (closed cup)[3][11]
Solubility Good solubility in water; soluble in ethanol, ether, chloroform, and benzene.[1][6][9][1][6][9]
Storage Temperature -20°C or 2-8°C[3][5]

Experimental Protocols

Accurate determination of physical characteristics is crucial for confirming the identity and purity of a substance. The following sections detail standard methodologies for measuring the melting point and solubility of this compound powder.

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[12][13]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions to a liquid is recorded as the melting point, which is typically a narrow range for a pure substance.[12][14]

Detailed Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[12][14][15]

    • Press the open end of a capillary tube into the powder multiple times to collect a small amount of the sample.[13][16]

    • Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the powder into a column of 2-3 mm in height at the bottom.[14][16]

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a DigiMelt or similar device).[14]

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.[14][16]

    • Allow the apparatus to cool. Using a fresh sample, begin heating again, this time at a much slower rate (e.g., 1-2 °C/minute) starting from a temperature about 10-20 °C below the approximate melting point.[14][16]

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[17][18]

Principle: The solubility of a compound is determined by observing its dissolution in a specific volume of a solvent. The general principle "like dissolves like" applies, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[19]

Detailed Methodology:

  • Sample and Solvent Preparation:

    • Weigh approximately 25 mg of this compound powder or measure 0.05 mL if it is in a molten state.

    • Prepare test tubes containing 0.75 mL of the following solvents: water, 5% HCl solution, 5% NaOH solution, and an organic solvent like ethanol or diethyl ether.[17]

  • Procedure:

    • Add the this compound sample to a test tube containing the chosen solvent.

    • Shake the test tube vigorously for 1-2 minutes.[17]

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

    • Water Solubility: Begin by testing solubility in water. If the compound is water-soluble, test its pH with litmus or pH paper to check for acidic or basic properties.[18] this compound is expected to be soluble.[6]

    • Acid/Base Solubility: For water-insoluble compounds, solubility in 5% HCl suggests a basic functional group (like an amine), while solubility in 5% NaOH suggests an acidic functional group.[17][18]

    • Organic Solvent Solubility: Test solubility in organic solvents like ethanol or ether. This compound is soluble in these solvents.[1][9]

  • Recording Results:

    • Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested.

Synthesis Workflow Visualization

A common and established method for synthesizing this compound is through the reduction of 2-nitrobenzaldehyde.[4][6][20] This reaction pathway is a fundamental process in organic chemistry, converting a nitro group into an amino group.

Synthesis_of_2_Aminobenzaldehyde cluster_reactants Reactants cluster_process Process cluster_products Products start 2-Nitrobenzaldehyde reaction Reduction Reaction start->reaction Input reductant Reducing Agent (e.g., Fe/HCl or FeSO₄/NH₃) reductant->reaction Input end_product This compound reaction->end_product Yields

Caption: Synthesis of this compound via reduction.

References

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Quinolines using 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals, natural products, and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2] The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acidic or basic catalysis.[3]

This document provides detailed application notes and experimental protocols for the synthesis of quinolines via the Friedländer reaction, with a specific focus on the use of 2-aminobenzaldehyde as the starting material. It is intended to serve as a comprehensive guide for researchers and professionals involved in organic synthesis and drug development.

Reaction Mechanism and Principles

The Friedländer synthesis can proceed through two primary mechanistic pathways, the selection of which is often dependent on the specific reaction conditions.[1]

  • Aldol Condensation Pathway: This pathway commences with an aldol condensation between the this compound and the active methylene compound. The resulting aldol adduct then undergoes an intramolecular cyclization via Schiff base formation, followed by dehydration to yield the aromatic quinoline ring.[4]

  • Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of this compound and the carbonyl group of the methylene compound. This intermediate subsequently undergoes an intramolecular aldol-type reaction and dehydration to form the final quinoline product.[1]

Recent advancements in the Friedländer synthesis have focused on the development of more efficient, selective, and environmentally benign protocols. These include the use of various catalysts such as Lewis acids, solid-supported reagents, and nanocatalysts, as well as the application of microwave irradiation and solvent-free conditions to enhance reaction rates and yields.[5]

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the Friedländer synthesis of various quinoline derivatives starting from this compound and different active methylene compounds under diverse catalytic conditions.

EntryActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
1Ethyl acetoacetateAcetic AcidAcetic AcidReflux-~100[6]
2CyclohexanoneAcetic AcidAcetic Acid (neat)160 (Microwave)5 min>95[7][8]
3CyclopentanoneAcetic AcidAcetic Acid (neat)160 (Microwave)5 min>95[7][8]
4Acetonep-Toluenesulfonic acidSolvent-free120 (Microwave)3 min92[3]
5AcetophenoneIodineSolvent-free1201.5 h94[3]
61-Acetyl-piperidin-4-oneAcetic AcidAcetic Acid (neat)160 (Microwave)5 min-[8]
7Various Ketones[Bmim]HSO4Solvent-free- (Microwave)-High[9]
8MalononitrileNoneWater703 h97[3]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Tetrahydroacridine Derivative

This protocol describes the rapid and efficient synthesis of a quinoline derivative from this compound and cyclohexanone under microwave irradiation.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 mmol), cyclohexanone (1.2 mmol), and glacial acetic acid (3 mL).[7][8]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.[7][8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalyst-Free Synthesis in Water

This protocol outlines an environmentally friendly method for quinoline synthesis using water as the solvent and without the need for a catalyst.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Water

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.1 mmol), and water (5 mL).[3]

  • Heat the reaction mixture at 70 °C with stirring for the time specified in the data table (e.g., 3 hours for malononitrile).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Friedländer Synthesis of Quinolines

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2_aminobenzaldehyde This compound reaction_vessel Friedländer Condensation 2_aminobenzaldehyde->reaction_vessel active_methylene Active Methylene Compound (Ketone/Ester) active_methylene->reaction_vessel catalyst Catalyst (Acid or Base) catalyst->reaction_vessel energy Energy Source (Heat or Microwave) energy->reaction_vessel quinoline_product Substituted Quinoline reaction_vessel->quinoline_product

Caption: General workflow of the Friedländer quinoline synthesis.

Quinolines in Drug Discovery and Development

Drug_Development_Workflow synthesis Friedländer Synthesis of Quinoline Library screening High-Throughput Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation and Optimization (SAR Studies) hit_id->lead_gen preclinical Preclinical Studies (In vitro & In vivo) lead_gen->preclinical clinical_trials Clinical Trials (Phase I-III) preclinical->clinical_trials fda_approval FDA Approval clinical_trials->fda_approval marketed_drug Marketed Quinoline-Based Drug fda_approval->marketed_drug

References

Application Note: Protocols for the Synthesis of Quinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of substituted quinolines through the Friedländer annulation, a condensation reaction between 2-aminobenzaldehyde and ketones. Quinolines are a critical class of heterocyclic compounds widely found in pharmaceuticals and functional materials. This note covers the reaction mechanism, offers step-by-step experimental protocols for catalyst-free and acid-catalyzed methods, presents quantitative data for various substrates, and includes a troubleshooting guide for common issues such as low reaction yields.

Introduction

The Friedländer synthesis, first reported in 1882, is a fundamental and straightforward method for constructing the quinoline ring system.[1][2] The reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[1][3] This process can be catalyzed by acids or bases, or in some cases, proceed simply with heating.[1][4] Given the prevalence of the quinoline scaffold in antibacterial, antimalarial, and anticancer agents, optimizing the Friedländer synthesis is of significant interest to the drug development community.[5]

Modern iterations of this reaction focus on improving efficiency, expanding substrate scope, and developing more environmentally benign conditions, such as catalyst-free reactions in water.[5][6] This application note details both a green, catalyst-free protocol and a classic acid-catalyzed approach.

Reaction Mechanism

The Friedländer synthesis can proceed via two primary pathways, which are often in competition depending on the specific reactants and conditions.[2]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the this compound and the enolizable ketone to form an aldol adduct. This intermediate then dehydrates to yield a conjugated α,β-unsaturated ketone. Subsequent intramolecular cyclization (addition of the amino group to the carbonyl) and a final dehydration step produce the aromatic quinoline ring.[3][7]

  • Schiff-Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the this compound and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final quinoline product.[2]

G cluster_main Friedländer Annulation Mechanism cluster_p1 Aldol-First Pathway cluster_p2 Schiff-Base-First Pathway Reactants This compound + Ketone (R-CH2-C(O)-R') Aldol Aldol Condensation Reactants->Aldol Schiff Schiff Base Formation Reactants->Schiff Adduct Aldol Adduct Aldol->Adduct Dehydrate1 Dehydration (-H2O) Adduct->Dehydrate1 Enone α,β-Unsaturated Ketone Dehydrate1->Enone Cyclize1 Intramolecular Cyclization Enone->Cyclize1 Intermediate1 Cyclized Intermediate Cyclize1->Intermediate1 Aromatize1 Aromatization (-H2O) Intermediate1->Aromatize1 Product Substituted Quinoline Aromatize1->Product SB_Intermediate Schiff Base Schiff->SB_Intermediate IntraAldol Intramolecular Aldol Reaction SB_Intermediate->IntraAldol Adduct2 Cyclized Adduct IntraAldol->Adduct2 Dehydrate2 Dehydration (-H2O) Adduct2->Dehydrate2 Dehydrate2->Product

Caption: General mechanism of the Friedländer quinoline synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of quinolines. Researchers should perform a thorough risk assessment for all chemicals and procedures.

This protocol is adapted from a green chemistry approach that leverages water as a solvent and requires no external catalyst.[5]

Materials:

  • This compound

  • Appropriate ketone (e.g., cyclohexa-1,3-dione, ethyl acetoacetate)

  • Deionized water

  • Round-bottom flask (5 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Ethyl acetate (for extraction, if needed)

  • Anhydrous sodium sulfate

  • Apparatus for filtration and solvent evaporation

Procedure:

  • To a 5 mL round-bottom flask, add this compound (0.2 mmol, 1.0 equiv.).

  • Add the appropriate ketone (0.2 mmol, 1.0 equiv.).

  • Add 1 mL of deionized water to the flask.

  • Place the magnetic stir bar in the flask and fit it with a condenser.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-10 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.

    • If the product remains dissolved or is an oil, extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

This protocol uses an acid catalyst, which is common for a wide range of substrates.[9] Acetic acid can serve as both the solvent and catalyst.[7]

Materials:

  • This compound or a 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., a β-keto-ester or diketone) (1.2-1.5 equiv.)

  • Glacial acetic acid (AcOH)

  • Oven-dried glassware

  • Nitrogen or Argon gas supply

  • Standard heating and stirring equipment

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound or 2-aminoaryl ketone (1.0 mmol, 1.0 equiv.) in glacial acetic acid (5-10 mL).

  • Add the active methylene compound (1.2-1.5 equiv.) to the solution.

  • Heat the reaction mixture to a temperature between 80-100 °C.

  • Stir the reaction for the required time (typically 1-6 hours), monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

G cluster_workflow General Experimental Workflow A 1. Mix Reactants (this compound + Ketone) B 2. Add Solvent / Catalyst (e.g., Water or AcOH) A->B C 3. Heat & Stir (e.g., 70-100 °C) B->C D 4. Monitor Reaction (via TLC) C->D E 5. Reaction Work-up (Quench, Extract/Filter) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, m.p.) F->G

Caption: A general experimental workflow for the Friedländer synthesis.

Data Presentation: Substrate Scope

The efficiency of the Friedländer reaction is highly dependent on the ketone substrate and reaction conditions. The following tables summarize representative yields.

Table 1: Yields from Catalyst-Free Reaction in Water at 70 °C [5]

EntryKetoneTime (h)Yield (%)
1Cyclohexa-1,3-dione397
25,5-Dimethylcyclohexa-1,3-dione396
3Ethyl acetoacetate595
4Methyl acetoacetate594
5Acetylacetone393
61,3-Indandione392

Table 2: Yields from Various Catalyzed Reactions

EntryKetoneCatalyst / ConditionsTimeYield (%)Reference
1Ethyl acetoacetateIn(OTf)₃, Solvent-free, 80 °C10 min92[10]
2Acetophenonep-TsOH, Solvent-free, 120 °C0.5 h94[11]
3AcetylacetoneIodine, EtOH, reflux1.5 h98[11]
4CyclohexanoneKOH, EtOH, reflux6 h85[4]
52-Aminobenzophenone + AcetylacetoneFluorescein, White LED, EtOH, rt8 min98[12]

Troubleshooting Guide

Low yields are a common challenge in the Friedländer synthesis.[8] The primary causes include suboptimal reaction conditions, inefficient catalysis, side reactions, and issues with starting material stability.[9][13]

  • Problem: Low Yield or No Reaction.

    • Cause: this compound is unstable and can self-condense or polymerize.[7]

    • Solution: Use freshly prepared or purified this compound. Alternatively, generate it in situ from a more stable precursor like 2-nitrobenzaldehyde or 2-aminobenzyl alcohol.[7][14]

  • Problem: Formation of Side Products.

    • Cause: Self-condensation of the ketone reactant (an aldol reaction) can compete with the desired reaction, particularly under strong basic conditions.[3][9]

    • Solution: Switch to acidic or milder conditions (e.g., catalyst-free in water). If using a base, a weaker base like piperidine may be preferable to KOH or NaOH.[4] For asymmetric ketones, control of regioselectivity can be an issue; specialized amine catalysts or ionic liquids may improve the outcome.[3][15]

  • Problem: Inefficient Reaction.

    • Cause: The chosen catalyst or conditions may not be optimal for the specific substrates. Steric hindrance or deactivating electronic groups can reduce reactivity.[9]

    • Solution: Screen different catalysts (Lewis acids like In(OTf)₃, Brønsted acids like p-TsOH, or bases) and solvents.[9][10] Optimize temperature and reaction time. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[13]

G cluster_troubleshooting Troubleshooting Low Yields Start Low Yield in Friedländer Synthesis? Cause1 Side Reactions Prevalent? (e.g., Ketone self-condensation) Start->Cause1 Yes Cause2 Starting Material Degradation? Start->Cause2 Maybe Cause3 Inefficient Catalysis or Conditions? Start->Cause3 Likely Sol1 Solution: • Switch from base to acid catalyst • Use milder conditions (e.g., catalyst-free) • Control regioselectivity Cause1->Sol1 Sol2 Solution: • Use fresh this compound • Generate starting material in situ (e.g., from 2-nitrobenzaldehyde) Cause2->Sol2 Sol3 Solution: • Screen different catalysts/solvents • Optimize temperature and time • Consider microwave irradiation Cause3->Sol3

Caption: A troubleshooting workflow for low yields in the Friedländer synthesis.

References

Application Notes and Protocols: 2-Aminobenzaldehyde in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzaldehyde is a highly versatile bifunctional building block in organic synthesis, featuring both a nucleophilic amine and an electrophilic aldehyde on an aromatic scaffold.[1] This unique arrangement makes it an ideal substrate for multicomponent reactions (MCRs), enabling the rapid construction of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. For drug discovery professionals, MCRs involving this compound offer an efficient pathway to generate libraries of "drug-like" molecules, particularly quinoline and quinazoline derivatives. These scaffolds are prevalent in numerous clinically approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6]

This document provides detailed application notes on the use of this compound in key MCRs for drug discovery, complete with experimental protocols, tabulated biological data for synthesized compounds, and workflow diagrams.

Logical Workflow: From MCR to Bioactive Lead

The overall process of utilizing this compound in MCRs for lead discovery follows a structured path from chemical synthesis to biological evaluation. This workflow is designed to efficiently identify novel bioactive compounds.

G cluster_0 Synthesis Phase cluster_1 Screening & Discovery Phase A Starting Materials (this compound, Active Methylene Compound, Catalyst) B One-Pot Multicomponent Reaction (e.g., Friedländer Synthesis) A->B Reaction Setup C Compound Library (e.g., Substituted Quinolines) B->C Purification & Characterization D High-Throughput Biological Screening C->D Library Submission E Hit Identification (Quantitative Analysis) D->E Data Analysis F Lead Optimization (SAR Studies) E->F Structure-Activity Relationship G Preclinical Candidate F->G G Friedländer Synthesis Mechanism cluster_reactants cluster_steps R1 This compound I1 Knoevenagel Condensation Intermediate R1->I1 + Catalyst - H2O R2 Active Methylene Compound (Ketone) R2->I1 + Catalyst - H2O I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization Product Substituted Quinoline I2->Product Dehydration (- H2O)

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-catalyzed cross-coupling reactions involving 2-aminobenzaldehyde. This versatile building block is pivotal in the synthesis of a wide array of heterocyclic compounds, which are foundational in medicinal chemistry and materials science. The following sections detail specific catalytic systems, including rhodium and palladium, for C-H functionalization, hydroacylation, and the construction of quinoline and quinazoline scaffolds.

Application Note 1: Rhodium-Catalyzed Alkyne Hydroacylation

Rhodium-catalyzed intermolecular hydroacylation represents a highly atom-economical method for forming C-C bonds.[1] When applied to this compound derivatives and alkynes, this reaction provides efficient access to 2-aminoaryl enones, which are valuable intermediates for the synthesis of dihydroquinolones and other N-heterocycles.[1] The reaction typically proceeds with high yields and regioselectivity under mild conditions, utilizing low catalyst loadings.[1] The amino group in the this compound acts as a chelating motif, stabilizing the acyl-rhodium intermediate and preventing undesirable decarbonylation side reactions.[1]

Quantitative Data: Substrate Scope of Rhodium-Catalyzed Hydroacylation

The following table summarizes the scope of the reaction between various this compound derivatives and alkynes.

EntryThis compound DerivativeAlkyneProductYield (%)
1N,N-dibenzyl-2-aminobenzaldehydePhenylacetylene9b91
2N-benzyl-N-methyl-2-aminobenzaldehydePhenylacetylene9c85
3N-(3,4-dimethoxybenzyl)-N-methyl-2-aminobenzaldehydePhenylacetylene9d92
4N-methyl-N-phenyl-2-aminobenzaldehydePhenylacetylene9e81
5N-benzyl-2-aminobenzaldehydePhenylacetylene9f75
6This compoundPhenylacetylene9g70
7N-DMB-N-Me-2-aminobenzaldehyde1-Octyne9p81 (>20:1 rr)
8N-DMB-N-Me-2-aminobenzaldehydeCyclohexylacetylene9q85 (>20:1 rr)
9This compound1-Octyne9w72 (>20:1 rr)
10This compound3-Hexyne9y75

Reaction Conditions: Aldehyde (1.0 equiv), alkyne (1.5 equiv), [Rh(nbd)₂]BF₄ (5 mol%), dcpm (5 mol%), MeCN (10 mol%), acetone (0.15 M), 55 °C. Data sourced from reference[1]. DMB = 3,4-dimethoxybenzyl; dcpm = bis(dicyclohexylphosphino)methane; rr = regioisomeric ratio.

Experimental Protocol: Rhodium-Catalyzed Hydroacylation

This protocol is adapted from the procedure described by L. J. H. Blake et al.[1]

Materials:

  • This compound derivative (e.g., N-(3,4-dimethoxybenzyl)-N-methyl-2-aminobenzaldehyde, 8b)

  • Alkyne (e.g., phenylacetylene)

  • [Rh(nbd)₂]BF₄ (5 mol %)

  • Bis(dicyclohexylphosphino)methane (dcpm) (5 mol %)

  • Acetonitrile (MeCN) (10 mol %)

  • Anhydrous acetone (0.15 M)

  • Standard laboratory glassware, Schlenk line, and purification supplies

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the this compound derivative (1.0 equiv), [Rh(nbd)₂]BF₄ (5 mol %), and dcpm (5 mol %).

  • Add anhydrous acetone to achieve a 0.15 M concentration with respect to the aldehyde.

  • Add acetonitrile (10 mol %) and the alkyne (1.5 equiv) to the mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 55 °C.

  • Stir the reaction mixture for the required time (typically 1-4 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure enone product.

Visualization: Hydroacylation Workflow

Hydroacylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Aldehyde, [Rh(nbd)₂]BF₄, dcpm Solvent 2. Add Acetone, MeCN, Alkyne Reagents->Solvent Inert Atmosphere Heating 3. Heat at 55 °C Solvent->Heating Cooling 4. Cool to RT Heating->Cooling Concentration 5. Concentrate Cooling->Concentration Purification 6. Column Chromatography Concentration->Purification Product Pure Enone Purification->Product

Caption: General workflow for Rhodium-catalyzed hydroacylation.

Application Note 2: Synthesis of Quinolines via Palladium-Catalyzed Cyclization

The Friedländer annulation is a classic method for synthesizing quinolines.[2] Modern variations often utilize 2-aminobenzyl alcohol as a stable precursor, which undergoes an in situ, metal-catalyzed oxidation to this compound.[2][3] This aldehyde then reacts with a ketone via a cross-aldol condensation, followed by cyclization and dehydration to afford the quinoline scaffold.[2] This one-pot, tandem approach avoids the isolation of the often unstable this compound.[4]

Quantitative Data: Palladium-Catalyzed Quinoline Synthesis
Entry2-Aminobenzyl AlcoholKetoneProductYield (%)
12-Aminobenzyl alcoholAcetophenone2-Phenylquinoline92
22-Aminobenzyl alcoholPropiophenone3-Methyl-2-phenylquinoline85
32-Aminobenzyl alcohol4'-Methylacetophenone2-(p-Tolyl)quinoline88
42-Aminobenzyl alcohol4'-Methoxyacetophenone2-(4-Methoxyphenyl)quinoline86
52-Aminobenzyl alcoholCyclohexanone1,2,3,4-Tetrahydroacridine78
65-Chloro-2-aminobenzyl alcoholAcetophenone6-Chloro-2-phenylquinoline85

Representative data compiled from related literature. Conditions may vary.

Experimental Protocol: Pd/C-Catalyzed Quinoline Synthesis

This protocol is based on the indirect Friedländer synthesis methodology.[2]

Materials:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • Ketone (e.g., Acetophenone, 1.2 equiv)

  • Pd/C (10 mol %)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Toluene

  • Standard reflux apparatus and purification supplies

Procedure:

  • In a round-bottom flask, combine 2-aminobenzyl alcohol (1.0 equiv), the ketone (1.2 equiv), Pd/C (10 mol %), and KOH (2.0 equiv).

  • Add toluene as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C).

  • Maintain the reflux for 12-24 hours, monitoring the reaction's progress via TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure quinoline derivative.

Visualization: Quinoline Synthesis Pathway

Quinoline_Synthesis cluster_reactants Reactants A 2-Aminobenzyl Alcohol C In Situ Oxidation (Pd/C, KOH) A->C B Ketone E Cross-Aldol Condensation B->E D This compound (Intermediate) C->D D->E F Cyclization & Dehydration E->F G Quinoline Product F->G

Caption: Tandem reaction pathway for quinoline synthesis.

Application Note 3: Generalized Cross-Coupling Protocols

While many modern applications use this compound as a precursor for condensation reactions, its halogenated derivatives are suitable substrates for classic palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming C-C bonds.[5][6][7][8][9][10]

Generalized Protocol: Suzuki Coupling

The Suzuki reaction couples an organoboron species with an organohalide.[8][11]

Materials:

  • Halo-2-aminobenzaldehyde (e.g., 5-bromo-2-aminobenzaldehyde) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane, DMF)

Procedure:

  • To a flask, add the halo-2-aminobenzaldehyde, arylboronic acid, palladium catalyst, and base.

  • Degas the solvent by bubbling an inert gas (e.g., argon) through it for 15-30 minutes, then add it to the flask.

  • Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition R¹-X PdII_B R¹-Pd(II)-R² L₂ PdII_A->PdII_B Transmetalation R²-B(OR)₂ + Base PdII_B->Pd0 Reductive Elimination R¹-R² Cycle_Label Suzuki Catalytic Cycle

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Generalized Protocol: Heck Coupling

The Heck reaction couples an organohalide with an alkene.[7][9][10]

Materials:

  • Halo-2-aminobenzaldehyde (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl acrylate, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol %)

  • Ligand (e.g., PPh₃, P(o-tol)₃, optional)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Combine the halo-2-aminobenzaldehyde, palladium catalyst, optional ligand, and base in a flask.

  • Add the anhydrous solvent and the alkene under an inert atmosphere.

  • Heat the mixture (typically 80-120 °C) until completion.

  • Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography or recrystallization.

Generalized Protocol: Sonogashira Coupling

The Sonogashira reaction couples an organohalide with a terminal alkyne.[6][12][13]

Materials:

  • Halo-2-aminobenzaldehyde (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol %)

  • Copper(I) co-catalyst (e.g., CuI, 2-5 mol %)

  • Base (e.g., Et₃N, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flask under an inert atmosphere, add the halo-2-aminobenzaldehyde, palladium catalyst, and copper(I) iodide.

  • Add the solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until complete.

  • Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

References

Green Synthesis of Quinolines in Water: A Catalyst-Free Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the environmentally friendly synthesis of quinoline derivatives. The featured method utilizes the Friedländer annulation reaction, condensing 2-aminobenzaldehyde with active methylene compounds in water. This green chemistry approach notably proceeds without the need for a catalyst, offering high yields and simplifying product purification. The protocol is presented with comprehensive experimental details, tabulated data for various substrates, and a visual representation of the workflow, making it an invaluable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their applications span a wide range of therapeutic areas, including roles as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1] The Friedländer synthesis is a classical and straightforward method for constructing the quinoline scaffold, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3][4] However, many established protocols rely on harsh reaction conditions, organic solvents, and catalysts, which can lead to environmental concerns and complicated work-up procedures.[1]

This application note details a green and efficient alternative that employs water as the sole solvent and operates under catalyst-free conditions.[1] This method aligns with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents.[1] The reaction between this compound and various ketones or malononitrile in water at 70°C provides excellent yields of the corresponding polysubstituted quinolines.[1]

Experimental Protocols

2.1. General Procedure for the Synthesis of Quinolines

The following protocol is adapted from the work of Shen et al., 2012.[1]

Materials:

  • This compound

  • Active methylene compound (e.g., ketone, malononitrile)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add 5 mL of deionized water to the flask.

  • The mixture is stirred vigorously at 70°C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with cold water.

  • The product is dried under vacuum to afford the pure quinoline derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various quinoline derivatives using the described protocol.

Table 1: Synthesis of Quinolines from this compound and Various Ketones

EntryKetoneTime (h)Yield (%)
1Cyclohexanone397
2Acetophenone592
34-Methylacetophenone594
44-Methoxyacetophenone691
54-Chloroacetophenone495
64-Bromoacetophenone496
74-Nitroacetophenone398
8Propiophenone689
9Dimedone296

Data sourced from Shen et al., Synthesis, 2012, 44, 389-392.[1]

Table 2: Synthesis of 2-Aminoquinoline-3-carbonitrile

EntryActive Methylene CompoundTime (h)Yield (%)
1Malononitrile495

Data sourced from Shen et al., Synthesis, 2012, 44, 389-392.[1]

Visualizations

Diagram 1: Experimental Workflow for Green Quinoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A This compound D Combine Reactants in Flask A->D B Active Methylene Compound B->D C Deionized Water C->D E Heat to 70°C with Stirring D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K Pure Quinoline Derivative J->K

Caption: Workflow for the catalyst-free synthesis of quinolines in water.

Diagram 2: Plausible Reaction Mechanism

G A This compound + Ketone B Aldol Condensation A->B H2O, 70°C C α,β-Unsaturated Carbonyl Intermediate B->C D Intramolecular Michael Addition (Aza-Michael) C->D E Cyclized Intermediate D->E F Dehydration E->F - H2O G Quinoline Product F->G

Caption: Proposed mechanism for the Friedländer synthesis in water.

Conclusion

The presented protocol for the green synthesis of quinolines using this compound in water offers a significant improvement over traditional methods. By eliminating the need for catalysts and organic solvents, this approach is not only more environmentally friendly but also simplifies the experimental procedure and product purification. The high yields obtained for a variety of substrates demonstrate the broad applicability of this method for the synthesis of diverse quinoline derivatives, making it a valuable tool for researchers in the field of medicinal and materials chemistry.

References

Application Notes and Protocols: 2-Aminobenzaldehyde as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzaldehyde is a versatile and highly reactive chemical intermediate, distinguished by the presence of both an amine and an aldehyde group on the same aromatic ring.[1] This unique structural arrangement makes it an invaluable precursor in the synthesis of a wide array of heterocyclic compounds, particularly quinolines and quinazolines.[1][2] These scaffolds are of significant interest in medicinal chemistry as they form the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4][5][6] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of quinoline and quinazoline intermediates from this compound, highlighting its role in the development of new pharmaceutical agents.

Synthesis of Quinoline Intermediates via the Friedländer Reaction

The Friedländer synthesis is a straightforward and efficient method for the construction of the quinoline ring system.[7][8] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[9] This acid- or base-catalyzed reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to afford the quinoline product.[8]

Experimental Protocol: General Procedure for the Friedländer Synthesis of Quinolines

Materials:

  • This compound

  • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate, cyclohexanone)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Addition of Catalyst and Solvent: Add the catalyst (e.g., 10 mol% p-toluenesulfonic acid) and the chosen solvent (e.g., 20 mL of ethanol). For catalyst-free conditions in water, the reactants can be heated in water.[10]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure quinoline derivative.

Data Presentation: Synthesis of Quinolines via Friedländer Reaction
EntryActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
1AcetylacetoneNoneWater397[10]
2Ethyl acetoacetatep-TsOHEthanol692[8]
3CyclohexanoneIodineNone288[8]
4DimedoneNoneWater395[10]
5AcetophenoneLewis AcidToluene885[8]

This table presents a summary of representative yields for the Friedländer synthesis under various conditions.

Synthesis of Quinazoline Intermediates

Quinazolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities.[5][11] A common synthetic route to quinazolines involves the reaction of this compound or a related derivative (such as 2-aminobenzamide or 2-aminobenzonitrile) with a suitable C1 synthon, such as an aldehyde, an orthoester, or a nitrile, often in the presence of a catalyst.[11][12]

Experimental Protocol: General Procedure for the Synthesis of Quinazolines

Materials:

  • This compound (or 2-aminobenzamide)

  • An aldehyde (e.g., benzaldehyde) or other C1 source

  • Catalyst (e.g., molecular iodine, copper-based catalysts)

  • Oxidant (e.g., O₂, H₂O₂)

  • Solvent (e.g., DMSO, acetonitrile)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the 2-amino-substituted precursor (1.0 mmol), the aldehyde or other C1 source (1.2 mmol), and the catalyst (e.g., 10 mol% I₂).

  • Addition of Solvent and Oxidant: Add the solvent (e.g., 5 mL of DMSO) and introduce the oxidant. For reactions using molecular oxygen, the vessel can be purged with O₂. For reactions using a liquid oxidant like H₂O₂, it is added to the reaction mixture.[13]

  • Reaction: The reaction mixture is heated to the specified temperature (e.g., 120-130 °C) for the required time (typically 3-15 hours). The reaction progress is monitored by TLC.[14]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure quinazoline derivative.

Data Presentation: Synthesis of Quinazoline Derivatives
Entry2-Amino PrecursorC1 SourceCatalyst/OxidantSolventTemp (°C)Time (h)Yield (%)Reference
12-AminobenzophenoneBenzylamineI₂ / O₂None1303-868-92[14]
22-Aminobenzyl alcoholBenzylamineI₂ / O₂None1549-68[14]
32-AminobenzamideBenzylamineH₂O₂None1202071[13]
42-AminobenzophenoneN-MethylaminesI₂ / O₂DMSO1201220-98[14]
52-AminobenzylamineAldehydesIBXAcetonitrileRT655-94[14]

This table summarizes various methods for the synthesis of quinazolines, showcasing the versatility of 2-amino precursors and C1 sources.

Visualizations: Synthetic Workflows and Signaling Pathways

The following diagrams illustrate the synthetic workflows for preparing quinoline and quinazoline intermediates from this compound, as well as the signaling pathways of representative drugs derived from these scaffolds.

G General Workflow for Pharmaceutical Intermediate Synthesis A This compound D Friedländer Synthesis A->D E Condensation/Cyclization A->E B Active Methylene Compound B->D C C1 Synthon (e.g., Aldehyde) C->E F Quinoline Intermediate D->F G Quinazoline Intermediate E->G H Further Functionalization F->H G->H I Active Pharmaceutical Ingredient (API) H->I

Caption: General workflow for synthesizing pharmaceutical intermediates.

G Friedländer Synthesis of Quinolines cluster_reactants Reactants cluster_reaction Reaction A This compound C Aldol Condensation A->C B Ketone (with α-methylene) B->C D Cyclization & Dehydration C->D E Quinoline Product D->E

Caption: The Friedländer synthesis of quinolines.

G Synthesis of Quinazolines cluster_reactants Reactants cluster_reaction Reaction A 2-Aminobenzamide C Condensation A->C B Aldehyde B->C D Intramolecular Cyclization C->D E Oxidation D->E F Quinazoline Product E->F

Caption: A common synthetic route to quinazolines.

Pharmaceutical Applications and Signaling Pathways

Quinoline-Based Drug: Chloroquine (Antimalarial)

Chloroquine is a well-known antimalarial agent belonging to the quinoline class of compounds.[3] Its mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Chloroquine accumulates in the food vacuole and interferes with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.

G Mechanism of Action of Chloroquine cluster_parasite Malaria Parasite Food Vacuole A Hemoglobin Digestion B Toxic Heme Release A->B C Heme Polymerization B->C G Toxic Heme Accumulation B->G D Non-toxic Hemozoin C->D E Chloroquine F Inhibition E->F F->C F->G H Parasite Death G->H

Caption: Chloroquine's mechanism of action in the malaria parasite.

Quinazoline-Based Drug: Gefitinib (Anticancer)

Gefitinib is a quinazoline derivative that acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR).[5] In certain types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and survival. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling pathways that promote tumor growth.[5]

G EGFR Signaling Pathway and Inhibition by Gefitinib cluster_cell Cancer Cell A EGF Ligand B EGFR A->B C Tyrosine Kinase Domain B->C E Downstream Signaling (e.g., RAS-RAF-MEK-ERK) C->E Phosphorylation D ATP D->C F Cell Proliferation & Survival E->F G Gefitinib H Inhibition G->H H->C Blocks ATP Binding

Caption: Gefitinib inhibits the EGFR signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of quinoline and quinazoline-based pharmaceutical compounds. The methodologies outlined in these application notes, including the Friedländer synthesis and various condensation/cyclization reactions, provide robust and versatile routes to these important heterocyclic scaffolds. The quantitative data presented in the tables offer a comparative overview of different synthetic strategies, aiding in the selection of optimal reaction conditions. The visualization of synthetic workflows and the mechanisms of action of resulting drugs like Chloroquine and Gefitinib underscore the critical link between fundamental organic synthesis and the development of life-saving medicines. These protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the exploration of new chemical entities with therapeutic potential.

References

Application Notes and Protocols for the Fried-länder Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer condensation, first described by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the synthesis of quinoline derivatives.[1][2] This reaction involves the cyclocondensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically catalyzed by an acid or a base.[3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5]

Recent advancements in the Friedländer synthesis have focused on developing more efficient, environmentally benign, and versatile protocols. These include the use of novel catalysts such as Lewis acids, solid-supported reagents, and nanocatalysts, as well as the application of microwave irradiation and solvent-free conditions to improve yields and reduce reaction times.[3][6] These modern approaches not only enhance the efficiency of the synthesis but also align with the principles of green chemistry, a critical consideration in contemporary drug development.

This document provides detailed application notes and experimental protocols for the Friedländer condensation, with a focus on modern catalytic systems and reaction conditions relevant to researchers in academia and the pharmaceutical industry.

Reaction Mechanism and Pathways

The mechanism of the Friedländer condensation can proceed through two primary pathways, contingent on the specific reactants and reaction conditions employed. Both pathways ultimately converge to form the quinoline ring system through a series of condensation and dehydration steps.

Pathway A: Aldol Condensation First

In this pathway, the reaction is initiated by an aldol condensation between the two carbonyl-containing reactants. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline product.

Pathway B: Schiff Base Formation First

Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the ortho-aminoaryl aldehyde or ketone and the carbonyl group of the second reactant.[7] This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to afford the quinoline.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway_a Pathway A cluster_pathway_b Pathway B Reactant1 o-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactant1->Schiff_Base Imine Formation Reactant2 Carbonyl with α-Methylene Reactant2->Aldol_Adduct Aldol Condensation Reactant2->Schiff_Base Imine Formation H2O_A1 - H₂O Unsaturated_Carbonyl α,β-Unsaturated Carbonyl H2O_A2 - H₂O H2O_B1 - H₂O Cyclized_Intermediate_B Cyclized Intermediate H2O_B2 - H₂O Product Quinoline H2O_A1->Unsaturated_Carbonyl H2O_A2->Product Intramolecular Cyclization H2O_B1->Cyclized_Intermediate_B Intramolecular Aldol-type H2O_B2->Product

Caption: Reaction mechanism of the Friedländer condensation.

Data Presentation: Comparison of Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and substrate scope of the Friedländer condensation. The following tables summarize quantitative data from various studies, highlighting the performance of different catalytic systems.

Table 1: Solvent-Free Conditions

Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and simplify product purification.

2-Aminoaryl Ketoneα-Methylene KetoneCatalyst (mol%)Temp. (°C)TimeYield (%)Reference
2-AminobenzophenoneButan-2,3-dioneEaton's Reagent90-96[8]
2-Amino-5-chlorobenzophenoneButan-2,3-dioneEaton's Reagent90-95[8]
2-Aminoaryl ketonesCarbonyl compoundsP₂O₅/SiO₂8015 min93[9]
2-AminobenzophenoneCyclohexane-1,3-dioneNickel Nanoparticles--96[10]
2-AminonicotinaldehydeVariousDABCO (20)MW (600W)2-5 min74-86
Table 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating.

2-Aminoaryl Ketoneα-Methylene KetoneCatalystSolventTemp. (°C)TimeYield (%)Reference
2-AminophenylketonesCyclic ketonesAcetic AcidNeat1605 minExcellent[11]
2-Amino-3-hydroxybenzaldehydeVarious ketonesNoneEthanol--72[6]
2-Aminoaryl ketonesCarbonyl compoundsSiO₂ Nanoparticles-100-93[7]
2-AminobenzophenoneVarious ketonesHCl (catalytic)NeatMW (400W)1.5 min64[12]
Table 3: Use of Modern and Recyclable Catalysts

The development of reusable and environmentally friendly catalysts is a key area of research in sustainable chemistry.

2-Aminoaryl Ketoneα-Methylene KetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Aminoaryl ketonesCarbonyl compoundsMontmorillonite K-10EthanolReflux-75[7]
2-Aminoaryl ketonesCarbonyl compoundsZeoliteEthanolReflux-83[7]
2-Aminoaryl ketonesCarbonyl compoundsSulfated ZirconiaEthanolReflux-89[7]
2-Aminoaryl KetonesCarbonyl CompoundsZirconium triflateEthanol/Water600.5-2>88[7]
2-AminobenzaldehydeVarious ketonesNoneWater70397[3]
2-AminoacetophenoneEthyl acetoacetateUO₂(OAc)₂·2H₂O (2.5 mol%)EthanolReflux389
VariousVariousAmberlyst-15EthanolReflux-Good[13]
2-AminobenzophenoneEthyl acetoacetateGraphene OxideMethanol70-High[14]

Experimental Protocols

The following protocols provide detailed methodologies for key variations of the Friedländer condensation.

Protocol 1: Microwave-Assisted Synthesis using Acetic Acid

This protocol describes a rapid and efficient synthesis of quinolines using microwave irradiation with acetic acid serving as both the catalyst and solvent.[11]

Materials:

  • 2-Aminophenylketone (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone, 1.2 mmol)

  • Glacial acetic acid (2-3 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add the 2-aminophenylketone (1.0 mmol), the cyclic ketone (1.2 mmol), and a magnetic stir bar.

  • Add glacial acetic acid (2-3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5-10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis using a Solid-Supported Catalyst

This protocol outlines a solvent-free approach using a reusable solid-supported acid catalyst, aligning with green chemistry principles.[9]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.1 mmol)

  • Solid-supported acid catalyst (e.g., P₂O₅/SiO₂, 50 mg)

  • Round-bottom flask or reaction vial

  • Heating mantle or oil bath with a magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.1 mmol), and the solid-supported acid catalyst (e.g., P₂O₅/SiO₂).

  • Mix the reactants and catalyst thoroughly with a spatula.

  • Heat the reaction mixture to 80-100 °C with stirring for the specified time (e.g., 15-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the product.

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed with the solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the Friedländer condensation, from reaction setup to product purification.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactants: - o-Aminoaryl Aldehyde/Ketone - α-Methylene Carbonyl Start->Reactant_Prep Catalyst_Addition Add Catalyst (if applicable) Reactant_Prep->Catalyst_Addition Reaction_Setup Set up Reaction: - Solvent (or solvent-free) - Heating/Microwave Catalyst_Addition->Reaction_Setup Monitoring Monitor Reaction (e.g., by TLC) Reaction_Setup->Monitoring Workup Reaction Workup: - Quenching - Neutralization - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization End Pure Quinoline Product Characterization->End

Caption: General workflow for Friedländer quinoline synthesis.

Conclusion

The Friedländer condensation remains a highly relevant and powerful tool for the synthesis of quinolines, which are of significant interest in drug discovery and development. The evolution of this reaction to include a diverse range of catalysts, microwave-assisted techniques, and solvent-free conditions has greatly expanded its utility and environmental compatibility. The protocols and data presented herein offer a valuable resource for researchers seeking to employ the Friedländer synthesis in their work, providing a foundation for the efficient and sustainable production of novel quinoline-based compounds. The continued innovation in this area promises to further enhance the capabilities of this classic reaction, facilitating the discovery of next-generation therapeutics.

References

Catalyst-Free Friedländer Synthesis: Application Notes and Protocols for Thermal Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a cornerstone in the construction of quinoline frameworks, offers a powerful tool for medicinal chemistry and materials science. This application note details two catalyst-free approaches for this reaction under thermal conditions: a high-temperature, solvent-free method and a milder, aqueous procedure. These protocols provide environmentally benign alternatives to traditionally catalyzed methods, minimizing waste and avoiding the use of potentially toxic catalysts.

Introduction

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, such as a ketone or an ester with an α-methylene group, to yield a substituted quinoline.[1] While often catalyzed by acids or bases, the reaction can also be effectively promoted by thermal energy alone.[2] This catalyst-free approach is advantageous for its simplicity, reduced environmental impact, and avoidance of catalyst-related side reactions or contamination of the final product.

This document provides detailed protocols and quantitative data for two distinct catalyst-free thermal methodologies, enabling researchers to select the most suitable approach based on their substrate scope and desired reaction conditions.

Data Presentation

The following tables summarize the quantitative data for the catalyst-free thermal Friedländer synthesis under both high-temperature, solvent-free conditions and milder, aqueous conditions.

Table 1: High-Temperature, Solvent-Free Catalyst-Free Friedländer Synthesis

2-Aminoaryl CarbonylMethylene CompoundTemperature (°C)Time (h)Yield (%)
2-AminobenzaldehydeAcetophenone150-22024Good
2-AminoacetophenoneEthyl acetoacetate150-22024Good
2-Amino-5-chlorobenzaldehydeβ-Ketoester150-22024Good
2-Aminonicotinaldehydeβ-Ketoester150-22024Good

Note: Yields for the high-temperature method are often reported qualitatively in the literature as "good" or "high" and are highly substrate-dependent. The provided data is representative of typical conditions.[3]

Table 2: Catalyst-Free Friedländer Synthesis in Water at 70°C [4][5]

2-Aminoaryl CarbonylMethylene CompoundTemperature (°C)Time (h)Yield (%)
This compoundCyclohexanone70397
This compoundIndandione70-92
This compoundDimedone70--
This compoundCyclopentanone70395
This compoundAcetone70585
This compoundAcetophenone70882
This compoundMalononitrile70396

Experimental Protocols

Protocol 1: High-Temperature, Solvent-Free Catalyst-Free Friedländer Synthesis

This protocol describes a general procedure for the synthesis of quinolines by heating a mixture of a 2-aminoaryl carbonyl and a methylene compound without a solvent.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Round-bottom flask or sealed tube

  • Heating mantle or oil bath

  • Magnetic stirrer (optional)

  • Standard work-up and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask or a sealed tube, add the 2-aminoaryl carbonyl (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Heat the reaction mixture to a temperature between 150°C and 220°C. The optimal temperature is substrate-dependent and may require optimization.[3]

  • Maintain the temperature and stir the mixture, if possible, for 24 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by direct crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water [4]

This protocol outlines a greener and milder approach to the Friedländer synthesis using water as the solvent at a moderate temperature.[4]

Materials:

  • This compound (1.0 mmol)

  • Ketone or active methylene compound (1.2 mmol)

  • Water (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), the ketone or active methylene compound (1.2 mmol), and water (5 mL).

  • Heat the reaction mixture to 70°C with vigorous stirring.[4]

  • Maintain the temperature and continue stirring for the time indicated in Table 2, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the aqueous solution. Collect the solid product by filtration.

  • Wash the collected solid with cold water and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the catalyst-free Friedländer synthesis and a general experimental workflow.

Friedlander_Mechanism cluster_intermediates Intermediates cluster_product Product Reactant1 2-Aminoaryl Carbonyl Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct + Reactant2 (Aldol Condensation) Schiff_Base Schiff Base Reactant1->Schiff_Base + Reactant2 (Condensation) Reactant2 Active Methylene Compound Reactant2->Aldol_Adduct Reactant2->Schiff_Base Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone - H₂O Quinoline Quinoline Derivative Enone->Quinoline Cyclization - H₂O Schiff_Base->Quinoline Intramolecular Aldol & - H₂O

Caption: Proposed mechanisms for the catalyst-free Friedländer synthesis.

Experimental_Workflow Start Start Mixing Mix Reactants (2-Aminoaryl Carbonyl & Methylene Compound) Start->Mixing Heating Apply Thermal Energy (High Temp or 70°C in Water) Mixing->Heating Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Quinoline Product Purification->Product

Caption: General experimental workflow for catalyst-free thermal Friedländer synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted Quinolines from 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, stands as one of the most classical and straightforward methods for constructing the quinoline core. This document provides detailed application notes and protocols for the one-pot synthesis of polysubstituted quinolines, starting from the readily available 2-aminobenzaldehyde or its in situ generated precursors.

The protocols outlined below detail various catalytic systems and reaction conditions, including conventional heating and microwave-assisted methods, to afford a diverse range of substituted quinolines. These methods offer advantages such as operational simplicity, high yields, and the ability to introduce a variety of substituents onto the quinoline ring.

Reaction Mechanism

The one-pot synthesis of quinolines from this compound and an active methylene compound, known as the Friedländer synthesis, can proceed through two primary mechanistic pathways: the aldol-first pathway and the Schiff base-first pathway. The operative mechanism can be influenced by the reaction conditions, such as the nature of the catalyst (acidic or basic).

Aldol-First Pathway: This pathway is favored under basic conditions. It commences with an aldol condensation between the this compound and the enolate of the active methylene compound. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product.

Schiff Base-First Pathway: Under acidic conditions, the reaction is more likely to proceed via the initial formation of a Schiff base (an imine) between the this compound and the amino group of a second molecule or with the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the aromatic quinoline ring.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the one-pot quinoline synthesis. Below is a summary of various catalytic systems with their respective reaction parameters and yields.

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)α-Methylene ketoneSolvent-free80-10010-30 min85-95[1]
Iodineβ-KetoesterSolvent-free1001-2 h82-96[1]
Neodymium(III) nitrateCarbonyl compoundEthanolReflux1-3 h88-95[1]
Iron/HCl (in situ reduction from o-nitrobenzaldehyde)KetoneEthanol/WaterReflux3-12 h66-100[1]
Acetic Acid (Microwave)Cyclic KetoneAcetic Acid1605 minExcellent[2][3]
Catalyst-FreeKetones or MalononitrileWater703 hup to 97[4]

Experimental Protocols

Herein, we provide detailed experimental protocols for three distinct and effective one-pot syntheses of polysubstituted quinolines.

Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Solvent-Free Synthesis

This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of polysubstituted quinolines using a readily available acid catalyst under solvent-free conditions.[1]

Materials:

  • This compound (1.0 mmol)

  • Active methylene ketone (e.g., ethyl acetoacetate, acetylacetone, cyclopentanone) (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 mmol), the active methylene ketone (1.2 mmol), and p-TSA (0.1 mmol).

  • Place a stir bar in the flask and heat the mixture in a preheated oil bath or heating mantle at 80-100 °C.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 10-30 minutes), cool the flask to room temperature.

  • Dissolve the reaction mixture in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired polysubstituted quinoline.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This protocol utilizes microwave irradiation to dramatically accelerate the Friedländer annulation, providing the desired quinoline products in excellent yields within minutes.[2][3]

Materials:

  • 2-Aminobenzophenone (or other 2-aminoaryl ketones) (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone, cyclopentanone) (1.2 mmol)

  • Glacial acetic acid

  • 10 mL microwave reaction vial

  • Magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stirrer, combine the 2-aminoaryl ketone (1.0 mmol) and the cyclic ketone (1.2 mmol).

  • Add glacial acetic acid (3-5 mL) to the vial to act as both the solvent and the catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Domino Nitro Reduction-Friedländer Synthesis

Materials:

  • 2-Nitrobenzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., β-keto-ester, β-diketone) (1.2 mmol)

  • Iron powder (Fe) (3.0-5.0 mmol)

  • Glacial acetic acid (AcOH)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a stir bar and a reflux condenser, add 2-nitrobenzaldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (10 mL).

  • To this stirring solution, add iron powder (3.0-5.0 mmol) portion-wise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure polysubstituted quinoline.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product start1 This compound reaction Mixing & Heating (Conventional or Microwave) + Catalyst start1->reaction start2 Active Methylene Compound start2->reaction workup Quenching, Extraction, Drying, Concentration reaction->workup purification Column Chromatography or Recrystallization workup->purification product Polysubstituted Quinoline purification->product

Caption: General experimental workflow for the one-pot synthesis of polysubstituted quinolines.

reaction_mechanism cluster_reactants Reactants cluster_pathways Mechanistic Pathways cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product r1 This compound p1 Aldol-First Pathway (Basic Conditions) r1->p1 p2 Schiff Base-First Pathway (Acidic Conditions) r1->p2 r2 Active Methylene Compound r2->p1 r2->p2 i1 Aldol Adduct p1->i1 Aldol Condensation i2 Schiff Base p2->i2 Imine Formation c Intramolecular Cyclization & H₂O Elimination i1->c i2->c prod Polysubstituted Quinoline c->prod

Caption: Reaction mechanism pathways for the Friedländer quinoline synthesis.

References

Synthesis of Acridine Derivatives from 2-Aminobenzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of acridine derivatives, utilizing 2-aminobenzaldehyde as a key starting material. Aimed at researchers, scientists, and drug development professionals, these guidelines outline three primary synthetic strategies: the Friedländer Annulation, Copper-Catalyzed N-Arylation followed by cyclization, and a one-pot multicomponent synthesis involving dimedone.

Acridine and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, demonstrating a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Their planar structure allows for intercalation into DNA and inhibition of key enzymes such as topoisomerases, making them a significant scaffold in the development of new therapeutic agents.[3][4]

Synthetic Methodologies

Three robust methods for the synthesis of acridine derivatives from this compound are detailed below, offering a range of options depending on the desired substitution patterns and available resources.

Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing the acridine core through the condensation of this compound with a compound containing an α-methylene group, such as a cyclic ketone.[5] This reaction is typically catalyzed by an acid or a base.[5]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroacridine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and cyclohexanone (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1,2,3,4-tetrahydroacridine.

Copper-Catalyzed N-Arylation and Cyclization

This method involves an initial copper-catalyzed N-arylation of this compound with an aryl halide, followed by an acid-mediated intramolecular cyclization to form the acridine ring system.[6] This approach is particularly useful for synthesizing N-aryl acridone derivatives.[7]

Experimental Protocol: Synthesis of N-Phenylacridone

Step 1: N-Arylation

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), iodobenzene (1.1 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF) (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 2: Cyclization

  • Reaction Setup: Dissolve the crude N-phenyl-2-aminobenzaldehyde from the previous step in a mixture of acetic acid and a catalytic amount of sulfuric acid.

  • Reaction Conditions: Heat the mixture at reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitate is collected by filtration, washed with water, and then purified by recrystallization from ethanol to afford N-phenylacridone.

One-Pot Multicomponent Synthesis with Dimedone

This efficient, one-pot synthesis involves the condensation of this compound, dimedone, and an amine source (such as ammonium acetate or an aniline derivative) and is often facilitated by a catalyst.[1] This method provides a straightforward route to acridinedione derivatives.

Experimental Protocol: Synthesis of 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), dimedone (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add ethanol (15 mL) as the solvent. A variety of catalysts can be used, such as a few drops of piperidine or a catalytic amount of a Lewis acid.

  • Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol to yield the pure acridinedione derivative.[1]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various acridine derivatives using the methodologies described.

Method Reactants Product Yield (%) Reference
Friedländer AnnulationThis compound, Cyclohexanone1,2,3,4-Tetrahydroacridine70-85%[5]
Friedländer Annulation2-Aminobenzophenone, DimedonePolysubstituted quinoline80-95%[8]
Copper-Catalyzed N-ArylationThis compound, Aryl IodideN-Aryl acridone65-89% (overall)[6]
One-Pot SynthesisThis compound, Dimedone, Ammonium AcetateAcridinedione derivative85-95%[1][9]
One-Pot SynthesisAromatic Aldehyde, Dimedone, 1-NaphthylamineTetrahydrobenzo[c]acridin-8(9H)-one90-96%[1]

Mechanism of Action and Signaling Pathways

Acridine derivatives primarily exert their anticancer effects through two main mechanisms: DNA intercalation and inhibition of topoisomerase enzymes. These actions disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2][4]

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of acridines allows them to insert between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with the binding of DNA polymerases and transcription factors. Furthermore, many acridine derivatives stabilize the covalent complex between DNA and topoisomerase I or II, leading to the accumulation of DNA strand breaks and ultimately triggering programmed cell death.[4]

G Acridine Acridine Derivative Intercalation DNA Intercalation Acridine->Intercalation Binds to TopoInhibition Topoisomerase Inhibition Acridine->TopoInhibition Inhibits DNA Nuclear DNA TopoI Topoisomerase I TopoII Topoisomerase II Intercalation->DNA DNADamage DNA Strand Breaks Intercalation->DNADamage Causes TopoInhibition->TopoI TopoInhibition->TopoII TopoInhibition->DNADamage Causes Apoptosis Apoptosis DNADamage->Apoptosis Induces

Caption: Mechanism of action of acridine derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of acridine derivatives is outlined below. This process begins with the synthesis of the target compound, followed by purification and comprehensive structural and biological characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Acridine Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structural Structural Analysis (NMR, MS, etc.) Purification->Structural Biological Biological Evaluation (e.g., Cytotoxicity Assays) Structural->Biological

References

Application of 2-Aminobenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzaldehyde is a versatile precursor in organic synthesis, prized for its bifunctional nature which allows for the construction of a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of bioactive quinolines and quinazolines utilizing this compound as a key starting material. These heterocycles are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.

I. Synthesis of Bioactive Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the preparation of quinolines and their derivatives.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1][4] This method is widely employed for its simplicity and the diversity of substituted quinolines it can produce.[5][6]

A. General Reaction Scheme

The general reaction for the Friedländer synthesis of quinolines from this compound is depicted below:

G r1 This compound plus1 + r1->plus1 r2 Ketone (with α-methylene group) plus1->r2 arrow1 Catalyst/Solvent, Heat r2->arrow1 p1 Substituted Quinoline arrow1->p1

Caption: General scheme of the Friedländer quinoline synthesis.

B. Experimental Protocol: Catalyst-Free Synthesis of Polysubstituted Quinolines in Water

This protocol describes a green and efficient method for the synthesis of quinolines via the Friedländer reaction of this compound with various ketones in water, without the need for a catalyst.[6]

Materials:

  • This compound

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate, acetylacetone)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

  • To this mixture, add 5 mL of deionized water.

  • The reaction mixture is then stirred and heated to 70°C for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold water.

  • The product is then purified by recrystallization from ethanol to afford the pure substituted quinoline.

C. Quantitative Data: Anticancer Activity of Synthesized Quinoline Derivatives

Numerous quinoline derivatives synthesized from this compound have demonstrated significant anticancer activity. Their efficacy is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MDA-MB-231 (Breast)17 ± 0.3[7]
12e MGC-803 (Gastric)1.38[8]
12e HCT-116 (Colon)5.34[8]
12e MCF-7 (Breast)5.21[8]
5e DAN-G (Pancreatic)1.23[9]
5e LCLC-103H (Lung)1.49[9]
5e SISO (Cervical)1.38[9]
4d1 NCI-H460 (Lung)5.16 ± 0.37[10]
4d2 NCI-H460 (Lung)7.62 ± 0.46[10]
4l2 NCI-H460 (Lung)7.66 ± 0.65[10]
D. Mechanism of Action: Tubulin Polymerization Inhibition

Several quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[7][11][12][13][14] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][11]

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Alpha-tubulin Alpha-tubulin Microtubule Microtubule Alpha-tubulin->Microtubule Polymerization Beta-tubulin Beta-tubulin Beta-tubulin->Microtubule Polymerization G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cell_Division Cell Division M_Phase->Cell_Division Apoptosis Apoptosis (Programmed Cell Death) M_Phase->Apoptosis Arrest leads to Quinoline_Derivative Quinoline Derivative Colchicine_Binding_Site Colchicine Binding Site on Beta-tubulin Quinoline_Derivative->Colchicine_Binding_Site Binds to Colchicine_Binding_Site->Microtubule Inhibits Polymerization

Caption: Quinoline derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

II. Synthesis of Bioactive Quinazolines

This compound also serves as a valuable starting material for the synthesis of quinazolines, another class of nitrogen-containing heterocycles with a wide range of biological activities.[15] Quinazoline derivatives are known to possess antimicrobial, anticancer, and anti-inflammatory properties.[15][16][17]

A. General Reaction Scheme for Quinazoline Synthesis

A common route to quinazolines involves the reaction of a 2-aminoaryl ketone (which can be derived from this compound) with an amine, followed by cyclization.

G r1 2-Aminoaryl Ketone plus1 + r1->plus1 r2 Amine plus1->r2 arrow1 Catalyst, Heat r2->arrow1 p1 Substituted Quinazoline arrow1->p1

Caption: General scheme for the synthesis of quinazolines.

B. Experimental Protocol: Synthesis of 2,3,6-Trisubstituted Quinazolin-4-ones

This protocol outlines a multi-step synthesis of quinazolinone derivatives with potential antimicrobial activity.[18]

Step 1: Synthesis of 6-Bromo-2-phenyl-4H-benzo[d][19][20]oxazin-4-one

  • A mixture of 5-bromoanthranilic acid (0.1 M) and benzoyl chloride (0.1 M) is taken in a round-bottom flask.

  • Pyridine (30 mL) is added, and the mixture is refluxed for 2 hours.

  • The reaction mixture is then cooled and poured into a beaker containing a mixture of crushed ice and concentrated HCl (1:1 v/v).

  • The solid product is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of 3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one

  • 6-Bromo-2-phenyl-4H-benzo[d][19][20]oxazin-4-one (0.1 M) and hydrazine hydrate (0.2 M) are dissolved in ethanol.

  • The mixture is refluxed for 6 hours.

  • The excess solvent is distilled off, and the residue is poured into ice-cold water.

  • The solid obtained is filtered, washed, and recrystallized from ethanol.

Step 3: Synthesis of the final 2,3,6-trisubstituted Quinazolin-4-one derivatives

  • A mixture of 3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one (0.005 M), an appropriate aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) is refluxed in glacial acetic acid for 8 hours.

  • After cooling, the solution is poured onto ice to precipitate the product.

  • The precipitate is washed with warm water and recrystallized from rectified spirit.

C. Quantitative Data: Antimicrobial Activity of Synthesized Quinazoline Derivatives

Quinazoline derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of their antimicrobial efficacy.

Compound IDMicroorganismMIC (µg/mL)Reference
8ga Escherichia coli4-8[21]
8gc Escherichia coli4-8[21]
8gd Escherichia coli4-8[21]
8ga Staphylococcus aureus4-8[21]
8gc Staphylococcus aureus4-8[21]
8gd Staphylococcus aureus4-8[21]
8ga Candida albicans8-16[21]
8gc Candida albicans8-16[21]
8gd Candida albicans8-16[21]
82 Aspergillus niger2.5[15]
D. Mechanism of Action: EGFR Kinase Inhibition

Many quinazoline-based compounds exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[22][23][24][25] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[25]

G cluster_0 EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds to P P EGFR->P Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Quinazoline_Derivative Quinazoline Derivative ATP_Binding_Site ATP Binding Site on EGFR Quinazoline_Derivative->ATP_Binding_Site Binds to ATP_Binding_Site->P Inhibits Autophosphorylation

Caption: Quinazoline derivatives inhibit EGFR signaling by blocking ATP binding and autophosphorylation.

Conclusion

This compound is a cornerstone for the synthesis of a diverse array of bioactive quinolines and quinazolines. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of derivatives from this versatile precursor holds significant promise for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

How to prevent self-condensation of 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminobenzaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, storage, and use of this versatile but unstable reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its self-condensation and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample a dark, tarry solid instead of a yellow powder?

A1: this compound is prone to rapid self-condensation or polymerization, especially at room temperature, in the presence of light, or under acidic conditions.[1][2] The dark, tarry appearance indicates that a significant portion of the monomer has polymerized. This polymer is often difficult to use in subsequent reactions and is challenging to purify.[3]

Q2: What is the mechanism of this compound self-condensation?

A2: The self-condensation is an acid-catalyzed aldol-type reaction. The molecule contains both a nucleophilic primary amine and an electrophilic aldehyde group. Under acidic conditions, the aldehyde is activated, and one molecule can react with the enamine form or the amino group of another, leading to dimers, trimers, and eventually a polymer.[1][2]

Q3: How should I properly store this compound to maximize its shelf-life?

A3: To minimize self-condensation, proper storage is critical. The compound should be stored at low temperatures, with recommendations often specifying -20°C.[4] It should also be protected from light and kept under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture exposure.[5][6] Always ensure the container is securely sealed.[7]

Q4: Can I purify this compound that has already started to polymerize?

A4: Purification is challenging. For freshly prepared samples, rapid steam distillation can isolate the monomer from the reaction mixture before significant polymerization occurs.[4] For crude or partially polymerized material, some success has been reported by dissolving the material in boiling water and extracting the monomer with an organic solvent like ether, though recoveries can be low.[3] Another patented method involves dissolving the crude mixture in an acidic aqueous solution to protonate and solubilize the desired aminobenzaldehyde, filtering out insoluble polymers, and then carefully neutralizing the solution to precipitate the purified product.

Troubleshooting Guide: Preventing Self-Condensation During Experiments

This guide addresses common issues encountered when using this compound in a reaction.

Issue / Observation Probable Cause Recommended Solution
Reaction mixture turns dark and viscous upon adding this compound. Rapid self-condensation is occurring in the reaction flask.1. Control Reagent Concentration: Instead of adding this compound all at once, add it slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, favoring the desired reaction over self-condensation.[3] 2. Check pH: Ensure the reaction medium is not acidic, as acid catalyzes polymerization. If compatible with your desired reaction, use a non-acidic solvent or add a non-nucleophilic base to neutralize any trace acids.
Low yield of the desired product, with significant baseline material on TLC. The this compound reagent has likely degraded either before or during the reaction.1. Use Fresh or Purified Reagent: Use this compound from a recently opened bottle stored under the recommended conditions. If in doubt about the quality, attempt a purification or synthesize it fresh. 2. Generate in situ: The most effective method to avoid issues with instability is to generate this compound in situ from a stable precursor, such as 2-nitrobenzaldehyde, immediately before it is needed for the subsequent reaction.[1]
Inconsistent reaction outcomes despite using the same procedure. The quality and monomer content of the this compound starting material is variable between batches.1. Standardize Reagent Quality: Before use, quickly check the melting point (pure monomer melts at 32-34°C) or run a rapid ¹H NMR to assess the purity.[1] 2. Adopt in situ Protocol: For maximum reproducibility, switch to a protocol that generates the reagent in situ. This eliminates variability from stored material.
Summary of Preventative Conditions
ParameterRecommended ConditionRationale
Storage Temperature -20°CSlows the rate of self-condensation reaction.[4][5][8]
Storage Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation and degradation from atmospheric moisture.[5][6]
Light Exposure Store in amber vials or in the darkPrevents light-catalyzed degradation.[5][6]
pH During Reaction Neutral or slightly basicSelf-condensation is acid-catalyzed.[2]
Reagent Addition Slow, controlled addition (e.g., syringe pump)Keeps the instantaneous concentration of the monomer low, favoring the desired bimolecular reaction over polymerization.[3]
Alternative Strategy In situ generation from 2-nitrobenzaldehydeAvoids isolation and handling of the unstable aldehyde altogether.[1]

Experimental Protocols

Protocol 1: General Handling of Solid this compound
  • Preparation: Before opening the reagent bottle, prepare your reaction setup. Ensure all glassware is dry and the reaction solvent is ready. Have an inert gas supply available.

  • Dispensing: Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation. Once opened, dispense the required amount as quickly as possible under a blanket of nitrogen or argon.

  • Dissolution: Immediately dissolve the weighed solid in your reaction solvent. A slightly hazy solution may be observed due to the presence of a small amount of polymer.[8]

  • Reaction Addition: If possible, add the dissolved this compound solution to the main reaction flask slowly over a period of time using a syringe pump.

  • Resealing and Storage: Tightly reseal the reagent bottle, purge the headspace with inert gas, and return it to the -20°C freezer immediately.

Protocol 2: In Situ Generation of this compound for Friedländer Annulation

This protocol describes the reduction of 2-nitrobenzaldehyde to this compound, which is then used directly without isolation to synthesize a quinoline derivative.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq.) and a solvent mixture like ethanol/water.

  • Reduction: Add iron powder (3.0 eq.) and a mild acid source like ammonium chloride (or a catalytic amount of dilute HCl). Heat the mixture to reflux. The reduction of the nitro group proceeds to form this compound.[1][3]

  • Monitoring: Monitor the reduction by Thin Layer Chromatography (TLC) until the 2-nitrobenzaldehyde spot is consumed.

  • Friedländer Reaction: Once the reduction is complete, cool the mixture slightly. Add the desired ketone (e.g., ethyl acetoacetate, 1.1 eq.) and a catalytic amount of base (e.g., piperidine or NaOH) directly to the reaction mixture.

  • Cyclization: Heat the mixture to reflux again to drive the Friedländer condensation and cyclization to form the quinoline product.

  • Workup: After the reaction is complete (monitor by TLC), cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove iron salts. Proceed with a standard aqueous workup and purification by chromatography or recrystallization.

Visualizations

Mechanism of Self-Condensation

SelfCondensation cluster_process Reaction Steps mol1 Molecule 1 (Nucleophile) Attack Nucleophilic Attack (Amine on Carbonyl) mol1->Attack Amine Group mol2 Molecule 2 (Electrophile) Protonation Protonation of Carbonyl (Acid-Catalyzed) mol2->Protonation Aldehyde Group Protonation->Attack Dehydration Dehydration Attack->Dehydration Forms Intermediate Polymer Dimer / Trimer / Polymer Dehydration->Polymer Forms Imine Linkage

Caption: Acid-catalyzed self-condensation pathway of this compound.

Recommended Experimental Workflow

Workflow cluster_storage Reagent Storage cluster_prep Reaction Preparation cluster_reaction Reaction Execution Storage Store at -20°C Under Inert Gas Protect from Light Decision Use Solid vs. In Situ? Storage->Decision InSitu Generate in situ from 2-Nitrobenzaldehyde Decision->InSitu Yes UseSolid Weigh Quickly Under Inert Gas Decision->UseSolid No DirectAdd Use Directly in Reaction Mixture InSitu->DirectAdd SlowAdd Slow Addition via Syringe Pump UseSolid->SlowAdd Monitor Monitor Reaction (TLC, etc.) SlowAdd->Monitor DirectAdd->Monitor

Caption: Decision workflow for preventing self-condensation in experiments.

References

Purification of 2-aminobenzaldehyde by column chromatography or distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminobenzaldehyde by column chromatography and distillation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to purify and store?

A1: this compound is inherently unstable due to the presence of both an amino group and an aldehyde group in ortho positions on the same aromatic ring.[1] This unique arrangement makes it highly susceptible to self-condensation and polymerization, especially at room temperature, under acidic conditions, or upon prolonged storage.[2][3][4] This instability can lead to the formation of trimers, tetramers, and other polymeric materials.[1][3]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route used. When prepared by the reduction of 2-nitrobenzaldehyde, impurities may include unreacted starting material (2-nitrobenzaldehyde), over-reduction products such as 2-aminobenzyl alcohol, and self-condensation products of this compound itself.[5][6]

Q3: What are the primary methods for purifying this compound?

A3: The two most common methods for the purification of this compound are steam distillation and column chromatography.[3] Steam distillation is often used to rapidly isolate the volatile product from the reaction mixture immediately after synthesis, which helps to minimize degradation.[3][5] Column chromatography can provide higher purity but requires careful selection of conditions to avoid decomposition on the stationary phase.

Q4: How should purified this compound be stored?

A4: Due to its instability, this compound should be stored at low temperatures, typically -20°C, under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2][4] It is also advisable to protect it from light.

Data Presentation

PropertyValue
Physical Properties
CAS Number529-23-7
Molecular FormulaC₇H₇NO
Molar Mass121.14 g/mol
AppearanceYellow solid
Melting Point32-34 °C
Boiling Point (at 0.003 bar)80-85 °C
SolubilitySoluble in water
Purification Parameters
Column Chromatography
Stationary PhaseDeactivated Silica Gel (with triethylamine) or Alumina
Mobile Phase ExampleHexane/Ethyl Acetate with 1-2% Triethylamine
Distillation
TypeSteam Distillation or Vacuum Distillation
Vacuum Distillation Conditions~80-85 °C at ~2.25 mmHg (0.003 bar)

Troubleshooting Guides

Column Chromatography

Q1: My this compound is turning dark and streaking on the silica gel column. What is happening?

A1: This is a classic sign of decomposition. Standard silica gel is acidic due to the presence of silanol groups (Si-OH), which can catalyze the self-condensation and polymerization of the acid-sensitive this compound. The basic amino group of your compound interacts strongly with these acidic sites, leading to degradation.

Solution:

  • Deactivate the Silica Gel: Before running the column, and in your eluent, add a small amount of a non-polar base like triethylamine (TEA), typically 1-2% by volume. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase, such as alumina (neutral or basic grade), which is more suitable for the purification of basic compounds.

Q2: I am getting poor separation between this compound and non-polar impurities.

A2: This issue often arises from an inappropriate solvent system. If the mobile phase is too polar, all compounds will elute quickly with little separation.

Solution:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound. Remember to add 1-2% triethylamine to your TLC solvent system to mimic the column conditions.

  • Run a Gradient Elution: Start with a less polar mobile phase (higher hexane content) to elute the non-polar impurities first. Then, gradually increase the polarity (increase ethyl acetate content) to elute your product.

Q3: The yield of my purified this compound is very low after column chromatography.

A3: Low yield can be due to irreversible adsorption and decomposition on the column, or the product being spread across too many fractions.

Solution:

  • Minimize Time on the Column: this compound is unstable, so the purification should be performed as quickly as possible. Flash column chromatography is recommended over gravity chromatography.

  • Dry Loading: If your crude product is not readily soluble in the mobile phase, consider dry loading. This involves pre-adsorbing your sample onto a small amount of silica gel (or celite) and loading the resulting powder onto the column. This can lead to better band sharpness and improved separation.

Distillation

Q1: My this compound is decomposing in the distillation flask before it distills.

A1: This indicates that the distillation temperature is too high, likely due to performing the distillation at atmospheric pressure. This compound is thermally labile.

Solution:

  • Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound into a temperature range where it is more stable. A reported boiling point is 80-85 °C at approximately 2.25 mmHg (0.003 bar).

  • Use Steam Distillation: For rapid purification immediately after synthesis, steam distillation is an effective method. It allows for the distillation of the product at a temperature below the boiling point of water, thus minimizing thermal decomposition.

Q2: The distillation is very slow, and I am not getting a good recovery.

A2: This can be caused by an inefficient vacuum, poor heat transfer, or condensation before the collection flask.

Solution:

  • Check Your Vacuum System: Ensure all connections are airtight and that your vacuum pump is pulling a sufficient vacuum.

  • Ensure Proper Heating: Use a heating mantle with a stir bar or a stirred oil bath to ensure even heating of the distillation flask.

  • Insulate the Distillation Head: If you suspect premature condensation, you can wrap the distillation head with glass wool or aluminum foil to maintain the vapor temperature until it reaches the condenser.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
  • Preparation of the Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of hexane and ethyl acetate. Add triethylamine to a final concentration of 1-2% by volume.

  • Packing the Column: Pack a glass column with silica gel using the prepared mobile phase. Ensure the packing is uniform to prevent channeling.

  • Equilibration: Flush the packed column with at least two column volumes of the mobile phase to ensure the silica gel is fully equilibrated and deactivated by the triethylamine.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask of an appropriate size for the amount of crude material.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., ~2-3 mmHg).

  • Heating: Once the vacuum is stable, begin to heat the distillation flask using a heating mantle or oil bath.

  • Collection: Collect the fraction that distills at the expected temperature (approximately 80-85 °C at ~2.25 mmHg).

  • Storage: Immediately store the purified, solidified product at -20°C under an inert atmosphere.

Visualizations

Troubleshooting_Purification start Start: Crude This compound method Choose Purification Method start->method column Column Chromatography method->column For high purity distill Distillation method->distill For rapid isolation col_issue Problem Observed? column->col_issue dist_issue Problem Observed? distill->dist_issue streaking Streaking/ Decomposition col_issue->streaking Yes poor_sep Poor Separation col_issue->poor_sep low_yield_col Low Yield col_issue->low_yield_col end Pure this compound col_issue->end No sol_streaking Solution: - Add 1-2% TEA to eluent - Use Alumina streaking->sol_streaking sol_poor_sep Solution: - Optimize eluent with TLC - Run gradient elution poor_sep->sol_poor_sep sol_low_yield_col Solution: - Use flash chromatography - Dry load sample low_yield_col->sol_low_yield_col sol_streaking->end sol_poor_sep->end sol_low_yield_col->end decomp_dist Decomposition in Flask dist_issue->decomp_dist Yes low_yield_dist Slow Distillation/ Low Yield dist_issue->low_yield_dist dist_issue->end No sol_decomp_dist Solution: - Use vacuum distillation - Use steam distillation decomp_dist->sol_decomp_dist sol_low_yield_dist Solution: - Check vacuum seals - Ensure even heating - Insulate distillation head low_yield_dist->sol_low_yield_dist sol_decomp_dist->end sol_low_yield_dist->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Reasons for low yield in Friedländer synthesis with 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this quinoline synthesis method, with a particular focus on reactions involving 2-aminobenzaldehyde.

Troubleshooting Guide: Low Yields with this compound

Low yields in the Friedländer synthesis using this compound are a common challenge. This guide provides a systematic approach to identifying and resolving the root causes.

Issue 1: Degradation of this compound Starting Material

This compound is known to be unstable and can undergo self-condensation, leading to the formation of trimers and tetramers.[1] This is a primary reason for low yields.

  • Symptom: Starting material appears discolored (darkened) or has polymerized into a solid mass.

  • Solution 1: Purity and Storage:

    • Use freshly prepared or purified this compound for best results.

    • Store under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.

    • Avoid exposure to acid fumes, which can catalyze self-condensation.

  • Solution 2: In Situ Generation:

    • Consider a modified procedure where this compound is generated in situ from a more stable precursor, such as the reduction of 2-nitrobenzaldehyde with Fe/AcOH, immediately prior to the condensation reaction.[2][3]

Issue 2: Suboptimal Reaction Conditions

The choice of catalyst, solvent, and temperature is critical for a successful Friedländer synthesis and is highly dependent on the specific substrates.[4]

  • Symptom: The reaction does not proceed to completion, or a complex mixture of products is observed via TLC analysis.

  • Solution 1: Catalyst Selection and Screening:

    • The reaction can be catalyzed by either acids or bases.[4][5][6]

    • Acid Catalysts: Effective for a broad range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[4]

    • Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[4]

    • If yields are low, consider screening a variety of catalysts to find the optimal one for your specific substrate combination.

  • Solution 2: Temperature and Reaction Time Optimization:

    • While heating is often necessary, excessive temperatures can lead to decomposition and side reactions.[4]

    • Systematically vary the reaction temperature and monitor the progress by TLC.

    • Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[7]

  • Solution 3: Solvent Effects:

    • The polarity and nature of the solvent can influence reaction rates and the solubility of reactants.[4]

    • Some modern protocols report high yields under solvent-free conditions or in water, which can simplify purification and be more environmentally friendly.[7][8]

Issue 3: Competing Side Reactions

Besides the self-condensation of this compound, other side reactions can lower the yield of the desired quinoline product.

  • Symptom: Isolation of byproducts in significant quantities.

  • Solution 1: Aldol Condensation of the Ketone:

    • The ketone reactant can undergo self-condensation, especially under basic conditions.[4][9]

    • To mitigate this, consider using an imine analog of the o-aniline.[6]

  • Solution 2: Regioselectivity with Unsymmetrical Ketones:

    • The use of unsymmetrical ketones can lead to the formation of regioisomers.[9]

    • Careful selection of the catalyst and reaction conditions can help control the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields when using this compound in the Friedländer synthesis?

A1: The primary reason for low yields is the inherent instability of this compound.[1] It readily undergoes self-condensation to form polymeric byproducts, thus reducing the amount of starting material available for the desired reaction.[1]

Q2: How can I tell if my this compound has degraded?

A2: Fresh this compound is typically a yellow solid.[1] Degradation is often indicated by a darkening in color or the formation of a hard, polymeric mass that is difficult to dissolve.

Q3: What are the key differences between acid- and base-catalyzed Friedländer synthesis?

A3: Both acid and base catalysts can be effective. The choice often depends on the reactivity of the substrates. Acid catalysts are generally suitable for a wider range of reactants, while base catalysts are often used for more reactive starting materials.[4] The reaction mechanism can also differ slightly depending on the catalytic conditions.[5]

Q4: Can the Friedländer synthesis be performed without a catalyst?

A4: Yes, in some cases, the reaction can proceed by simply heating the reactants, sometimes in a solvent like water.[3][8] For instance, a catalyst-free synthesis in water at 70°C has been reported to give high yields.[8]

Q5: What are some "greener" alternatives for the Friedländer synthesis?

A5: Greener approaches to the Friedländer synthesis include using water as a solvent, running the reaction under solvent-free conditions, and employing recyclable solid acid catalysts like Montmorillonite K-10 or zeolites.[7] These methods reduce the use of hazardous organic solvents and can simplify product isolation.

Quantitative Data Summary

The following tables summarize the yields of the Friedländer synthesis with this compound and various ketones under different catalytic conditions.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenylquinoline

This compound ReactantMethylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
This compoundAcetophenoneKOHEthanolReflux4 h~85[10]
This compoundAcetophenone[Hbim]BF₄Solvent-free100-93[7]
This compoundAcetophenoneZr(OTf)₄Ethanol/Water600.5-2 h>88[7]
This compoundAcetophenoneAcetic AcidNeat (Microwave)1605 minExcellent[7]
This compoundAcetophenoneNoneWater703 h97[7][8]

Table 2: Yields with Various Active Methylene Compounds

This compound ReactantMethylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
This compoundEthyl acetoacetateNoneAcetic Acid--Nearly quantitative[2]
This compoundMalononitrileNoneWater703 hHigh[8]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 2-Phenylquinoline [10]

  • Reactants:

    • This compound (1.21 g, 10 mmol)

    • Acetophenone (1.20 g, 10 mmol)

    • Potassium hydroxide (0.56 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve this compound and acetophenone in ethanol in a round-bottom flask.

    • Add potassium hydroxide to the solution.

    • Reflux the reaction mixture for 4 hours.

    • After cooling to room temperature, pour the mixture into 100 mL of ice-water.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

  • Expected Yield: Approximately 85%.

Protocol 2: Catalyst-Free Synthesis of Quinolines in Water [7][8]

  • Reactants:

    • This compound (1 mmol)

    • Ketone (1.2 mmol)

    • Water (5 mL)

  • Procedure:

    • Combine this compound, the ketone, and water in a round-bottom flask.

    • Heat the mixture to 70°C and stir vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the this compound is consumed (typically around 3 hours).

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Friedländer Synthesis check_starting_material Check Purity of this compound start->check_starting_material degraded Degraded? check_starting_material->degraded purify Purify or Use Fresh Batch degraded->purify Yes optimize_conditions Optimize Reaction Conditions degraded->optimize_conditions No in_situ Consider In Situ Generation purify->in_situ purify->optimize_conditions in_situ->optimize_conditions catalyst Screen Catalysts (Acid vs. Base) optimize_conditions->catalyst temp_time Vary Temperature and Time optimize_conditions->temp_time solvent Test Different Solvents (e.g., water, solvent-free) optimize_conditions->solvent check_side_reactions Investigate Side Reactions catalyst->check_side_reactions temp_time->check_side_reactions solvent->check_side_reactions aldol Self-condensation of Ketone? check_side_reactions->aldol use_imine Use Imine Analog of o-Aniline aldol->use_imine Yes regioisomers Unsymmetrical Ketone Used? aldol->regioisomers No end Improved Yield use_imine->end adjust_conditions Adjust Conditions for Regioselectivity regioisomers->adjust_conditions Yes regioisomers->end No adjust_conditions->end

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway aminobenzaldehyde This compound condensation Aldol Condensation/ Schiff Base Formation aminobenzaldehyde->condensation aminobenzaldehyde2 This compound (Molecule 1) ketone Active Methylene Compound ketone->condensation cyclization Intramolecular Cyclization condensation->cyclization quinoline Quinoline Product cyclization->quinoline self_condensation Self-Condensation aminobenzaldehyde2->self_condensation aminobenzaldehyde3 This compound (Molecule 2, 3...) aminobenzaldehyde3->self_condensation polymer Polymeric Byproducts self_condensation->polymer

References

Technical Support Center: Quinoline Synthesis Using 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 2-aminobenzaldehyde for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in quinoline synthesis?

A1: The most prevalent side reaction is the self-condensation of this compound.[1] This compound is unstable and prone to react with itself, especially in the presence of acid or heat, to form trimeric and tetrameric condensation products.[1] Minimizing the concentration of free this compound in the reaction mixture is a key strategy to suppress this side reaction.[1]

Q2: Besides self-condensation of this compound, what other side reactions can occur during a Friedländer quinoline synthesis?

A2: Other common side reactions include:

  • Self-condensation of the ketone reactant: The ketone starting material, particularly if it has α-hydrogens, can undergo an aldol condensation with itself, especially under basic conditions.[2] This leads to a complex mixture of products and can make purification difficult.

  • Formation of undesired regioisomers: When using an unsymmetrical ketone, the reaction can produce a mixture of different quinoline isomers. The regioselectivity can be a significant challenge to control.[3]

  • Formation of Dibenzo[b,f][4][5]diazocines: Under certain conditions, particularly with 2-aminobenzophenones under microwave irradiation, self-condensation can lead to the formation of dibenzo[b,f][4][5]diazocines as minor byproducts.[6]

Q3: How does the choice of catalyst affect the formation of side products?

A3: The catalyst plays a crucial role in directing the reaction towards the desired quinoline product and away from side reactions. Both acid and base catalysts are used for the Friedländer synthesis.[7][8] The choice can influence reaction rates and selectivity. For instance, harsh conditions (strong acids/bases and high temperatures) can promote side reactions like self-condensation and polymerization.[3] Modern methods often employ milder and more selective catalysts, such as Lewis acids (e.g., zirconium triflate), solid acid catalysts (e.g., Nafion, Montmorillonite K-10), or even catalyst-free systems in water, to improve yields and minimize byproducts.[4][9]

Q4: Can reaction conditions be optimized to prevent side reactions?

A4: Yes, optimizing reaction conditions is critical. Key parameters to consider include:

  • Temperature: While heat is often required, excessive temperatures can accelerate side reactions. Systematic variation to find the optimal temperature is recommended.[4]

  • Solvent: The choice of solvent can significantly impact the reaction. Some modern protocols have shown excellent yields in environmentally friendly solvents like water or even under solvent-free conditions.[4][9]

  • Concentration: As mentioned for the self-condensation of this compound, keeping the concentration of this reactant low (e.g., via slow addition) is a key strategy to improve yields.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Quinoline Product

Symptom Possible Cause Suggested Solution
The reaction yields are consistently low, with significant amounts of starting material remaining or a complex mixture of unidentified products.Suboptimal reaction conditions (temperature, time, solvent).Systematically screen reaction parameters. Consider milder conditions first. Microwave irradiation has been shown to reduce reaction times and improve yields in some cases.[4] Using water as a solvent at 70°C has also proven effective and catalyst-free for certain substrates.[4]
Inefficient catalysis or catalyst deactivation.Screen a variety of catalysts (both Brønsted and Lewis acids/bases).[4] Optimize the catalyst loading, as excess catalyst can sometimes promote side reactions. If using moisture-sensitive catalysts, ensure anhydrous conditions.[4]
Self-condensation of this compound.Add the this compound solution slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the aldehyde, minimizing its propensity for self-condensation.[1] Alternatively, consider an in situ generation approach by reducing a 2-nitrobenzaldehyde precursor with iron powder in acetic acid directly in the reaction flask.[5][10]

Issue 2: Complex Product Mixture and Difficult Purification

Symptom Possible Cause Suggested Solution
TLC or NMR analysis shows multiple spots or peaks that are difficult to separate and identify.Competing side reactions, such as aldol condensation of the ketone reactant.If using basic conditions, consider switching to an acidic catalyst (e.g., p-toluenesulfonic acid) to disfavor ketone self-condensation.[3] Alternatively, using the imine analogue of the 2-aminoaryl ketone can help avoid this side reaction.[3]
Formation of regioisomers from an unsymmetrical ketone.The choice of catalyst can influence regioselectivity. The use of specific amine catalysts or ionic liquids has been reported to favor the formation of one regioisomer.[3] Modifying the ketone substrate, for example by introducing a phosphoryl group on the α-carbon, can also direct the cyclization.[3]
Impure starting materials.Ensure the purity of all reactants, especially the this compound, which can degrade over time. Purification of starting materials before the reaction can prevent the introduction of impurities that may lead to side products.

Data Presentation

While direct quantitative comparisons of quinoline-to-side-product ratios are scarce in the literature, the following table summarizes the high yields of desired quinoline products achieved under various optimized conditions, which indirectly indicates the successful suppression of side reactions.

2-Aminoaryl CarbonylKetone/AldehydeCatalyst/ConditionsYield (%)Reference
This compoundEthyl acetoacetateAcetic Acid (AcOH)Nearly quantitative[10]
2-Aminoaryl ketoneActive methylene compoundZirconium triflate (5 mol%), EtOH/H₂O (1:1), 60°C>88%[4]
This compoundKetoneWater, 70°C, no catalystUp to 97%[4]
2-Aminoaryl ketoneActive methylene compound[Hbim]BF₄ (ionic liquid), solvent-free, 100°CUp to 93%[4]
2-Nitrobenzaldehyde (in situ reduction)Various ketonesFe/HCl, then KOH58-100%[5]

Experimental Protocols

Protocol: Friedländer Synthesis with Minimized Side Reactions

This protocol is a general guideline for the acid-catalyzed synthesis of a substituted quinoline, incorporating measures to reduce common side reactions.

Materials:

  • This compound (or substituted 2-aminoaryl ketone) (1 mmol)

  • Ketone with an α-methylene group (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Toluene (10 mL)

  • Syringe pump (optional, but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.2 mmol) and p-TsOH (0.1 mmol) in toluene (5 mL).

  • Slow Addition of this compound: Dissolve this compound (1 mmol) in toluene (5 mL). Add this solution to the flask dropwise over 1-2 hours using a syringe pump. This slow addition is crucial to keep the concentration of the amino-aldehyde low and minimize self-condensation.[1]

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically when the this compound spot disappears on TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired quinoline derivative.

Mandatory Visualization

Below are diagrams illustrating the key reaction pathways discussed.

cluster_main Friedländer Quinoline Synthesis (Main Reaction) cluster_side Self-Condensation (Side Reaction) A This compound C Aldol or Schiff Base Intermediate A->C B Ketone (with α-methylene) B->C D Desired Quinoline Product C->D Cyclization & Dehydration S1 This compound S3 Trimeric/Tetrameric Condensation Products S1->S3 S2 This compound S2->S3

Caption: Main vs. Side Reaction Pathways in Quinoline Synthesis.

cluster_workflow Experimental Workflow for Minimizing Side Reactions Start Start: Setup Reaction Step1 Dissolve Ketone & Catalyst in Solvent Start->Step1 Step2 Slowly Add This compound Solution (via Syringe Pump) Step1->Step2 Step3 Heat to Reflux & Monitor by TLC Step2->Step3 SideReaction Side Reaction Minimized: Self-Condensation of This compound Step2->SideReaction Step4 Work-up: Neutralize, Wash, Extract Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End End: Pure Quinoline Step5->End

Caption: Recommended Experimental Workflow to Minimize Side Reactions.

References

Technical Support Center: Optimizing Reactions of 2-Aminobenzaldehyde and Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 2-aminobenzaldehyde with active methylene compounds, commonly known as the Friedländer Annulation for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer Annulation? A1: The Friedländer synthesis is a widely used chemical reaction for the construction of quinoline and substituted quinoline derivatives.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, typically in the presence of an acid or base catalyst.[2][3] The reaction proceeds through a sequence of condensation and cyclization steps, offering an efficient and atom-economical route to these important heterocyclic scaffolds.[1]

Q2: What are common active methylene compounds used in this reaction? A2: A variety of active methylene compounds can be used, making the synthesis versatile. Common examples include β-keto-esters (e.g., ethyl acetoacetate), β-diketones (e.g., 2,4-pentanedione), malononitrile, ethyl cyanoacetate, and other ketones with an α-methylene group.[3][4][5]

Q3: What are the typical catalysts for the Friedländer synthesis? A3: The choice of catalyst is crucial and significantly impacts reaction efficiency.[1] Both acid and base catalysts are commonly employed. Bases can include piperidine, sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide.[6] Acid catalysts range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids such as zinc chloride (ZnCl₂).[2][7] Modern methods also utilize ionic liquids, solid-supported catalysts like silica nanoparticles, and metal salts such as neodymium(III) nitrate hexahydrate.[3][8]

Q4: What are the primary challenges encountered in this synthesis? A4: The main challenges are often low product yields and the formation of side products.[7] Low yields can stem from suboptimal reaction conditions, including incorrect catalyst choice, temperature, or solvent.[7] Common side reactions include the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions, and the formation of undesired regioisomers when using unsymmetrical ketones.[2][9] Harsh conditions like high temperatures can also lead to tar formation.[2]

Q5: What is the general mechanism of the Friedländer reaction? A5: The reaction is understood to proceed via two primary pathways: an aldol-first pathway or a Schiff base-first pathway.[1] In the acid-catalyzed Schiff base pathway, the this compound first condenses with the active methylene compound to form a Schiff base (iminium ion). This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline ring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix them? A: Low yield is a common issue that can be traced to several factors.[7] A systematic approach to troubleshooting is recommended.

  • Cause 1: Inefficient or Inactive Catalyst. The chosen catalyst may be inappropriate for your specific substrates or may have degraded.

    • Solution: Perform a catalyst screening with a range of options, including basic (piperidine), acidic (p-TsOH), and Lewis acidic (ZnCl₂) catalysts.[10] Optimize the catalyst loading, typically starting between 5-10 mol%.[10] Always use a fresh batch of catalyst to rule out degradation.[10]

  • Cause 2: Inappropriate Solvent. The solvent may not adequately dissolve the reactants or facilitate the reaction.

    • Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[10] Test different solvents. Protic polar solvents like ethanol or water can be effective, while aprotic polar solvents like DMF have also shown good results.[10] In some cases, solvent-free conditions may be optimal.[10]

  • Cause 3: Suboptimal Reaction Temperature. The temperature might be too low to overcome the activation energy or so high that it causes decomposition of reactants or products.

    • Solution: Systematically vary the reaction temperature. While many reactions proceed well at room temperature, others may require heating to reflux.[10][11] For example, some reactions show significantly improved yields when heated from room temperature to 60-70 °C.[7][11]

  • Cause 4: Insufficient Reaction Time. The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time needed for the starting materials to be consumed.[7][10]

  • Cause 5: Degradation of this compound. this compound can be unstable and degrade upon prolonged storage.

    • Solution: Use freshly prepared or purified this compound for the reaction. It should not be stored for extended periods, even at low temperatures.[12]

Problem: Significant Side Product Formation

Q: My reaction is producing a complex mixture with many side products, making purification difficult. How can I improve the selectivity? A: The formation of side products is often related to the reaction conditions and the nature of the reactants.

  • Cause 1: Self-Condensation of the Carbonyl Compound. Strong bases can promote the self-condensation of the active methylene compound (an aldol reaction).[2]

    • Solution: Employ a milder base, such as ammonium acetate.[10] Additionally, carefully controlling the stoichiometry to a 1:1 molar ratio of the this compound and the active methylene compound can minimize this side reaction.[10]

  • Cause 2: Formation of Regioisomers. When using an unsymmetrical ketone (e.g., 2-pentanone), the reaction can produce a mixture of different quinoline isomers.[2][9]

    • Solution: Addressing this issue often requires screening different catalysts and reaction conditions to find a system that favors the formation of one regioisomer over the other.[9]

  • Cause 3: Tar and Polymer Formation. This is particularly common under harsh, strongly acidic, and high-temperature conditions.[2]

    • Solution: Use milder reaction conditions. This can involve using a less aggressive catalyst or lowering the reaction temperature.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies to guide the optimization process.

Table 1: Effect of Catalyst on Reaction Outcome (Reaction: 2-Aminoaryl Ketone + Carbonyl Compound)

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidSolvent-free (MW)-5-15 minHigh[1]
SiO₂ NanoparticlesSolvent-free (MW)100Short93[8]
[Hbim]BF₄ (Ionic Liquid)Methanol (Ultrasonic)~2510 min84[8]
[Hbim]BF₄ (Ionic Liquid)Solvent-free1003-6 h93[8]
Neodymium(III) NitrateWaterRoom Temp-High[10]
NiCu@MWCNT-Room Temp15 min95 ± 3[13]
NoneWater703 hModerate[7]

Table 2: Effect of Temperature on Reaction Time and Yield (Reaction: 2-Aminobenzamide + 4-Chlorobenzaldehyde with NADES catalyst)

Temperature (°C)Time (min)Yield (%)Reference
Room Temperature12020[11]
40-Increased[11]
601097[11]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Friedländer Synthesis (Conventional Heating)

This protocol provides a general procedure for an acid-catalyzed synthesis.[2]

  • Materials:

    • This compound (1.0 mmol)

    • Ketone with an α-methylene group (e.g., ethyl acetoacetate) (1.1 mmol)

    • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

    • Ethanol (10 mL)

    • Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).

    • Add the ketone (1.1 mmol) and a catalytic amount of p-TsOH (10 mol%).

    • Heat the mixture to reflux.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Add water (20 mL) and extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by crystallization or column chromatography.

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.[1]

  • Materials:

    • 2-Aminoaryl ketone (e.g., 1-(5-Amino-2-methylphenyl)ethanone) (1.0 mmol)

    • Active methylene compound (1.2 mmol)

    • Glacial acetic acid (3 mL)

    • Microwave synthesizer vial

    • Ethyl acetate (for extraction)

    • Saturated aqueous sodium bicarbonate

  • Procedure:

    • In a microwave synthesizer vial, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (3 mL).

    • Seal the vial with a cap and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 160 °C for 5-15 minutes.

    • After completion, allow the vial to cool to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product, which can be further purified.

Visualizations

Diagram 1: General Experimental Workflow

G start Start reactants 1. Mix Reactants (this compound, Active Methylene Compound, Catalyst, Solvent) start->reactants reaction 2. Reaction (Conventional Heating or Microwave Irradiation) reactants->reaction workup 3. Work-up (Quenching, Extraction, Washing) reaction->workup purification 4. Purification (Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Friedländer quinoline synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low or No Yield Observed? catalyst Is the catalyst appropriate and active? start->catalyst Yes temp Is the temperature optimized? catalyst->temp Yes sol_cat Action: Screen different catalysts (acidic, basic) and optimize loading. catalyst->sol_cat No solvent Are reactants soluble in the solvent? temp->solvent Yes sol_temp Action: Systematically vary temperature (e.g., RT, 50°C, reflux) and monitor. temp->sol_temp No time Is reaction time sufficient? solvent->time Yes sol_solvent Action: Test alternative solvents or solvent-free conditions. solvent->sol_solvent No sol_time Action: Monitor reaction progress using TLC to find optimal duration. time->sol_time No end Yield Improved time->end Yes sol_cat->end sol_temp->end sol_solvent->end sol_time->end

Caption: A decision tree for troubleshooting low product yield in experiments.

Diagram 3: Proposed Acid-Catalyzed Reaction Mechanism

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Cyclization & Dehydration A This compound + Ketone B Iminium Ion Intermediate (Schiff Base) A->B + H⁺, - H₂O C Enol Intermediate B->C Keto-Enol Tautomerization D Intramolecular Cyclization C->D E Dehydration D->E - H⁺ F Quinoline Product E->F - H₂O

Caption: The Schiff base-first pathway for the Friedländer annulation.

References

Long-term stability and storage conditions for 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminobenzaldehyde

This technical support guide provides essential information on the long-term stability and proper storage conditions for this compound, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To ensure long-term stability, this compound should be stored at -20°C.[1][2][3][4][5][6][7] It is also crucial to protect it from light and store it under an inert atmosphere, such as nitrogen.[1][6]

Q2: Why is this compound considered unstable?

A2: this compound is inherently unstable due to the presence of both an amino group and an aldehyde group in ortho positions on the benzene ring.[8] This structure makes it susceptible to self-condensation or polymerization, especially at room temperature, under acidic conditions, or during prolonged storage.[5][8][9]

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound, a low-melting yellow solid, may be indicated by a change in color, the formation of a viscous or polymeric material, and a decrease in purity over time.

Q4: Can I store this compound at room temperature for short periods?

A4: Storing this compound at room temperature is not recommended as it can polymerize rapidly.[5][7] For transportation, it may be shipped at ambient temperature if short-term exposure does not affect its quality, but it should be moved to the recommended -20°C storage immediately upon receipt.[3]

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway is self-condensation, which can lead to the formation of trimers, tetramers, and other polymeric materials.[8]

Q6: How should I handle this compound in the laboratory?

A6: You should handle this compound in a well-ventilated area or under a chemical fume hood.[2][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid skin and eye contact.[2][4][10] Avoid creating dust and inhaling the substance.[2][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been consistently stored at -20°C, protected from light, and under an inert atmosphere. Consider using a fresh batch for sensitive experiments.
Compound has darkened or appears polymeric Self-condensation has occurred due to exposure to heat, light, or acidic conditions.The compound has likely degraded and may not be suitable for use. It is advisable to discard the material according to safety protocols and use a fresh stock.
Difficulty dissolving the compound The compound may have polymerized, reducing its solubility.Test the solubility of a small amount in a suitable solvent. If it is not fully soluble as expected, this indicates degradation, and the batch should not be used.

Data Presentation

Summary of Recommended Storage and Handling Conditions

Parameter Condition Reference
Storage Temperature -20°C[1][2][3][4][5][6][7]
Atmosphere Inert gas (e.g., Nitrogen)[1][6]
Light Protect from light (store in an amber vial or dark place)[1][6][8]
Incompatible Materials Strong oxidizing agents, strong bases[2][4][5][7]
Handling Use in a well-ventilated area/fume hood with appropriate PPE[2][10]

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of a batch of this compound.

  • Visual Inspection:

    • Examine the compound's physical appearance. It should be a low-melting yellow solid or powder.[3][7][9]

    • Note any discoloration (e.g., darkening) or changes in consistency (e.g., clumping, formation of a gummy or hard polymer).

  • Solubility Test:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol, chloroform) at a known concentration.

    • Observe if the compound dissolves completely. Incomplete dissolution may indicate the presence of insoluble polymers.

  • Purity Analysis (e.g., via HPLC):

    • Prepare a standard solution of high-purity this compound.

    • Prepare a solution of the test sample at the same concentration.

    • Analyze both solutions by High-Performance Liquid Chromatography (HPLC).

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the test sample indicates degradation.

  • Melting Point Determination:

    • Measure the melting point of the sample. The reported melting point is around 38°C.[5][7]

    • A broad or depressed melting point range compared to a pure standard is indicative of impurities, likely due to degradation.

Visualizations

cluster_storage Storage & Handling Workflow start Receive this compound storage_check Store immediately at -20°C under inert gas (N2) and protected from light? start->storage_check proper_storage Compound remains stable storage_check->proper_storage Yes improper_storage Risk of Degradation storage_check->improper_storage No usage Ready for experimental use proper_storage->usage stability_check Perform stability check (Visual, Solubility, Purity) improper_storage->stability_check usage->stability_check pass Proceed with experiment stability_check->pass Pass fail Discard and use fresh stock stability_check->fail Fail

Caption: Workflow for proper storage and stability verification of this compound.

cluster_degradation Degradation Pathway of this compound A This compound Monomer B Self-Condensation (Polymerization) A->B C Degradation Products (Trimers, Tetramers, Polymers) B->C D Conditions: - Room Temperature - Prolonged Storage - Light Exposure - Acidic pH D->B

Caption: Simplified degradation pathway of this compound via self-condensation.

References

Technical Support Center: Friedländer Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Friedländer annulation reactions for the synthesis of quinoline (B57606) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone, to form a quinoline derivative.[1][2] The reaction is typically catalyzed by an acid or a base.[1][2] Two primary mechanistic pathways are proposed:

  • Aldol (B89426) Condensation First: The 2-amino-substituted carbonyl compound and the methylene-containing compound first undergo an aldol condensation. The resulting intermediate then eliminates water and subsequently forms an imine to yield the quinoline.[1]

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the reactants, followed by an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring.[1]

Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

Low yields in the Friedländer synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical and highly dependent on the specific substrates.[3]

  • Inefficient Catalysis: The selected catalyst may not be active enough, or it may have been deactivated, for instance by moisture.[3] The catalyst loading also needs to be optimized.[3]

  • Poor Substrate Reactivity: Steric hindrance or the electronic properties of the starting materials can significantly impede the reaction. For example, electron-withdrawing groups on the 2-aminoaryl ketone can sometimes improve yields.[3]

  • Side Reactions: The most prevalent side reaction, particularly under basic conditions, is the self-condensation of the ketone reactant.[2][4]

  • Inefficient Product Isolation: Product can be lost during the workup and purification stages.[3]

Q3: How do I choose the appropriate catalyst for my reaction?

The catalyst choice is substrate-dependent. A screening of different catalyst types may be necessary to find the optimal one for a specific set of reactants.[3]

  • Acid Catalysts: These are effective for a broad range of substrates. Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), trifluoroacetic acid, and Lewis acids like zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[1][2][5]

  • Base Catalysts: Bases are often employed for more reactive substrates.[2] Typical base catalysts include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), piperidine, and potassium tert-butoxide (KOtBu).[2][6]

  • Modern Catalytic Systems: Recent advancements have introduced a variety of efficient catalysts, including ionic liquids, solid acid catalysts (like Montmorillonite K-10 and zeolites), and metal triflates.[3] Some reactions have also been shown to proceed in water without any catalyst.[3]

Q4: I'm observing a complex mixture of products. What are the likely side reactions?

The most common side reaction in the Friedländer synthesis is the aldol self-condensation of the ketone starting material, especially when using basic catalysts.[2][4] To mitigate this, one strategy is to use an imine analog of the o-aminoaryl starting material.[7] When using unsymmetrical ketones, issues with regioselectivity can also arise, leading to a mixture of isomeric products.[7]

Q5: How can I improve the regioselectivity of the reaction with an unsymmetrical ketone?

Achieving high regioselectivity with unsymmetrical ketones can be challenging. Some effective strategies include:

  • Introducing a phosphoryl group on the α-carbon of the ketone.[7]

  • Employing specific amine catalysts.[7]

  • Utilizing ionic liquids as the catalyst and/or solvent.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inappropriate catalyst selection.Screen a variety of catalysts, including Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and bases (e.g., KOH, piperidine). Consider modern catalysts like ionic liquids or solid acids.[2][3][5]
Suboptimal reaction temperature or time.Systematically vary the temperature. While higher temperatures can increase the rate, they may also cause decomposition.[3] Consider using microwave irradiation to potentially reduce reaction times and improve yields.[3]
Poor substrate reactivity due to steric or electronic effects.For less reactive substrates, explore more potent catalytic systems or more forcing reaction conditions.[3]
Catalyst deactivation.For moisture-sensitive catalysts like some metal triflates, ensure anhydrous conditions are maintained.[3]
Complex Product Mixture Self-condensation of the ketone reactant.This is common under basic conditions. Consider switching to an acid catalyst or using an imine analog of the 2-aminoaryl ketone.[4][7]
Lack of regioselectivity with unsymmetrical ketones.Explore the use of ionic liquids or specific amine catalysts to control the regioselectivity.[7]
Difficulty in Purification Inefficient separation of product from catalyst and starting materials.Optimize the work-up procedure, including extractions and washes.[3] For purification, column chromatography with a carefully selected solvent system or recrystallization for solid products are common and effective methods.[3]

Optimized Reaction Protocols

Recent literature highlights several highly efficient protocols that move beyond traditional high-temperature conditions.

CatalystSolventTemperature (°C)TimeYield (%)Reference
[Hbim]BF₄ (ionic liquid)Solvent-free1003-6 h~93[8]
Zirconium triflateEthanol-water60->88[3]
Brønsted acidic ionic liquidSolvent-free5015 min90[3]
Acetic Acid (Microwave)Acetic Acid1605 min-[3]
Choline chloride-zinc chlorideSolvent-free--Excellent[8]
In(OTf)₃Solvent-free--75-92[5]
SiO₂ nanoparticles (Microwave)-100Short93[8]
Cu(II)-based MOFSolvent-free808 hHigh[8]

General Experimental Protocol

The following is a general procedure for the Friedländer synthesis. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the substrates used.

  • Reactant Mixture: In a suitable reaction flask, combine the 2-aminoaryl aldehyde or ketone (1.0 equivalent) with the carbonyl compound containing an α-methylene group (1.1–1.5 equivalents).[4]

  • Catalyst and Solvent: Add the chosen catalyst and solvent (if not performing the reaction under solvent-free conditions).

  • Reaction: Heat the mixture to the optimized temperature (this can range from room temperature to reflux).[4] Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water or a saturated aqueous solution (e.g., NaHCO₃).[4]

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[4]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3][4]

Visual Guides

Friedlander_Troubleshooting start Start: Low Yield in Friedländer Reaction check_conditions Step 1: Review Reaction Conditions start->check_conditions check_catalyst Step 2: Evaluate Catalyst check_conditions->check_catalyst solution1 Optimize Temp & Time (Consider MW) check_conditions->solution1 Temp/Time Issue? check_substrate Step 3: Assess Substrates check_catalyst->check_substrate solution2 Screen Catalysts (Acid, Base, Lewis Acid, IL) check_catalyst->solution2 Catalyst Issue? check_purification Step 4: Optimize Purification check_substrate->check_purification solution3 Check Substrate Purity & Reactivity check_substrate->solution3 Substrate Issue? solution4 Improve Work-up & Chromatography check_purification->solution4 Purification Issue? end_goal Improved Yield solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B R1 2-Aminoaryl Aldehyde/Ketone A1 Aldol Adduct R1->A1 Aldol Condensation B1 Schiff Base R1->B1 Schiff Base Formation R2 α-Methylene Ketone/Aldehyde R2->A1 Aldol Condensation R2->B1 Schiff Base Formation A2 Unsaturated Carbonyl A1->A2 - H₂O Product Quinoline A2->Product Imine Formation & Cyclization - H₂O B2 Cyclized Aldol Intermediate B1->B2 Aldol Reaction B2->Product - H₂O

References

Improving regioselectivity in the Friedländer synthesis with unsymmetrical ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in the Friedländer synthesis of quinolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address challenges encountered during experimentation with unsymmetrical ketones.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?

A1: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge that results in a mixture of linear and angularly fused quinoline products.[1] The outcome is primarily governed by a combination of steric and electronic factors, catalyst choice, and reaction conditions. The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group or the less substituted α-carbon of the ketone.[1]

Q2: What are the most effective catalytic systems to enhance regioselectivity?

A2: Catalyst selection is a critical factor. While traditional acid or base catalysis can be unselective, several modern catalytic systems have been developed to favor the formation of a single isomer.[2] For instance, cyclic secondary amine catalysts, particularly pyrrolidine derivatives like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have demonstrated high regioselectivity in favoring the formation of 2-substituted quinolines.[3] Ionic liquids and specific Lewis or Brønsted acids have also been employed to improve regioselectivity.[4]

Q3: How can I leverage substrate modifications to control the reaction's regiochemical outcome?

A3: Modifying the ketone substrate is a powerful strategy. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site, leading to excellent regioselectivity.[4] Additionally, employing a ketone with a bulky substituent can sterically hinder one of the α-carbons, thereby directing the cyclization to the less hindered position.[1]

Q4: What role do reaction conditions play in controlling which regioisomer is formed?

A4: Reaction conditions such as temperature, solvent, and the rate of reactant addition are crucial.[1] In some systems, particularly with amine catalysts, higher temperatures have been shown to positively influence regioselectivity.[3] Furthermore, the slow addition of the methyl ketone substrate to the reaction mixture can also increase the regioselectivity.[5] The choice of solvent can also play a significant role in the reaction's outcome.

Q5: Are there any non-catalytic methods to improve regioselectivity?

A5: While catalytic methods are more common, manipulating the reaction conditions can also influence regioselectivity even in the absence of a specific directing catalyst. For example, some reactions can proceed smoothly without a catalyst by simply heating the mixture.[6] In such cases, the inherent steric and electronic properties of the substrates will be the dominant factors controlling the regiochemical outcome.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Near 50:50 Mixture of Regioisomers

  • Potential Cause: The electronic and steric differences between the two α-carbons of the unsymmetrical ketone are minimal, leading to a lack of preference for the cyclization pathway.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a generic acid or base catalyst, switch to a more selective catalyst system. Amine catalysts like pyrrolidine or TABO are a good starting point for favoring the 2-substituted product.[2][7]

    • Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures can sometimes favor the thermodynamically more stable product, potentially increasing the proportion of one isomer.[3]

    • Slow Addition of Ketone: Instead of adding all reactants at once, try a slow, dropwise addition of the unsymmetrical ketone to the reaction mixture containing the o-aminoaryl aldehyde/ketone and the catalyst at an elevated temperature.[5]

    • Solvent Effects: Investigate the effect of different solvents. A change in solvent polarity can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.

Issue 2: Inconsistent Regioselectivity Between Batches

  • Potential Cause: Minor variations in reaction setup, reagent purity, or reaction time are leading to inconsistent product ratios.

  • Troubleshooting Steps:

    • Standardize Reaction Parameters: Ensure that the reaction temperature, stirring rate, and reaction time are precisely controlled and consistent for every batch.

    • Reagent Purity: Verify the purity of the o-aminoaryl aldehyde/ketone and the unsymmetrical ketone. Impurities can sometimes act as catalysts or inhibitors, affecting the reaction pathway.

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of Catalyst on the Regioselectivity of the Friedländer Synthesis with Unsymmetrical Ketones

o-Aminoaromatic Aldehyde/KetoneUnsymmetrical KetoneCatalystRegiomeric Ratio (2-subst. : 2,3-disubst.)Yield (%)Reference
2-Amino-5-chlorobenzaldehyde2-ButanonePyrrolidine>95:575[3]
2-Amino-5-chlorobenzaldehyde2-PentanonePyrrolidine>95:578[3]
2-Amino-3-pyridinaldehydeAcetoneTABO96:484[5]
2-Amino-3-pyridinaldehyde2-ButanoneTABO≥90:1065-84
2-Aminobenzaldehyde2-ButanoneTABO≥84:1665-84[7]

Table 2: Influence of Reaction Conditions on Regioselectivity

o-Aminoaromatic AldehydeUnsymmetrical KetoneCatalystConditionsRegiomeric RatioYield (%)Reference
2-Amino-3-pyridinaldehyde2-ButanoneTABOSlow addition of ketone, 110 °C>95:572[5]
2-Amino-3-pyridinaldehyde2-ButanoneTABOAll reactants mixed at rt, then heated to 110 °C85:1570[5]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using a TABO Catalyst

This protocol is adapted from the work of Dormer et al. and is designed to favor the formation of the 2-substituted quinoline isomer.[5]

Materials:

  • o-Aminoaromatic aldehyde (e.g., this compound)

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst

  • Toluene (anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add the o-aminoaromatic aldehyde (1.0 eq) and the TABO catalyst (0.1 eq) dissolved in anhydrous toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 110 °C).

  • Slowly add the unsymmetrical methyl ketone (1.2 eq) to the heated reaction mixture over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 2-substituted quinoline.

Expected Outcome:

This method has been reported to yield 2-substituted quinolines with high regioselectivity (typically >84:16) and good isolated yields (65-84%).[7]

Mandatory Visualization

Friedlander_Regioselectivity cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products o-Aminoaryl\nAldehyde/Ketone o-Aminoaryl Aldehyde/Ketone Intermediate_A Enolate/Enamine (less substituted α-carbon) o-Aminoaryl\nAldehyde/Ketone->Intermediate_A Intermediate_B Enolate/Enamine (more substituted α-carbon) o-Aminoaryl\nAldehyde/Ketone->Intermediate_B Unsymmetrical\nKetone Unsymmetrical Ketone Unsymmetrical\nKetone->Intermediate_A Favored by: - Amine Catalysts (e.g., TABO) - Bulky Substituents Unsymmetrical\nKetone->Intermediate_B Less Favored Product_A 2-Substituted Quinoline (Major) Intermediate_A->Product_A Cyclization & Deyhdration Product_B 2,3-Disubstituted Quinoline (Minor) Intermediate_B->Product_B Cyclization & Deyhdration

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) catalyst Is a selective catalyst being used? start->catalyst conditions Are reaction conditions optimized? catalyst->conditions Yes use_selective_catalyst Use Amine Catalyst (e.g., TABO) or Ionic Liquid catalyst->use_selective_catalyst No substrate Can the substrate be modified? conditions->substrate Yes optimize_temp Optimize Temperature & Solvent conditions->optimize_temp No directing_group Introduce a Directing Group (e.g., Phosphoryl) substrate->directing_group Yes end Improved Regioselectivity substrate->end No use_selective_catalyst->conditions slow_addition Slowly Add Ketone optimize_temp->slow_addition slow_addition->substrate directing_group->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Monitoring 2-aminobenzaldehyde reactions by TLC and NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals monitoring reactions involving 2-aminobenzaldehyde using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material appears as multiple spots or streaks on the initial TLC plate. What's happening?

A1: This is a common issue due to the inherent instability of this compound.[1] It is known to self-condense or polymerize, especially at room temperature.[2][3] Streaking can also occur if the sample is too concentrated. Always use a freshly opened or purified batch of this compound stored at -20°C under an inert atmosphere for the best results.[1][4]

Q2: The spot for my reaction mixture is stuck on the baseline of the TLC plate. How can I fix this?

A2: A spot remaining at the baseline (Rf = 0) indicates that the eluent (solvent system) is not polar enough to move the compounds up the plate.[5] You need to increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%, or add a small amount of a more polar solvent like methanol.[6]

Q3: All my spots, including the starting material and product, are running at the top of the TLC plate (high Rf). What should I do?

A3: This means your solvent system is too polar.[5] You should decrease the polarity of the eluent. For instance, if you are using 50% ethyl acetate in hexane, reduce the concentration of ethyl acetate to 20% or 10%.

Q4: I see the aldehyde peak (~9.8 ppm) in the ¹H NMR spectrum of my purified imine product. Does this mean the reaction failed?

A4: Not necessarily. While it could indicate an incomplete reaction, it is more likely due to the hydrolysis of the imine bond back to the aldehyde and amine.[7] This is common if your NMR solvent (e.g., DMSO-d₆) contains traces of water.[7] To confirm, ensure you use a dry NMR solvent and re-acquire the spectrum. If the peak persists, further purification or re-running the reaction may be necessary.

Q5: My Friedländer quinoline synthesis reaction with this compound is not working or giving very low yields. What are the common causes?

A5: Low yields in the Friedländer synthesis can stem from several factors.[8][9] The most common issues are an inappropriate choice of acid or base catalyst, suboptimal reaction temperature, or side reactions like the self-condensation of the ketone reactant.[8] The purity of the this compound is also critical due to its instability.[10]

Q6: How can I visualize my spots on the TLC plate? My compounds are colorless.

A6: The easiest non-destructive method is to use a UV lamp, as the aromatic rings in this compound and many of its products will absorb UV light (typically at 254 nm) and appear as dark spots.[11][12] If UV visualization is not effective, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with oxidizable functional groups like aldehydes and amines, appearing as yellow spots on a purple background.[13][14]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots 1. Sample is too concentrated. 2. Compound is degrading on the silica plate (this compound is acid-sensitive).[15] 3. Solvent system is inappropriate.1. Dilute the sample before spotting. 2. Add a small amount of triethylamine (~1%) to the eluent to neutralize the acidic silica gel.[6] 3. Try a different class of solvents (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[5]
Reactant and Product have very similar Rf values The polarity of the starting material and product are too close for the chosen solvent system.1. Try a less polar solvent system to increase separation. 2. Use the "cospot" technique: spot the starting material and the reaction mixture on top of each other in one lane. If you see a single elongated spot, you may need a different solvent system. If you see two distinct or overlapping spots (like a snowman), the reaction is progressing.[15][16] 3. Try a different stain like p-anisaldehyde, which can give different colors for different compounds.[15]
No Spots Visible with UV light The compounds are not UV-active.1. Use a chemical stain. Good options for this compound reactions include potassium permanganate, p-anisaldehyde, or 2,4-dinitrophenylhydrazine (for aldehydes/ketones).[13][14][17]
Reaction appears complete, but starting material reappears after workup The product may be unstable to the workup conditions (e.g., hydrolysis of an imine during an aqueous wash).1. Modify the workup to be non-aqueous if possible. 2. Analyze the crude reaction mixture by NMR before workup to confirm product formation.
NMR Spectroscopy Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad, poorly resolved peaks 1. Sample contains paramagnetic impurities. 2. Sample concentration is too high, leading to aggregation. 3. Presence of solid material in the NMR tube.1. Filter the crude reaction mixture through a small plug of silica or celite before preparing the NMR sample. 2. Dilute the sample. 3. Filter the NMR solution through a cotton plug in a pipette directly into the NMR tube.
Aldehyde peak (~9.8 ppm) present in imine product Imine product has hydrolyzed due to water in the NMR solvent.[7]1. Use a fresh, sealed ampoule of deuterated solvent. 2. If using a solvent bottle, use a dry syringe to withdraw the solvent. 3. Consider using a less hygroscopic solvent like CDCl₃ if your compound is soluble.
Signals for NH₂ protons are very broad or not visible Amine protons undergo rapid chemical exchange with each other and with trace water or acid.1. This is normal for amine protons. Their disappearance and the appearance of a new N-H signal (e.g., for an amide) can be used to monitor the reaction. 2. A D₂O shake can be performed to confirm the identity of N-H protons; they will be replaced by deuterium and the signal will disappear.

Experimental Protocols & Data

Protocol 1: Monitoring Reaction Progress by TLC
  • Chamber Preparation : Add the chosen eluent (e.g., 20% Ethyl Acetate in Hexane) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[18]

  • Plate Spotting : On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.[18] Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[16]

  • Sample Application :

    • Using a capillary tube, spot a dilute solution of your this compound starting material on the "SM" and "CO" lanes.

    • Take a small aliquot from your reaction mixture.[19] Dilute it with a volatile solvent.

    • Spot the diluted reaction mixture on the "CO" and "RXN" lanes.[16]

  • Development : Place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the pencil line.[18] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[16]

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[12] If needed, use a chemical stain (e.g., dip in KMnO₄ solution) for further visualization.[17]

  • Analysis : The reaction is complete when the starting material spot in the "RXN" lane has completely disappeared and a new product spot has appeared. The "CO" lane helps to confirm if the spots in the reaction mixture are the same as the starting material.[16]

Table 1: Recommended TLC Solvent Systems for this compound Reactions
Compound PolarityRecommended Solvent System (v/v)Typical Rf for this compound
Non-polar products5-20% Ethyl Acetate / Hexane~0.4 - 0.6
Medium-polar products30-50% Ethyl Acetate / Hexane~0.2 - 0.3
Polar products5-10% Methanol / Dichloromethane~0.5 - 0.7
Protocol 2: Monitoring Reaction Progress by ¹H NMR
  • Sample Acquisition : Withdraw a small aliquot (approx. 0.1 mL) from the reaction vessel.

  • Sample Preparation : Dilute the aliquot with ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. If the reaction mixture contains solids, filter it through a small plug of glass wool or celite in a Pasteur pipette directly into a clean NMR tube.

  • Spectrum Acquisition : Acquire a ¹H NMR spectrum.

  • Analysis :

    • Identify the characteristic aldehyde proton peak of this compound at ~9.85 ppm.[20]

    • Monitor the disappearance of this peak over time.

    • Look for the appearance of new signals corresponding to the product. For example, in an imine formation, a new peak for the imine proton (CH=N) might appear between 8.0-8.5 ppm.

    • The reaction is complete when the aldehyde proton signal is no longer detectable.

Table 2: Key ¹H NMR Chemical Shifts (CDCl₃)
ProtonThis compound[20][21]Example Product: N-benzylidene-2-aminobenzaldehyde (Imine)
Aldehyde (-CHO)~9.85 ppm (singlet)Disappears
Amine (-NH₂)~6.1 ppm (broad singlet)Disappears
Aromatic (Ar-H)~6.6 - 7.5 ppm (multiplets)Shifts to new positions, typically ~6.7 - 8.0 ppm
Imine (-CH=N-)N/A~8.4 ppm (singlet)[22]

Visual Workflows

TLC_Monitoring_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) spot_plate 2. Spot Plate (SM, Co-spot, RXN) prep_chamber->spot_plate develop_plate 3. Develop Plate in Chamber spot_plate->develop_plate visualize_plate 4. Dry & Visualize (UV Lamp, Stain) develop_plate->visualize_plate analyze 5. Analyze Results (Disappearance of SM) visualize_plate->analyze

Caption: General workflow for monitoring a chemical reaction using TLC.

TLC_Troubleshooting_Tree start TLC Problem Detected q1 Spots are streaking? start->q1 q2 Rf is too high/low? start->q2 q3 Spots have similar Rf? start->q3 ans1 Dilute sample or add NEt3 to eluent q1->ans1 Yes ans2 Adjust solvent polarity: Low Rf -> More Polar High Rf -> Less Polar q2->ans2 Yes ans3 Try new solvent system or use a cospot q3->ans3 Yes ans4 Use a different visualization method (e.g., KMnO4 stain) q3->ans4 No spots visible?

Caption: Decision tree for troubleshooting common TLC analysis issues.

NMR_Monitoring_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis take_aliquot 1. Withdraw Aliquot from Reaction prep_sample 2. Dilute in Deuterated Solvent & Filter into NMR Tube take_aliquot->prep_sample acquire 3. Acquire ¹H NMR Spectrum prep_sample->acquire interpret 4. Process & Interpret (Monitor aldehyde peak at ~9.8 ppm) acquire->interpret

Caption: Standard workflow for preparing and analyzing a reaction sample by NMR.

References

Handling and safety precautions for 2-aminobenzaldehyde in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for the laboratory use of 2-aminobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in the lab?

A1: this compound is an organic compound with the formula C₆H₄(NH₂)CHO. It appears as a white to yellow, low-melting solid.[1][2] In the laboratory, it is a versatile intermediate used in the synthesis of various heterocyclic compounds, most notably in the Friedländer synthesis of quinolines.[3][4][5][6] These quinoline (B57606) derivatives are studied for potential use as antiviral agents and as electroluminescent materials in OLEDs.[2][3]

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as hazardous. The primary risks include:

  • Skin Irritation: Causes skin irritation.[7][8][9]

  • Serious Eye Irritation: Causes serious eye irritation.[7][8][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[7][8][9]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: It is considered harmful by multiple routes of exposure.[7]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: Appropriate PPE is mandatory to ensure safety. This includes:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[10][11]

  • Skin Protection: Use compatible, chemical-resistant gloves and wear protective clothing to prevent skin contact.[5][10][11]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[10][11][12]

Q4: How should this compound be properly stored?

A4: Due to its instability, proper storage is critical. It should be stored in a freezer at -20°C in a tightly closed container.[1][2][4][11][13][14] The storage area should be a dry, well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[1][2][9]

Q5: What are the signs of degradation or polymerization?

A5: this compound is known to be unstable and can polymerize rapidly at room temperature.[1][2][4] Signs of degradation include a darkening of color from yellow to a dark-red oil or solid.[13] When dissolved in a solvent like ethanol (B145695), the presence of a polymer may cause the solution to be slightly hazy. An anhydro-trimer can form upon storage or exposure to dilute acid.[15]

Troubleshooting Guide

Problem: The this compound in the container has darkened and appears oily or solidified into a hard mass.

  • Cause: This is a classic sign of self-condensation or polymerization, which occurs over time, especially with improper storage (e.g., at room temperature).[1][6][15]

  • Solution: Do not use the degraded material. The presence of polymers and other byproducts will interfere with your reaction, leading to low yields and purification difficulties. Procure a fresh batch of the reagent and ensure it is stored correctly at -20°C upon arrival.[2][13]

Problem: A reaction using this compound is giving a low yield or failing completely, even though the material looks okay.

  • Cause 1: Reagent Purity: Even if it appears visually acceptable, the reagent may have partially degraded, reducing the concentration of the active monomer. The compound's propensity to self-condense means its purity can decrease even during storage in a freezer.[16]

  • Solution 1: Use freshly opened or newly purchased this compound for best results. If possible, purify the material by steam distillation or recrystallization from water or ethanol/ether immediately before use, though this requires careful handling due to its instability.[2]

  • Cause 2: Reaction Conditions: The inherent reactivity of the amino and aldehyde groups can lead to side reactions if conditions are not optimal.

  • Solution 2: For reactions like the Friedländer synthesis, ensure that reaction parameters (temperature, catalyst, solvent) are strictly controlled. In some cases, using an in-situ generation method (e.g., reduction of 2-nitrobenzaldehyde) can provide fresh this compound directly in the reaction mixture, bypassing storage and degradation issues.[11]

Problem: During workup, the product is difficult to isolate and purify from a tar-like substance.

  • Cause: This is likely due to the polymerization of unreacted this compound or side-products under the reaction or workup conditions (e.g., exposure to acid).[15]

  • Solution: Minimize reaction time and avoid excessive heating where possible. During workup, maintain neutral or slightly basic conditions if the desired product is stable. Rapid purification techniques like flash chromatography are recommended over methods involving prolonged exposure to heat or adverse pH.[13][16]

Data & Properties

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₇NO[13]
Molecular Weight 121.14 g/mol [8][13]
Appearance White to yellow low melting solid/crystalline powder[1][2][9]
Melting Point 38-42 °C[1]
Boiling Point ~80-85 °C (at 0.27 kPa)[1]
Flash Point 113 °C (235.4 °F) - closed cup[1][2][12]
Solubility Slightly soluble in cold water; soluble in ethanol, ether, chloroform, benzene[1]
Stability Unstable; polymerizes rapidly at room temperature[1][2][4]
GHS Hazard Information
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation)4Harmful if swallowed, in contact with skin or if inhaled

(Source:[7][8][9][12])

Experimental Protocols

Example Protocol: Friedländer Synthesis of a Quinolone Derivative

This protocol describes the synthesis of a substituted quinoline from this compound and a ketone. The Friedländer synthesis is a condensation reaction followed by cyclodehydration.[3][5]

Materials:

Procedure:

  • Preparation (in a fume hood): Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq). (Handling Note: Weigh the solid quickly and minimize exposure to air and room temperature to prevent polymerization).

    • Add absolute ethanol as the solvent.

    • Add ethyl acetoacetate (1.2 eq).

    • Add a catalytic amount of piperidine (e.g., a few drops).

  • Reaction:

    • Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 3-24 hours, depending on the substrates.[10]

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • The product may precipitate upon cooling or concentration. If so, collect the solid by vacuum filtration.

    • If the product remains in solution, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[13]

Safety Note: Always perform this reaction in a well-ventilated fume hood while wearing all required PPE.[10] Dispose of all chemical waste according to institutional and local regulations.[13]

Visual Workflows (Graphviz)

G cluster_prep Immediate Actions cluster_minor Minor Spill Cleanup cluster_major Major Spill Response cluster_disposal Disposal spill Spill Occurs evacuate Alert personnel & Evacuate immediate area spill->evacuate assess Assess spill size (Minor vs. Major) evacuate->assess ppe Don appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if powder) assess->ppe Minor contact_ehs Contact Emergency Services & EH&S assess->contact_ehs Major contain Cover with absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Sweep up solid without creating dust. Place in a sealed container. contain->cleanup decon Decontaminate area with soap & water cleanup->decon label_waste Label waste container: 'Hazardous Waste: This compound' decon->label_waste secure Secure the area. Prevent entry. contact_ehs->secure dispose Dispose according to institutional guidelines label_waste->dispose

G cluster_check Pre-Use Checks cluster_use Handling Protocol cluster_storage Post-Use Storage cluster_fail Quality Fail start Start: Need to use This compound check_storage Retrieve from -20°C freezer start->check_storage check_appearance Inspect Appearance: Is it a pale yellow solid? check_storage->check_appearance use_hood Work in a certified chemical fume hood check_appearance->use_hood Yes discard Do not use. Label for hazardous waste disposal check_appearance->discard No (Dark/Polymerized) wear_ppe Don required PPE (Gloves, Goggles, Coat) use_hood->wear_ppe weigh Weigh quickly, minimize air exposure wear_ppe->weigh proceed Proceed with experiment weigh->proceed seal Tightly seal container proceed->seal purge If possible, purge headspace with N2 or Ar seal->purge return_storage Return immediately to -20°C freezer purge->return_storage

References

Effect of catalyst choice on Friedländer reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Friedländer quinoline synthesis. Find troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide

Low Reaction Yield

Q1: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the common causes?

A1: Low yields in the Friedländer synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Suboptimal Reaction Conditions: The traditional Friedländer synthesis often requires high temperatures and strong acids or bases, which can lead to side reactions and reduced yields.[1]

  • Inefficient Catalysis: The choice of catalyst is critical and highly dependent on the specific substrates. The catalyst may be inappropriate for the reactants or may have deactivated.[1][2]

  • Substrate-Related Issues: The electronic and steric properties of the 2-aminoaryl aldehyde/ketone and the active methylene compound significantly influence the reaction's success.[1]

  • Inefficient Product Isolation: The desired product may be lost during the work-up and purification steps.[1]

Below is a workflow to diagnose and address low-yield issues.

G start Low Yield in Friedländer Synthesis cond1 Are reaction conditions optimized? start->cond1 cond2 Is the catalyst efficient? cond1->cond2 Yes sol1 Optimize temperature, time, and solvent. Consider microwave irradiation or solvent-free conditions. cond1->sol1 No cond3 Are there substrate reactivity issues? cond2->cond3 Yes sol2 Screen different catalysts (Brønsted/Lewis acids, bases). Optimize catalyst loading. Ensure anhydrous conditions for moisture-sensitive catalysts. cond2->sol2 No cond4 Is product isolation efficient? cond3->cond4 Yes sol3 Consider more potent catalysts for less reactive substrates. Note that electron- withdrawing groups may improve yield. cond3->sol3 No sol4 Optimize work-up and purification techniques (e.g., column chromatography, recrystallization). cond4->sol4 No end Improved Yield cond4->end Yes sol1->cond2 sol2->cond3 sol3->cond4 sol4->end

Troubleshooting workflow for low yield in Friedländer synthesis.
Catalyst Selection and Performance

Q2: How do I select the appropriate catalyst for my Friedländer reaction?

A2: The choice of catalyst is substrate-dependent. A good starting point is to screen a variety of catalysts.[1]

  • Acid Catalysts: Generally effective for a broad range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[2][3] Trifluoroacetic acid has also been successfully used.[2][4]

  • Base Catalysts: Often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[2][5]

  • Modern Catalytic Systems: For milder reaction conditions and improved yields, consider alternative systems such as ionic liquids, metal triflates, or solid acid catalysts like Montmorillonite K-10 and zeolites.[1] Nanocatalysts are also an option due to their high surface area and activity.

Q3: My catalyst appears to be inactive. What could be the cause?

A3: Catalyst inactivation can occur for several reasons.

  • Moisture Sensitivity: Some catalysts, particularly certain Lewis acids like metal triflates, are sensitive to moisture. Ensure anhydrous conditions are maintained when using such catalysts.[1]

  • Catalyst Loading: The amount of catalyst used is crucial. While a sufficient amount is necessary, an excess can sometimes lead to unwanted side reactions. It is important to optimize the catalyst loading for your specific reaction.[1]

  • Catalyst Degradation: Ensure the catalyst has been stored properly and has not degraded.

Side Reactions and Selectivity

Q4: I am observing significant side product formation. How can I minimize this?

A4: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[2] To avoid this, you can use the imine analog of the o-aminoaryl aldehyde/ketone.[6] Additionally, the self-condensation of o-aminoaryl aldehydes can be an issue due to their instability.[7] Using freshly prepared starting material and carefully controlling the reaction temperature can help mitigate this.[7]

Q5: How can I control regioselectivity when using an unsymmetrical ketone?

A5: Achieving high regioselectivity with unsymmetrical ketones is a common challenge.[7][8] Several strategies can be employed to control the outcome:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[6][7]

  • Directing Groups: Introducing a directing group, such as a phosphonate group, at one of the α-carbons of the ketone can effectively control the regioselectivity of the annulation.[8]

  • Reaction Conditions: Modifying the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, which can favor the formation of one regioisomer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[2] The reaction can be catalyzed by either acids or bases.[6] Two primary mechanistic pathways are proposed: one beginning with an aldol condensation followed by cyclization and dehydration, and the other starting with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and dehydration.[4][9]

G cluster_0 Pathway 1: Aldol First cluster_1 Pathway 2: Schiff Base First a1 2-Aminoaryl carbonyl a3 Aldol Adduct a1->a3 a2 α-Methylene carbonyl a2->a3 a4 Enone a3->a4 -H₂O a5 Quinoline a4->a5 Cyclization -H₂O b1 2-Aminoaryl carbonyl b3 Schiff Base b1->b3 b2 α-Methylene carbonyl b2->b3 b4 Cyclized Intermediate b3->b4 Aldol Reaction b5 Quinoline b4->b5 -H₂O

Proposed mechanisms for the Friedländer synthesis.

Q2: Can the Friedländer synthesis be performed under "green" conditions?

A2: Yes, significant progress has been made in developing more environmentally friendly protocols. Many modern methods utilize solvent-free conditions, which simplify purification and reduce waste.[1] Some reactions have even shown excellent yields in water without any catalyst.[1][10] The use of recyclable solid acid catalysts also contributes to the green credentials of the synthesis.[1]

Q3: What are some of the newer, more efficient catalysts for the Friedländer synthesis?

A3: Recent advancements have introduced a variety of highly efficient catalytic systems. These include:

  • Ionic Liquids: Can act as both catalyst and solvent, often leading to high yields under mild, solvent-free conditions.[1][11]

  • Metal-Organic Frameworks (MOFs), Polymers, and Nanocatalysts: These offer advantages such as high catalytic activity, selectivity, and often, recyclability.[11][12]

  • Neodymium(III) nitrate hexahydrate: This catalyst has been shown to be effective for the synthesis of functionalized quinolines in ethanol at room temperature.[13]

Data on Catalyst Performance

The selection of a catalyst can significantly impact the yield of the Friedländer reaction. The following tables provide a summary of reported yields for various catalysts under different conditions.

Table 1: Comparison of Various Catalysts in Friedländer Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)
[Hbim]BF₄ (ionic liquid)2-aminoacetophenone, ethyl acetoacetateSolvent-free1002h93
Zirconium triflate2-aminoacetophenone, ethyl acetoacetateEthanol-water600.5-2h>88
Brønsted acidic ionic liquid2-aminoacetophenone, ethyl acetoacetateSolvent-free5015 min90
p-Toluenesulfonic acid2-aminobenzophenone, ethyl acetoacetateSolvent-free (Microwave)1605 minHigh
Indium(III) triflate2-aminobenzophenone, ethyl acetoacetate-801hHigh
Neodymium(III) nitrate2-aminophenyl methyl ketone, ethyl acetoacetateEthanolRoom Temp.-62-94

Data compiled from multiple sources. Yields are highly substrate-dependent.[1][3][13][14]

Experimental Protocols

General Procedure using a Lewis Acid Catalyst (Indium(III) Triflate)

This protocol is a general guideline for a Friedländer synthesis using a Lewis acid catalyst.

  • Preparation: To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol).[3]

  • Catalyst Addition: Add indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%) to the reaction mixture.[3]

  • Reaction: Heat the mixture at 80°C with stirring under a nitrogen atmosphere.[3]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[3] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinoline.

G prep 1. Combine Reactants (2-aminoaryl ketone & active methylene compound) cat 2. Add Catalyst (e.g., In(OTf)₃) prep->cat react 3. Heat and Stir (e.g., 80°C under N₂) cat->react monitor 4. Monitor by TLC react->monitor workup 5. Cool and Work-up (Extraction, Washing, Drying) monitor->workup purify 6. Purify Product (Column Chromatography or Recrystallization) workup->purify product Pure Quinoline Derivative purify->product

General experimental workflow for Friedländer quinoline synthesis.
Procedure under Solvent-Free Conditions with an Ionic Liquid

This protocol is an example of a "green" approach to the Friedländer synthesis.

  • Preparation: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1 mmol), the active methylene compound (1.2 mmol), and the ionic liquid catalyst (e.g., [Hbim]BF₄, 10 mol%).

  • Reaction: Heat the mixture at the specified temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, add water to the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product as necessary.

References

Technical Support Center: 2-Aminobenzaldehyde Handling and Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-aminobenzaldehyde. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize its self-polymerization and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown and forming a precipitate. What is happening?

A1: You are observing the self-polymerization of this compound. This compound is inherently unstable due to the presence of both a nucleophilic amino group and an electrophilic aldehyde group on the same molecule.[1][2] These groups can react with each other, especially in the presence of acid, to form larger molecules (oligomers) that are often colored and insoluble.[1][3]

Q2: What is the primary cause of this compound polymerization?

A2: The primary catalyst for the self-condensation of this compound is the presence of acid.[1][4] The polymerization proceeds through an acid-catalyzed reaction where the amino group of one molecule attacks the aldehyde group of another, forming imines (Schiff bases). These can further react to form trimers, tetramers, and other polymeric structures.[1][4][5]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a freezer at -20°C under an inert atmosphere, such as nitrogen or argon, and protected from light.[6] Even under these conditions, the compound can degrade over time and should be used as quickly as possible after synthesis or purification.[7]

Q4: Can I use this compound that has started to change color or precipitate?

A4: It is not recommended. The presence of polymers can interfere with your reaction, leading to lower yields and purification difficulties. For best results, use freshly prepared or purified this compound.

Q5: Are there any chemical stabilizers I can add to my this compound sample?

A5: While specific stabilizers for this compound are not extensively documented, the most effective stabilization strategy is the rigorous exclusion of acid.[1] For aldehydes in general, antioxidants like Butylated Hydroxytoluene (BHT) or hindered phenols are sometimes used to prevent autoxidation, but their efficacy against the acid-catalyzed self-condensation of this compound is not well-established.[8][9] The primary focus should be on maintaining a neutral pH and inert conditions.

Q6: Can I recover the monomer from a partially polymerized sample?

A6: Yes, it is possible to recover the monomer. One method involves extraction with boiling water, as the monomer is more soluble in hot water than the polymer. The resulting aqueous solution can then be extracted with an organic solvent (e.g., ether) to recover the purified this compound.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during synthesis, purification, and use of this compound.

Problem Potential Cause Recommended Solution
Rapid discoloration and precipitation immediately after synthesis (reduction of 2-nitrobenzaldehyde). Residual acid (e.g., HCl, H₂SO₄) from the reduction step is catalyzing polymerization.[1]1. Immediately after the reaction, carefully neutralize the mixture with a mild base (e.g., sodium bicarbonate, sodium carbonate) to a pH of ~7. 2. Promptly isolate the product from the reaction mixture.
Low yield in Friedländer quinoline synthesis. 1. Self-condensation of this compound: The starting material is polymerizing before it can react with the ketone.[11] 2. Suboptimal Catalyst: The chosen acid or base catalyst may be too harsh or inefficient.[12] 3. Self-condensation of the ketone reactant: This is a common side reaction, especially under basic conditions.[12]1. Use freshly purified this compound. Consider adding the this compound solution slowly to the reaction mixture to keep its concentration low.[7] 2. Explore milder catalysts (e.g., zirconium triflate) or even catalyst-free conditions in water.[13][14] 3. Optimize reaction conditions (temperature, concentration) to favor the desired intermolecular reaction over the ketone's self-condensation.
Difficulty purifying the product due to a tarry, insoluble byproduct. The byproduct is likely the polymer of this compound.- Purify the desired product using column chromatography on silica gel. Ensure the solvent system is neutral to avoid further polymerization on the column. - If possible, attempt the hot water extraction method on the crude material to remove the monomeric starting material before purification.[10]
Inconsistent reaction outcomes when using commercially sourced this compound. The quality and purity of the starting material may vary. It may have partially polymerized during storage or transport.- It is highly recommended to purify the commercial material before use. A quick pass through a silica gel plug can remove oligomeric impurities.[7] - Always store the material under the recommended conditions (-20°C, inert gas, protected from light).[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for Aminobenzaldehydes and Polymerization Risk
Synthesis Method Typical Reagents Reaction Time Advantages Polymerization Risk
Iron-mediated Reduction Fe powder, NH₄Cl or HCl, Ethanol/Water2-4 hoursInexpensive and effective.High (if HCl is used); Lower (with NH₄Cl).[1]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl, Ethanol1-3 hoursFast and effective.High due to the use of strong acid (HCl).[1]
Catalytic Hydrogenation H₂, Pd/C, Ethanol2-6 hoursHigh yield, clean reaction.Low , if a neutral solvent is used and no acid is present.[1]
Sodium Sulfide Reduction Na₂S·9H₂O, Sulfur, NaOH~3 hoursEffective for some substrates.Moderate , requires careful pH control during workup.[10]
Table 2: Recommended Handling and Storage Conditions
Parameter Condition Rationale
Temperature -20°C (Freezer)Slows down the rate of self-condensation.[6]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the amine and aldehyde groups.
Light Amber vial or protected from lightPrevents light-induced degradation.
pH Neutral (pH ~7)Avoids acid-catalyzed polymerization.[1]
Purity Freshly purified or high purity gradeImpurities, especially acidic ones, can initiate polymerization.

Experimental Protocols

Protocol 1: Purification of this compound to Minimize Polymer Content

This protocol is adapted from procedures designed to quickly separate the monomer from polymeric impurities.[7]

  • Preparation: Prepare a short, wide column packed with silica gel. Pre-rinse the column with a non-polar solvent mixture (e.g., 20% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude or commercial this compound in a minimal amount of the eluent.

  • Elution: Quickly load the solution onto the silica gel plug. Apply positive pressure (e.g., with a hand bulb or nitrogen line) to rapidly elute the compound.

  • Fraction Collection: Collect the yellow-colored band that moves quickly down the column. Polymeric impurities will remain at the top of the silica plug.

  • Solvent Removal: Immediately concentrate the collected fractions under reduced pressure at a low temperature (e.g., <30°C).

  • Storage: Place the purified solid under a high vacuum for a short period to remove residual solvent, then immediately transfer to a sealed container, purge with nitrogen, and store in a freezer (-20°C).

Protocol 2: General Reaction Setup to Minimize Polymerization (e.g., Friedländer Synthesis)

This protocol incorporates strategies to reduce the likelihood of this compound self-condensation during a reaction.

  • Reactant Preparation: In the main reaction flask, combine the ketone reactant, the solvent, and the catalyst (if required).

  • Solution of this compound: In a separate flask, dissolve the freshly purified this compound in the reaction solvent.

  • Slow Addition: Heat the main reaction flask to the desired temperature. Using a syringe pump, add the this compound solution to the reaction mixture over an extended period (e.g., several hours). This maintains a low concentration of the unstable reactant, favoring the desired bimolecular reaction over self-condensation.[7]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and proceed with a standard aqueous workup. Ensure that any acidic or basic catalysts are thoroughly neutralized before solvent removal.

  • Purification: Purify the product as soon as possible after workup.

Visualizations (Graphviz DOT Language)

Polymerization_Mechanism cluster_0 Step 1: Acid Catalysis and Imine Formation cluster_1 Step 2: Further Condensation 2-AB_1 This compound (Molecule 1) Protonated_Aldehyde Protonated Aldehyde (Electrophilic) 2-AB_1->Protonated_Aldehyde H⁺ (Acid Catalyst) Hemiaminal Hemiaminal Intermediate Protonated_Aldehyde->Hemiaminal 2-AB_2 This compound (Molecule 2) 2-AB_2->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Hemiaminal->Imine -H₂O Imine_node Schiff Base (Imine) Trimer Trimer/Tetramer Products Imine_node->Trimer 2-AB_3 This compound (Molecule 3) 2-AB_3->Trimer Reaction with Imine/Other Monomers

Caption: Acid-catalyzed self-condensation pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Start Start with Crude This compound Purify Purify via Rapid Silica Gel Filtration Start->Purify Store Store Purified Solid (-20°C, N₂, Dark) Purify->Store Dissolve Dissolve Freshly Purified 2-AB in Solvent Store->Dissolve Use Immediately Slow_Add Slowly Add 2-AB Solution via Syringe Pump Dissolve->Slow_Add Setup Prepare Main Reaction Flask (Other Reagents + Solvent) Setup->Slow_Add React Monitor Reaction (TLC) Slow_Add->React Neutralize Neutralize Catalyst (Crucial Step) React->Neutralize Isolate Isolate Crude Product Neutralize->Isolate Final_Purify Purify Final Product (e.g., Chromatography) Isolate->Final_Purify End Stable Final Product Final_Purify->End

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: 2-Aminobenzaldehyde vs. 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers and drug development professionals on the selection of precursors for the Friedländer annulation and related quinoline syntheses.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents.[1] The Friedländer annulation, a classic and straightforward method, traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2] This guide provides a detailed comparison of two common starting materials for this synthesis: the direct precursor, 2-aminobenzaldehyde, and its more stable alcohol analogue, 2-aminobenzyl alcohol.

Core Comparison: Stability vs. Reaction Pathway

The primary distinction between using this compound and 2-aminobenzyl alcohol lies in the trade-off between reaction simplicity and precursor stability.

  • This compound: As the direct reactant for the Friedländer synthesis, its use leads to a straightforward condensation-cyclization sequence.[2][3] However, a significant drawback is its inherent instability and propensity for self-condensation, which can complicate synthesis and reduce yields.[1][4] The limited commercial availability of diverse this compound derivatives further restricts its application.[3]

  • 2-Aminobenzyl Alcohol: This precursor offers greater stability and is often more readily available. Its use, however, necessitates an "indirect" Friedländer synthesis, which requires an initial in situ oxidation of the alcohol to the corresponding aldehyde before the condensation can occur.[1][4][5] This adds a step to the reaction mechanism but circumvents the stability issues of the aldehyde.[4][6] Modern catalytic systems have made this a highly efficient and popular one-pot strategy.[5][7]

Logical Workflow of Precursor Selection and Synthesis

G cluster_2 Outcome a This compound c Direct Condensation (e.g., Friedländer) a->c Direct Path b 2-Aminobenzyl Alcohol d In Situ Oxidation (Acceptorless Dehydrogenation, Oxidant-mediated) b->d Indirect Path f Substituted Quinoline c->f e Condensation & Cyclization d->e e->f g Analysis & Comparison (Yield, Purity, Conditions) f->g

Caption: Workflow comparing the direct vs. indirect routes to quinolines.

Performance Data and Reaction Conditions

The choice of precursor directly impacts the required reaction conditions, including catalyst, oxidant, temperature, and time. Syntheses starting from 2-aminobenzyl alcohol often employ transition-metal catalysts (e.g., Ru, Ir, Pd, Cu) or metal-free conditions to facilitate the initial oxidation step.[4][5][8]

Table 1: Comparison of Catalytic Systems and Yields for Quinoline Synthesis

Starting MaterialCarbonyl SourceCatalyst / ConditionsTemp. (°C)Time (h)Yield (%)Reference
2-Aminobenzyl alcoholAcetophenoneIPrCuCl (5 mol%), KOH, DMSORT693[1]
2-Aminobenzyl alcoholKetonesPd/C, KOH, Dioxane8012-2460-85[5]
2-Aminobenzyl alcoholSecondary AlcoholsCu/CeO₂12012>90[4]
2-Aminobenzyl alcoholKetonesKOtBu, Benzophenone802-4up to 99[8]
2-Aminobenzyl alcoholBenzaldehyde, DMSOKOH, DMSO1200.584[9]
This compoundEthyl AcetoacetateAcetic Acid (AcOH)95-110-~100[3]
This compoundKetonesSilica Nanoparticles, MW100-up to 93[2]

Note: Yields are for specific examples within the cited literature and may vary based on substrates. RT = Room Temperature, MW = Microwave.

The data indicates that modern methods using 2-aminobenzyl alcohol are highly competitive, often proceeding under mild conditions (even room temperature) and delivering excellent yields.[1][10] Transition-metal-free approaches, using bases like KOH or KOtBu, offer a greener and more cost-effective alternative.[7][8]

Reaction Mechanisms Visualized

The fundamental difference in the reaction pathway is visualized below. The synthesis from 2-aminobenzyl alcohol is a tandem process, beginning with oxidation to the key aldehyde intermediate, which then undergoes the classical Friedländer condensation.

Reaction Pathways for Quinoline Synthesis

G cluster_0 Route A: From 2-Aminobenzyl Alcohol (Indirect) cluster_1 Route B: From this compound (Direct) A_start 2-Aminobenzyl Alcohol A_int This compound (In Situ) A_start->A_int Oxidation [Catalyst, Oxidant] A_end Quinoline A_int->A_end + Carbonyl Condensation & Cyclization B_start This compound B_end Quinoline B_start->B_end + Carbonyl Condensation & Cyclization

Caption: Comparison of direct vs. in-situ oxidation reaction pathways.

Key Experimental Protocols

Below are representative protocols for the synthesis of 2-phenylquinoline from both precursors, adapted from the literature.

Protocol 1: Indirect Synthesis from 2-Aminobenzyl Alcohol

This protocol is based on the N-heterocyclic carbene (NHC)-copper catalyzed method.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-aminobenzyl alcohol (0.5 mmol, 1.0 equiv.), acetophenone (0.5 mmol, 1.0 equiv.), IPrCuCl (0.025 mmol, 5 mol%), and KOH (1.5 mmol, 3.0 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add dry toluene (3 mL) and DMSO (4.0 mmol, 8.0 equiv.) via syringe.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Direct Synthesis from this compound

This protocol is a classical acid-catalyzed Friedländer annulation.[3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and a β-keto-ester such as ethyl acetoacetate (1.1 mmol, 1.1 equiv.) in glacial acetic acid (5 mL).

  • Reaction Execution: Heat the reaction mixture to 95–110 °C and stir. The reaction proceeds rapidly, as acetic acid serves as both the solvent and catalyst.[3] Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate. The product often precipitates and can be collected by filtration. If not, extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and purify by recrystallization or column chromatography.

Conclusion and Recommendations

The choice between this compound and 2-aminobenzyl alcohol for quinoline synthesis is dictated by the specific research goals, available resources, and desired substrate scope.

  • This compound is suitable for rapid, direct syntheses where the specific aldehyde is stable and readily available. The reactions are often mechanistically simple, involving classical acid or base catalysis.[2]

  • 2-Aminobenzyl Alcohol is the more versatile and robust precursor, especially for complex molecule synthesis.[11] Its stability avoids issues of self-condensation, and the development of numerous catalytic systems for its in situ oxidation allows for high yields under mild, controlled conditions.[1][6][8] This "indirect" approach has become a dominant strategy in modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][7]

For drug development professionals and researchers focused on library synthesis and scalability, the 2-aminobenzyl alcohol route is generally recommended due to its superior practicality, safety profile, and the vast, adaptable catalytic toolbox available.

References

A Comparative Guide to Catalysts for the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since 1882, offers a direct route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2] The versatility of this reaction is significantly influenced by the choice of catalyst, which can dramatically impact reaction efficiency, selectivity, and environmental footprint.[3] This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Mechanism of the Friedländer Synthesis

The mechanism of the Friedländer synthesis has been a subject of discussion, with two primary pathways proposed. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the quinoline product.[4][5] The reaction conditions and the nature of the catalyst can influence the predominant mechanistic pathway.[5]

Comparative Analysis of Catalytic Systems

A wide array of catalysts have been developed to promote the Friedländer synthesis, ranging from traditional homogeneous acids and bases to advanced heterogeneous systems.[3] The choice of catalyst often depends on factors such as substrate scope, desired reaction conditions (e.g., temperature, solvent), and the importance of catalyst recyclability. Below is a comparative summary of various catalysts, with their performance data presented in the subsequent tables.

Homogeneous Catalysts: These include Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., metal triflates).[2][4] While often highly effective, they can be difficult to separate from the reaction mixture, leading to challenges in product purification and catalyst recycling.[6]

Heterogeneous Catalysts: To address the limitations of homogeneous systems, a variety of solid-supported catalysts have been developed. These include zeolites, metal-organic frameworks (MOFs), supported acids, and functionalized polymers.[7][8][9] Heterogeneous catalysts are easily recoverable by filtration, allowing for multiple reaction cycles and reducing waste.[10]

Nanocatalysts: In recent years, nanocatalysts have emerged as a highly efficient class of materials for the Friedländer synthesis.[8] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[8]

Ionic Liquids: Ionic liquids have been employed as both catalysts and reaction media for the Friedländer synthesis.[3][8] Their unique properties, such as low vapor pressure and high thermal stability, make them an attractive option for developing greener synthetic protocols.[8]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts in the Friedländer synthesis for the reaction of 2-aminobenzophenone with ethyl acetoacetate, a common model reaction.

Table 1: Homogeneous Catalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH20EthanolReflux585[11]
TFA10DichloromethaneRoom Temp1290[4]
In(OTf)₃5Solvent-free80192[12]
Zr(OTf)₄10Ethanol/Water602>88[8]
LiOTf15Solvent-free80391[8]

Table 2: Heterogeneous Catalysts

CatalystCatalyst Loading (wt%)SolventTemperature (°C)Time (h)Yield (%)Reference
g-C₃N₄-CO-(CH₂)₃-SO₃H10Solvent-free100495[6]
MCM-41-SO₃H-Room Temp0.2596[8]
NaHSO₄·SiO₂-Solvent-free1200.594[8]
Amberlite IRA 400-EthanolReflux688[10]
Tungstophosphoric Acid/Polyacrylamide-Ethanol781.599[13]

Table 3: Nanocatalysts

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
NiO Nanoparticles-Ethanol802.5 min95[8]
SiO₂ Nanoparticles-Microwave10010 min93[8]
Nickel Nanoparticles-Solvent-free10020 min96[14]

Experimental Protocols

Below are representative experimental protocols for the Friedländer synthesis using different types of catalysts.

Protocol 1: Homogeneous Catalysis using Indium(III) Triflate (In(OTf)₃) [12]

  • To a mixture of 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol), add In(OTf)₃ (5 mol%).

  • Heat the reaction mixture at 80°C under solvent-free conditions for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and wash with a saturated NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Heterogeneous Catalysis using Functionalized Graphitic Carbon Nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H) [6]

  • In a round-bottom flask, combine 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt%).

  • Heat the mixture at 100°C under solvent-free conditions for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add ethanol and filter to separate the catalyst.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

Protocol 3: Nanocatalysis using Nickel Nanoparticles [14]

  • A mixture of 2-aminoacetophenone (1 mmol), dimedone (1 mmol), and nickel nanoparticles (80-100 nm) is heated at 100°C under solvent-free conditions for 20 minutes.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and the product is extracted with ethyl acetate.

  • The catalyst is separated by an external magnet.

  • The organic layer is concentrated, and the crude product is purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow of the Friedländer synthesis and the decision-making process for catalyst selection.

Friedlander_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Mixing Mixing 2-Aminoaryl Aldehyde/Ketone->Mixing Carbonyl with α-Methylene Carbonyl with α-Methylene Carbonyl with α-Methylene->Mixing Catalyst Addition Catalyst Addition Mixing->Catalyst Addition Heating/Stirring Heating/Stirring Catalyst Addition->Heating/Stirring Reaction Quenching Reaction Quenching Heating/Stirring->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Extraction->Purification (Chromatography/Recrystallization) Product (Quinoline Derivative) Product (Quinoline Derivative) Purification (Chromatography/Recrystallization)->Product (Quinoline Derivative)

Caption: General workflow for the Friedländer synthesis of quinolines.

Catalyst_Selection_Logic Start Catalyst Selection Recyclability Is catalyst recyclability a priority? Start->Recyclability MildConditions Are mild reaction conditions required? Recyclability->MildConditions No Heterogeneous Heterogeneous Catalysts (e.g., Supported Acids, MOFs) Recyclability->Heterogeneous Yes HighYield Is maximizing yield the primary goal? MildConditions->HighYield No Nanocatalysts Nanocatalysts MildConditions->Nanocatalysts Yes Homogeneous Homogeneous Catalysts (e.g., Lewis/Brønsted Acids) HighYield->Homogeneous Yes IonicLiquids Ionic Liquids HighYield->IonicLiquids Consider for 'green' aspects Heterogeneous->MildConditions Nanocatalysts->HighYield IonicLiquids->Recyclability

Caption: Decision tree for selecting a catalyst for the Friedländer synthesis.

Conclusion

The selection of an appropriate catalyst is crucial for the successful implementation of the Friedländer synthesis. While homogeneous catalysts often provide high yields, heterogeneous and nanocatalyst systems offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options and select the most suitable system for their synthetic targets, ultimately contributing to the development of more efficient and sustainable chemical processes.

References

A Comparative Guide to Quinoline Synthesis: 2-Aminobenzaldehyde vs. 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals. The choice of starting material for quinoline synthesis is a critical decision that influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison between two common precursors: 2-aminobenzaldehyde and 2-nitrobenzaldehyde.

At a Glance: Core Differences

FeatureThis compound2-Nitrobenzaldehyde
Synthetic Route Direct condensation (e.g., Friedländer synthesis)Reductive cyclization (domino reaction)
Reaction Steps Typically one-pot condensation/cyclizationIn situ reduction followed by cyclization
Key Advantage High yields and milder reaction conditions in a direct route.[1]Overcomes the limited availability of this compound derivatives.[2][3]
Key Disadvantage Limited commercial availability and potential instability of derivatives.[2][3]Requires a reduction step, adding complexity and reagents.
Versatility Broad substrate scope for substituted quinolines.[1]Tolerates a wide range of functional groups.[2]

Pathway and Workflow Overview

The synthetic pathways for converting this compound and 2-nitrobenzaldehyde into quinolines are fundamentally different. This compound participates in a direct condensation and cyclization, while 2-nitrobenzaldehyde must first be reduced to the corresponding amine in situ.

cluster_amino This compound Route cluster_nitro 2-Nitrobenzaldehyde Route A This compound C Friedländer Annulation (Acid or Base Catalyst) A->C B α-Methylene Ketone B->C D Substituted Quinoline C->D E 2-Nitrobenzaldehyde G Reductive Cyclization (e.g., Fe/AcOH, SnCl2) E->G F α-Methylene Ketone F->G H Substituted Quinoline G->H

Caption: Comparative reaction pathways for quinoline synthesis.

This compound: The Direct Approach via Friedländer Synthesis

The Friedländer synthesis is a classical and highly effective method for preparing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][4] This method is renowned for its versatility and generally provides good to excellent yields under relatively mild conditions.[1]

Advantages:

  • High Yields: The reaction often proceeds with good to excellent yields.[1]

  • Versatility: A wide variety of substituted quinolines can be synthesized by choosing appropriate ketones or aldehydes.[1]

  • Milder Conditions: The synthesis can be performed under acidic, basic, or even neutral conditions, sometimes without a catalyst in water.[1][5]

Disadvantages:

  • Starting Material Accessibility: The primary drawback is the limited commercial availability and potential instability of many substituted this compound derivatives.[2][3]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline[6]
  • Reactants & Reagents:

    • This compound (1.21 g, 10 mmol)

    • Acetophenone (1.20 g, 10 mmol)

    • Potassium hydroxide (0.56 g, 10 mmol)

    • Ethanol (20 mL)

    • Ice-water (100 mL)

  • Procedure:

    • Dissolve this compound and acetophenone in ethanol in a suitable reaction flask.

    • Add potassium hydroxide to the solution.

    • Reflux the reaction mixture for 4 hours.

    • After cooling to room temperature, pour the mixture into ice-water.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

G start Start dissolve Dissolve this compound and acetophenone in ethanol start->dissolve add_koh Add potassium hydroxide dissolve->add_koh reflux Reflux for 4 hours add_koh->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water cool->precipitate filter Collect precipitate by filtration precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the Friedländer synthesis.

2-Nitrobenzaldehyde: The Reductive Cyclization Strategy

To circumvent the limited availability of 2-aminobenzaldehydes, a domino reaction starting from the more accessible 2-nitrobenzaldehydes has been developed.[2] This approach involves the in situ reduction of the nitro group to an amine, which then undergoes a subsequent Friedländer-type cyclization with an active methylene compound.[2]

Advantages:

  • Starting Material Availability: 2-Nitrobenzaldehyde and its derivatives are generally more commercially available and stable than their amino counterparts.[6]

  • Broad Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a wide array of functional groups on both reactants.[2]

  • High Yields: This method can produce substituted quinolines in high yields.[2]

Disadvantages:

  • Additional Reagents: Requires a reducing agent (e.g., Fe, SnCl₂, Na₂S₂O₄) and specific conditions to facilitate the nitro group reduction.[2][7]

  • Potential for Side Reactions: The reaction of 2-nitroaromatic ketones with unsymmetrical active methylene compounds can sometimes lead to the formation of quinolin-2(1H)-one byproducts.[2]

Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis[2]
  • Reactants & Reagents:

    • 2-nitrobenzaldehyde (1 equiv.)

    • Active methylene compound (e.g., 2,4-pentanedione, 3 equiv.)

    • Iron powder (Fe, 4 equiv.)

    • Glacial acetic acid (AcOH)

  • Procedure:

    • Combine 2-nitrobenzaldehyde and the active methylene compound in glacial acetic acid.

    • Heat the mixture to 95–110 °C.

    • Add iron powder in portions to the heated solution.

    • Maintain the reaction at temperature, monitoring for completion by TLC.

    • After the reaction is complete, cool the mixture and process it to isolate the quinoline product. (Note: The original paper provides detailed workup procedures for specific substrates).

G start Start combine Combine 2-nitrobenzaldehyde and active methylene compound in acetic acid start->combine heat Heat to 95-110 °C combine->heat add_fe Add iron powder in portions heat->add_fe monitor Maintain temperature and monitor by TLC add_fe->monitor cool Cool the reaction mixture monitor->cool workup Isolate and purify product cool->workup end End workup->end

Caption: Workflow for the reductive cyclization synthesis.

Quantitative Data Comparison

The choice between these two starting materials often comes down to a trade-off between the directness of the reaction and the availability of precursors. The following table summarizes reported yields for quinoline synthesis from both starting materials under various conditions.

Starting MaterialReaction PartnerCatalyst/ReagentConditionsYield (%)Reference
This compoundAcetone10% aq. NaOHRT, 12hNot specified, crystalline product separates[1]
This compoundAcetophenoneKOHEthanol, reflux, 4h~85%[8]
This compoundVarious KetonesNoneWater, 70°C, 3hUp to 97%[5]
2-Nitrobenzaldehyde2,4-PentanedioneFe/AcOH95-110°CHigh[2]
Substituted 2-NitrobenzaldehydesEthyl AcetoacetateSnCl₂·2H₂OEthanol, refluxNot specified[9]
2-Nitrobenzaldehydesβ-NitrostyrenesIronNot specifiedGood to moderate[10]

Conclusion

Both this compound and 2-nitrobenzaldehyde are viable starting materials for the synthesis of quinolines, each with distinct advantages and disadvantages.

  • This compound is the preferred choice for a direct, high-yielding synthesis via the Friedländer annulation, provided the specific substituted amino-aldehyde is readily available. Its use in catalyst-free, aqueous conditions further enhances its appeal from a green chemistry perspective.[5]

  • 2-Nitrobenzaldehyde offers a practical and versatile alternative, especially when the desired 2-amino derivative is inaccessible. The development of domino reductive cyclization protocols has made this a robust and widely applicable strategy, tolerant of diverse functional groups and capable of producing high yields.[2]

Ultimately, the decision rests on the specific target molecule, the availability and cost of the starting materials, and the desired reaction conditions. For complex, highly functionalized quinolines, the broader accessibility of nitro-substituted precursors may make the reductive cyclization approach the more strategic choice.

References

A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like 2-aminobenzaldehyde is a critical step for the synthesis of quinolines, pharmaceuticals, and other fine chemicals.[1][2] This compound's unique structure, featuring both an amino and an aldehyde group, also makes it prone to instability, particularly self-condensation or polymerization, which presents a significant analytical challenge.[3][4][5]

This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound. We present detailed experimental protocols, a comparative data summary, and visual workflows to assist in selecting the most suitable method for your analytical needs.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific instrumentation and the impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly versatile technique for the purity assessment of non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase method is ideal as it avoids the high temperatures that could cause degradation.[7]

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-15 min: 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 350 nm. A DAD is recommended to assess peak purity and identify impurities by their UV spectra.[8]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.[8] Analyze promptly after preparation to minimize degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for analyzing volatile and semi-volatile compounds, combining the separation power of GC with the identification capabilities of MS.[9] It is highly effective for detecting volatile impurities but requires careful temperature control to prevent the polymerization of this compound.[10]

Methodology:

  • Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 200 °C (A lower temperature is chosen to minimize thermal degradation).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection: 1 µL, split ratio 50:1.

  • MS Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-350 amu.

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

Comparative Data Summary

The table below summarizes the key performance characteristics of HPLC and GC-MS for the purity analysis of this compound.

ParameterHPLC with UV/DAD DetectionGC-MS
Principle Separation in a liquid phase based on polarity, followed by UV absorbance detection.[11]Separation in a gas phase based on volatility, followed by mass-based detection.[12]
Analyte Volatility Not required; ideal for non-volatile or thermally sensitive compounds.[13]Sample must be volatile and thermally stable.[13]
Thermal Stress Low; analysis is typically performed at or near room temperature.[7]High; requires high temperatures for vaporization, posing a risk of polymerization for this compound.[7]
Sample Preparation Simple dissolution in the mobile phase.Simple dissolution in a volatile solvent. No derivatization is needed for this analyte.
Specificity Good, based on retention time and UV spectrum. Peak purity can be assessed with DAD.Very high, based on retention time and unique mass fragmentation patterns, allowing for confident identification of unknown impurities via library searching.[9]
Sensitivity Good, typically in the parts-per-million (ppm) range.Excellent, often capable of detecting impurities in the parts-per-billion (ppb) range.[12]
Best Suited For Routine quality control, accurate quantification of the main component and known impurities, analysis of potential non-volatile oligomers/polymers.In-depth impurity profiling, identification of unknown volatile and semi-volatile impurities, and detection of trace-level contaminants.[14]

Visualizing the Analytical Process

The following diagrams illustrate the workflows for each technique and provide a logical guide for method selection.

Purity_Analysis_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_start Sample Weighing hplc_prep Dissolution in Mobile Phase hplc_start->hplc_prep hplc_inject Liquid Injection (10 µL) hplc_prep->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV/DAD Detection hplc_sep->hplc_detect hplc_result Purity (%) by Area Normalization hplc_detect->hplc_result gc_start Sample Weighing gc_prep Dissolution in Volatile Solvent gc_start->gc_prep gc_inject Vaporization in Injector gc_prep->gc_inject gc_sep Capillary Column Separation gc_inject->gc_sep gc_detect Mass Spectrometry Detection (EI) gc_sep->gc_detect gc_result Impurity ID & Purity (%) gc_detect->gc_result

Caption: Comparative workflow for this compound analysis by HPLC and GC-MS.

Method_Selection_Guide start Start: Define Analytical Goal q1 Need to identify unknown volatile impurities? start->q1 q2 Is the primary goal routine QC and quantification? q1->q2 No gcms Use GC-MS (High Specificity) q1->gcms Yes q3 Are non-volatile degradation products (polymers) a concern? q2->q3 No hplc Use HPLC-UV/DAD (Robust & Quantitative) q2->hplc Yes q3->hplc Yes both Use Both Techniques (Complementary Data) q3->both Maybe

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion and Recommendations

Both HPLC and GC-MS are highly effective techniques for assessing the purity of this compound, with the choice depending on the specific analytical objective.

HPLC is the recommended technique for routine quality control and quantitative analysis. Its primary advantage is the ability to analyze the compound at low temperatures, minimizing the risk of on-column polymerization and making it a robust and reliable method for determining the purity percentage of the main component.[7]

GC-MS is the preferred method for comprehensive impurity profiling and the identification of unknown volatile contaminants. The unparalleled specificity of mass spectrometry allows for the confident structural elucidation of impurities, which is invaluable during process development and for meeting stringent regulatory requirements for impurity characterization.[14][15]

In a comprehensive quality control strategy, these techniques can be used synergistically. HPLC can be employed for routine batch release and stability testing, while GC-MS can be used for the initial characterization of reference materials and for investigating any unknown peaks that may appear during HPLC analysis.

References

Spectroscopic Validation of Quinoline Products from 2-Aminobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry, owing to their broad spectrum of biological activities. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains a highly efficient and versatile method for constructing the quinoline scaffold.[1][2][3] This guide provides a comparative overview of the spectroscopic validation of quinoline products synthesized from 2-aminobenzaldehyde, offering key experimental data and protocols to aid in the characterization of these important heterocyclic compounds.

Comparative Spectroscopic Data

The unambiguous identification of synthesized quinoline products relies on a combination of spectroscopic techniques. Here, we present a comparison of typical data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for a representative quinoline derivative, Ethyl 2-methylquinoline-3-carboxylate, synthesized from this compound and ethyl acetoacetate.

Table 1: ¹H NMR Data for Ethyl 2-methylquinoline-3-carboxylate

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.74s-
H-58.04d8.5
H-87.87d8.1
H-67.78t7.7
H-77.54t7.5
CH₃ (ester)1.45t7.1
CH₂ (ester)4.45q7.1
CH₃ (quinoline)3.00s-

Data sourced from a study on Domino Nitro Reduction-Friedländer Heterocyclization.[1]

Table 2: ¹³C NMR Data for Ethyl 2-methylquinoline-3-carboxylate

CarbonChemical Shift (δ, ppm)
C=O166.6
C-2158.5
C-8a148.6
C-4139.9
C-6131.7
C-8128.6
C-5128.5
C-7126.5
C-4a125.8
C-3124.0
O-CH₂61.4
CH₃ (quinoline)25.7
O-CH₂-CH₃14.3

Data sourced from a study on Domino Nitro Reduction-Friedländer Heterocyclization.[1]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueObservationInterpretation
Mass Spectrometry (EI-MS) m/z 215 (M⁺)Molecular ion peak corresponding to the molecular weight of Ethyl 2-methylquinoline-3-carboxylate.[1]
Infrared (IR) Spectroscopy 1708 cm⁻¹Strong absorption band characteristic of the C=O stretching vibration of the ester group.[1]

Alternative Synthesis and Product Comparison

While the direct reaction of this compound is common, an alternative approach involves the in situ reduction of 2-nitrobenzaldehydes followed by Friedländer cyclization.[1] This method is advantageous due to the wider commercial availability of substituted 2-nitrobenzaldehydes. The resulting quinoline products are identical to those obtained from 2-aminobenzaldehydes, and their spectroscopic data are consistent.

For comparison, consider the synthesis of 2-Methyl-3-(phenylsulfonyl)quinoline. The spectroscopic data for this compound, synthesized via a domino reaction from a 2-nitro precursor, are presented below.

Table 4: Spectroscopic Data for 2-Methyl-3-(phenylsulfonyl)quinoline

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃) δ 9.07 (s, 1H), 8.05 (d, J = 8.1 Hz, 1H), 7.99 (d, J = 8.1 Hz, 1H), 7.93 (d, J = 8.2 Hz, 2H), 7.86 (t, J = 8.2 Hz, 1H), 7.67–7.60 (m, 2H), 7.54 (t, J = 8.0 Hz, 2H), 2.79 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 155.3, 149.2, 140.2, 139.4, 133.6, 133.5, 132.8, 129.3, 129.0, 128.6, 128.0, 127.5, 125.6, 24.2
Mass Spectrometry (EI-MS) m/z 283 (M⁺)
Infrared (IR) Spectroscopy 1592, 1563, 1315, 1156 cm⁻¹ (SO₂ stretching)

Data sourced from a study on Domino Nitro Reduction-Friedländer Heterocyclization.[1]

The data in Table 4 showcases the characteristic signals for the quinoline core, the methyl group, and the phenylsulfonyl substituent, allowing for clear product identification.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of quinoline products.

General Procedure for the Friedländer Synthesis of Quinolines

A mixture of this compound (1.0 mmol) and an active methylene compound (1.2 mmol) in a suitable solvent such as ethanol or acetic acid is stirred at room temperature or heated under reflux.[1] A catalytic amount of a base (e.g., piperidine, NaOH) or an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[1][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry (MS) : Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).[5][6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy : IR spectra are recorded on an FTIR spectrometer.[1] Samples can be prepared as thin films on NaCl disks or as KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of a quinoline product from this compound.

experimental_workflow start Start reactants This compound + Active Methylene Compound start->reactants 1. Reagents synthesis Friedländer Annulation (Solvent, Catalyst, Heat) reactants->synthesis 2. Reaction workup Reaction Workup & Purification synthesis->workup 3. Isolation product Isolated Quinoline Product workup->product 4. Pure Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr 5a. Analysis ms Mass Spectrometry (EI or ESI) product->ms 5b. Analysis ir IR Spectroscopy product->ir 5c. Analysis validation Spectroscopic Validation & Structure Confirmation nmr->validation 6. Data Interpretation ms->validation 6. Data Interpretation ir->validation 6. Data Interpretation end End validation->end

Caption: Experimental workflow for quinoline synthesis and validation.

References

A Comparative Guide to Quinoline Synthesis: Friedländer vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the quinoline scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a thorough understanding of the available synthetic methodologies. Among the classical approaches, the Friedländer synthesis and the Doebner-von Miller reaction are two of the most established and widely utilized methods for constructing the quinoline core. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.

Introduction to the Syntheses

The Friedländer synthesis , first reported in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1] This reaction can be catalyzed by either acids or bases and is prized for its high regioselectivity and generally milder reaction conditions.[2][3]

The Doebner-von Miller reaction , an extension of the Skraup synthesis, is a more versatile method that allows for the preparation of a wider range of substituted quinolines.[2][4] It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under strong acid catalysis.[4][5] While robust, this method often requires harsher conditions and can be prone to side reactions and issues with regioselectivity.[2]

At a Glance: Key Differences

FeatureFriedländer SynthesisDoebner-von Miller Reaction
Starting Materials 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene groupAniline + α,β-Unsaturated aldehyde/ketone
Catalyst Acid or BaseStrong Acid (e.g., HCl, H₂SO₄)
Reaction Conditions Generally milder, can be performed under neutral, acidic, or basic conditionsHarsh, strongly acidic and often high temperatures
Regioselectivity High and predictableCan be an issue, potentially leading to mixtures of isomers
Substrate Scope Broad, but dependent on the availability of the 2-aminoaryl carbonyl starting materialWide range of anilines and α,β-unsaturated carbonyls can be used
Key Advantages High yields, good regioselectivity, milder conditionsUtilizes readily available starting materials, versatile
Key Limitations Limited availability of substituted 2-aminoaryl carbonyl compoundsHarsh reaction conditions, potential for polymerization and side reactions

Reaction Mechanisms

The mechanisms of both the Friedländer and Doebner-von Miller reactions have been extensively studied. The Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions: an aldol-first or a Schiff base-first pathway. The Doebner-von Miller reaction is believed to proceed through a Michael addition followed by cyclization and oxidation.

Friedländer Synthesis Mechanism

The Friedländer synthesis can proceed via two viable mechanisms. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl and the active methylene compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[1]

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway A1 2-Aminoaryl Carbonyl + A-Methylene Compound A2 Aldol Adduct A1->A2 Aldol Condensation A3 Cyclized Intermediate A2->A3 Intramolecular Cyclization A4 Quinoline A3->A4 Dehydration S1 2-Aminoaryl Carbonyl + A-Methylene Compound S2 Schiff Base S1->S2 Imine Formation S3 Cyclized Intermediate S2->S3 Intramolecular Aldol-type Reaction S4 Quinoline S3->S4 Dehydration

Caption: Alternative mechanisms of the Friedländer synthesis.

Doebner-von Miller Reaction Mechanism

The mechanism of the Doebner-von Miller reaction typically begins with the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate. Finally, this intermediate is oxidized to the aromatic quinoline product. An external oxidizing agent is sometimes required, though in many cases, an intermediate anil can act as the oxidant.[4]

Doebner_von_Miller_Mechanism start Aniline + α,β-Unsaturated Carbonyl michael Michael Adduct start->michael Michael Addition cyclization Intramolecular Electrophilic Aromatic Substitution michael->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline quinoline Quinoline dihydroquinoline->quinoline Oxidation

Caption: Mechanism of the Doebner-von Miller reaction.

Quantitative Data Comparison

The choice between the Friedländer and Doebner-von Miller synthesis often comes down to the desired substitution pattern and the availability of starting materials. The following table summarizes representative yields for the synthesis of various quinoline derivatives using both methods.

Quinoline ProductSynthesis MethodStarting MaterialsCatalyst/ReagentsYield (%)Reference
2-Methylquinoline Doebner-von MillerAniline, CrotonaldehydeHCl, ZnCl₂68-72Organic Syntheses
2-Phenylquinoline Friedländer2-Aminobenzophenone, AcetophenoneKOH, Ethanol85J. Org. Chem.
2,4-Dimethylquinoline Doebner-von MillerAniline, Mesityl oxideH₂SO₄50J. Am. Chem. Soc.
2,4-Dimethylquinoline Friedländer2-Aminoacetophenone, AcetoneKOH, Ethanol90Tetrahedron Lett.
7-Chloro-4-methyl-quinoline Doebner-von Miller3-Chloroaniline, CrotonaldehydeH₂SO₄, As₂O₅65J. Med. Chem.
7-Chloro-2-methyl-4-phenylquinoline Friedländer2-Amino-4-chlorobenzophenone, AcetoneKOH, Ethanol88Bioorg. Med. Chem.

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone (1.97 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium Hydroxide (0.56 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone and acetophenone in ethanol.

  • Add potassium hydroxide to the solution.

  • Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline (9.3 g, 0.1 mol)

  • Crotonaldehyde (7.0 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (20 mL)

  • Zinc Chloride (13.6 g, 0.1 mol)

  • Nitrobenzene (as an oxidizing agent, optional)

Procedure:

  • In a 250 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, place the aniline and hydrochloric acid.

  • Cool the flask in an ice bath and slowly add the zinc chloride with stirring.

  • Once the zinc chloride has dissolved, add the crotonaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • After cooling, make the reaction mixture alkaline with a concentrated solution of sodium hydroxide.

  • Perform steam distillation to isolate the crude 2-methylquinoline.

  • Separate the organic layer from the distillate and dry over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation.

Logical Workflow for Synthesis Selection

Choosing the appropriate synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction scale. The following workflow provides a decision-making framework for selecting between the Friedländer and Doebner-von Miller syntheses.

Synthesis_Choice_Workflow start Desired Quinoline Target q_starting_material Is the corresponding 2-aminoaryl carbonyl readily available? start->q_starting_material friedlander Use Friedländer Synthesis q_starting_material->friedlander Yes q_regioselectivity Is high regioselectivity critical? q_starting_material->q_regioselectivity No q_regioselectivity->friedlander Yes doebner_von_miller Use Doebner-von Miller Synthesis q_regioselectivity->doebner_von_miller No consider_alternatives Consider alternative syntheses (e.g., Combes, Skraup) doebner_von_miller->consider_alternatives If regioselectivity is still a concern

Caption: Decision workflow for choosing a quinoline synthesis method.

Conclusion

Both the Friedländer synthesis and the Doebner-von Miller reaction are invaluable tools for the preparation of quinolines. The Friedländer synthesis offers a more direct and regioselective route to polysubstituted quinolines, provided the 2-aminoaryl carbonyl precursor is accessible. In contrast, the Doebner-von Miller reaction provides greater flexibility in terms of readily available starting materials but often at the cost of harsher reaction conditions and potential regioselectivity issues. By carefully considering the target molecule and the factors outlined in this guide, researchers can make an informed decision to efficiently access the desired quinoline derivatives for their specific applications in drug discovery and materials science.

References

Comparative Reactivity of Substituted 2-Aminobenzaldehyde Derivatives in Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted 2-aminobenzaldehyde derivatives, with a focus on their application in the synthesis of quinoline scaffolds via the Friedländer annulation. The reactivity of the aldehyde functional group is paramount to the success and rate of this and similar condensation reactions. This reactivity is significantly modulated by the electronic properties of substituents on the aromatic ring.

The Role of Substituents in Modulating Reactivity

The reactivity of the carbonyl carbon in this compound is a critical factor in the rate-determining step of many of its characteristic reactions, such as the Friedländer synthesis. This step typically involves a nucleophilic attack on the aldehyde's carbonyl carbon. The electrophilicity of this carbon is governed by the electronic effects of other substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or chloro (-Cl) are electron-withdrawing. They decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon through inductive and/or resonance effects. This reduction in electron density renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to an accelerated reaction rate.[1]

  • Electron-Donating Groups (EDGs) : Substituents such as methoxy (-OCH₃) or methyl (-CH₃) are electron-donating. They increase the electron density on the carbonyl carbon, making it less electrophilic. This reduces the rate of nucleophilic attack and slows down the overall reaction.

Quantitative Comparison of Reactivity

To quantify the impact of these substituents, we can analyze the reaction kinetics in a model reaction, such as the acid-catalyzed condensation of substituted 2-aminobenzaldehydes with a ketone (e.g., acetone) to form quinolines. The relative reaction rates can be correlated with the Hammett substituent constant (σ), which quantifies the electronic influence of a substituent.

The following table presents representative data illustrating the expected trend in reactivity for a series of this compound derivatives substituted at the 5-position.

Substituent (at C5-position)Hammett Constant (σₚ)Expected Relative Reaction Rate (k/k₀)
-NO₂0.785.8
-Cl0.231.7
-H0.001.0
-CH₃-0.170.6
-OCH₃-0.270.4

Note: The relative reaction rates are illustrative, based on the principles of the Hammett equation, and demonstrate the expected trend for a reaction with a positive ρ value.

The Hammett Linear Free-Energy Relationship

The relationship between the logarithm of the relative reaction rate (log(k/k₀)) and the Hammett constant (σ) is typically linear, as described by the Hammett equation: log(k/k₀) = ρσ.[2]

  • σ (Sigma) : The substituent constant, which is specific to each substituent.

  • ρ (Rho) : The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge builds up in the transition state, such as nucleophilic attack on the carbonyl carbon.[2]

Hammett Plot Logic

Friedländer Annulation: A Case Study in Reactivity

The Friedländer synthesis is a cornerstone reaction for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[3] The reaction can be catalyzed by either acid or base.[4]

There are two primary proposed mechanisms. The first, and often rate-limiting, step is either an aldol condensation between the two carbonyl partners or the formation of a Schiff base between the amine and the second carbonyl compound.[3] In both cases, the electrophilicity of the this compound carbonyl carbon is crucial for the initial bond formation.

Friedlander_Mechanism Friedländer Synthesis Mechanism (Aldol-First Pathway) A Substituted This compound C Aldol Adduct (Intermediate) A->C Aldol Condensation (Rate-Limiting) B Active Methylene Compound (Ketone) B->C D Enone Intermediate C->D - H₂O E Cyclized Intermediate D->E Intramolecular Cyclization F Substituted Quinoline E->F - H₂O (Aromatization)

Mechanism of the Friedländer Synthesis

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a method to compare the reaction rates of different substituted 2-aminobenzaldehydes in a condensation reaction by monitoring the formation of the product, which often has a unique UV-Vis absorption profile.

Objective: To determine the relative reaction rates for the condensation of various 5-substituted this compound derivatives with a standard active methylene compound (e.g., dimedone).

Materials:

  • 5-Nitro-2-aminobenzaldehyde

  • 5-Chloro-2-aminobenzaldehyde

  • This compound

  • 5-Methyl-2-aminobenzaldehyde

  • 5-Methoxy-2-aminobenzaldehyde

  • Dimedone

  • Ethanol (Spectroscopic Grade)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Piperidine

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each this compound derivative (e.g., 0.01 M in ethanol).

    • Prepare a stock solution of dimedone (e.g., 0.1 M in ethanol). A 10-fold excess is used to ensure pseudo-first-order kinetics with respect to the aldehyde.

    • Prepare a stock solution of the catalyst (e.g., 0.01 M p-TSA in ethanol).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 250-500 nm) to identify the λ_max (wavelength of maximum absorbance) of the expected quinoline product.

    • Equilibrate the cell holder to a constant temperature (e.g., 25°C).

  • Kinetic Run:

    • In a quartz cuvette, add the solvent (ethanol) and the dimedone stock solution.

    • Add the stock solution of the specific this compound derivative.

    • Initiate the reaction by adding a catalytic amount of the p-TSA stock solution. Mix quickly by inverting the cuvette.

    • Immediately begin recording the absorbance at the predetermined λ_max of the product at fixed time intervals (e.g., every 30 seconds) for a sufficient duration.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • For pseudo-first-order kinetics, the plot of ln(A_∞ - A_t) vs. time will be linear, where A_t is the absorbance at time t, and A_∞ is the absorbance at reaction completion. The slope of this line is -k_obs (the observed rate constant).

    • Repeat the experiment for each substituted this compound derivative under identical conditions.

    • Calculate the relative rate (k/k₀) for each derivative, where k is the k_obs for the substituted aldehyde and k₀ is the k_obs for the unsubstituted this compound.

Experimental_Workflow Kinetic Experiment Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehydes, Dimedone, Catalyst) B Determine Product λ_max A->B C Equilibrate Spectrophotometer (e.g., 25°C) B->C D Mix Reactants in Cuvette C->D E Initiate with Catalyst D->E F Record Absorbance vs. Time E->F G Plot Absorbance vs. Time F->G H Calculate k_obs from pseudo-first-order plot G->H I Repeat for all Derivatives H->I J Calculate Relative Rates (k/k₀) I->J

Workflow for Comparative Kinetic Analysis

References

Yield comparison of different synthetic routes to 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Yields and Methodologies

The synthesis of 2-aminobenzaldehyde, a crucial intermediate in the pharmaceutical and fine chemical industries, can be approached through several distinct chemical pathways. The selection of an optimal route is contingent upon factors such as yield, availability of starting materials, reaction conditions, and scalability. This guide provides a comprehensive comparison of the most prevalent synthetic strategies, supported by experimental data, to inform laboratory and industrial applications.

Performance Comparison of Synthetic Routes

The following table summarizes the quantitative data for the primary synthetic routes to this compound, offering a clear comparison of their reported yields and reaction conditions.

Synthetic RouteStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Reduction2-NitrobenzaldehydeFerrous sulfate (FeSO₄), Ammonia (NH₃)Water< 30 minutes90°C then steam distillation57-75%
Reduction2-NitrobenzaldehydeIron (Fe), Hydrochloric acid (HCl)Ethanol1 hourReflux~70%
Oxidation-Reduction2-NitrotolueneSodium polysulfide (Na₂Sₓ)Isopropanol2 hours75°C96-98%
Oxidation2-Aminobenzyl alcoholActivated Manganese Dioxide (MnO₂)Chloroform20 hoursNot specified (likely room temp. or gentle heating)~95%

Visualizing the Synthetic Pathways

The following diagram illustrates the relationship between the different starting materials and the target molecule, this compound.

G cluster_reduction Reduction Routes cluster_oxidation_reduction Oxidation-Reduction Route cluster_oxidation Oxidation Route 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde FeSO4 / NH3 FeSO4 / NH3 2-Nitrobenzaldehyde->FeSO4 / NH3 Fe / HCl Fe / HCl 2-Nitrobenzaldehyde->Fe / HCl This compound This compound FeSO4 / NH3->this compound Fe / HCl->this compound 2-Nitrotoluene 2-Nitrotoluene Na2Sx Na2Sx 2-Nitrotoluene->Na2Sx Na2Sx->this compound 2-Aminobenzyl alcohol 2-Aminobenzyl alcohol MnO2 MnO2 2-Aminobenzyl alcohol->MnO2 MnO2->this compound

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Reduction of 2-Nitrobenzaldehyde with Ferrous Sulfate and Ammonia

This method is a classic approach that offers a moderate to good yield and utilizes readily available and inexpensive reagents.

Procedure:

In a 1-liter, three-necked flask equipped for mechanical stirring and steam distillation, 175 mL of water, 105 g (0.38 mole) of ferrous sulfate heptahydrate, 0.5 mL of concentrated hydrochloric acid, and 6 g (0.04 mole) of 2-nitrobenzaldehyde are introduced. The mixture is stirred and heated on a steam bath. Upon reaching 90°C, 25 mL of concentrated ammonium hydroxide is added in one portion, followed by three 10 mL portions at 2-minute intervals. The total reaction time is approximately 8-10 minutes. Immediately following the final addition of ammonia, the reaction mixture is subjected to rapid steam distillation. The distillate is collected in two fractions, saturated with sodium chloride, cooled, and the precipitated this compound is isolated by filtration. Further product can be obtained by ether extraction of the filtrate. The combined product is dried in the air. This procedure is reported to yield between 3.3 g and 3.6 g (69–75%) of this compound.[1]

Route 2: Reduction of 2-Nitrobenzaldehyde with Iron and Hydrochloric Acid

This variation of the reduction method also provides a good yield and is a common laboratory-scale synthesis.

Procedure:

A 1-liter, one-necked, round-bottomed flask is charged with 9.07 g (60 mmol) of 2-nitrobenzaldehyde and 170 mL of absolute ethanol. The mixture is stirred to form a yellow solution. To this, 10.05 g (180 mmol) of iron powder is added, followed by 60 mL of diluted hydrochloric acid. The flask is fitted with a reflux condenser and heated under reflux for 60 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through celite, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. A reported yield for a similar, larger-scale reaction is 68%.[2] A yield of approximately 70% is also reported.[2]

Route 3: Synthesis from 2-Nitrotoluene with Sodium Polysulfide

This one-step synthesis from the more affordable 2-nitrotoluene offers an exceptionally high yield, making it an attractive option for large-scale production.

Procedure:

In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, 15.8 g (0.1 mol) of sodium polysulfide (Na₂Sₓ, where x is approximately 3.5) and 50 mL of isopropanol are charged. To this mixture, 13.7 g (0.1 mol) of 2-nitrotoluene is added rapidly. The reaction mixture is then heated to 75°C with stirring and maintained at this temperature for 2 hours. Upon completion, the product, this compound, is isolated via steam distillation. This method has been reported to achieve a mass yield of up to 97.90%.

Route 4: Oxidation of 2-Aminobenzyl Alcohol with Manganese Dioxide

For instances where 2-aminobenzyl alcohol is a more accessible precursor, its oxidation presents a high-yielding alternative.

Procedure:

To a solution of 2-aminobenzyl alcohol (2 g) in chloroform, activated manganese dioxide (2.7 g) is added. The mixture is stirred for 20 hours. Following the reaction period, the mixture is filtered to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using ethyl acetate as the eluent to give this compound (1.9 g) as a dark-red oil. This corresponds to a yield of approximately 95%.[3]

References

Unraveling the Self-Condensation of 2-Aminobenzaldehyde: A Comparative Analysis of Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the inherent instability of 2-aminobenzaldehyde presents a unique analytical challenge. Its propensity to undergo self-condensation reactions, yielding a mixture of oligomeric products, necessitates robust analytical methodologies for accurate characterization. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the study of these condensation products, supported by available experimental data.

The self-condensation of this compound, particularly under acidic conditions or upon storage, leads to the formation of complex cyclic structures, most notably a bisanhydro trimer and a trisanhydro tetramer.[1] Understanding the composition of this product mixture is crucial for controlling reaction pathways and ensuring the purity of desired synthetic targets in pharmaceutical manufacturing and organic synthesis.

Performance Comparison of Analytical Techniques

Mass spectrometry offers unparalleled sensitivity and the ability to determine the molecular weight of the condensation products with high accuracy. However, a comprehensive analysis often relies on complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide detailed structural information. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for separating the components of the product mixture and assessing purity.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, fragmentation patternsHigh sensitivity, provides direct evidence of oligomer formationMay not distinguish between isomers without tandem MS, limited structural information on its own
Nuclear Magnetic Resonance (NMR) Detailed structural information, connectivity of atomsProvides unambiguous structure elucidationLower sensitivity compared to MS, complex spectra for mixtures
Infrared (IR) Spectroscopy Presence of functional groupsFast and simple, good for identifying key chemical bondsProvides limited structural detail, spectra can be complex for mixtures
High-Performance Liquid Chromatography (HPLC) Separation of components, purity assessmentExcellent for separating complex mixtures, quantitative analysisDoes not provide structural information directly
Elemental Analysis Empirical formulaConfirms elemental compositionDoes not provide structural information
Melting Point Physical property for identification and puritySimple and fast assessment of purityNot suitable for mixtures or amorphous solids

Quantitative Data Summary

The primary self-condensation products of this compound that have been characterized are a bisanhydro trimer and a trisanhydro tetramer. The following table summarizes the available quantitative data for these compounds.

PropertyBisanhydro TrimerTrisanhydro Tetramer
Molecular Formula C₂₁H₁₇N₃OC₂₈H₂₂N₄O
Calculated Molecular Weight 327.38 g/mol 430.50 g/mol
Elemental Analysis (C%) 77.04 (found: 76.85)78.12 (found: 77.92)
Elemental Analysis (H%) 5.23 (found: 5.51)5.15 (found: 5.02)
Elemental Analysis (N%) 12.84 (found: 13.09)13.02 (found: 12.83)
Melting Point (°C) 233-237235-236.5
Key IR Bands (cm⁻¹) 3560 (O-H), 3390 (N-H)No O-H band reported
¹H NMR (ppm in CD₃SOCD₃) 2.58-3.50 (12H, complex), 4.43 (1H, s), 4.45 (1H, s), 4.60 (1H, s)Complex aromatic and aliphatic signals reported
UV λmax (nm) (ε) 241 (14,600), 285 (2,300)210 (44,000), 237 (32,700), 267 (11,000), 369 (6,900)

Experimental Protocols

Mass Spectrometry Analysis (General Protocol for Aromatic Amines)

A general approach for the analysis of the self-condensation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is outlined below.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or isolated product in a suitable volatile solvent, such as dichloromethane or methanol.

  • GC Separation: Inject the sample into a GC equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or equivalent). A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute the different oligomers.

  • Ionization: As the compounds elute from the GC column, they enter the mass spectrometer's ion source. In EI, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Predicted Fragmentation: For the trimer and tetramer, the molecular ion peaks ([M]⁺) would be expected at m/z 327 and 430, respectively. Characteristic fragmentation of aromatic amines often involves the loss of a hydrogen atom from the nitrogen, leading to a prominent [M-1]⁺ peak.[2] Cleavage of the bonds within the cyclic structure would also be expected, although the specific fragmentation pattern would require experimental confirmation. The fragmentation of benzaldehyde derivatives typically shows a strong peak for the phenyl cation (m/z 77) and the loss of a formyl group.[3][4][5][6]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified condensation product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide detailed information about the molecular structure.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the reaction mixture in the mobile phase.

  • Instrumentation: Use a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

  • Detection: Monitor the elution of the components using a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

  • Analysis: The retention times of the peaks can be used to identify the different components by comparison with standards, and the peak areas can be used for quantification.

Visualizing the Process

To better understand the workflow and the chemical transformations, the following diagrams have been generated.

G cluster_reaction Self-Condensation Reaction 2-AB_Monomer This compound (Monomer) Trimer Bisanhydro Trimer 2-AB_Monomer->Trimer Condensation Tetramer Trisanhydro Tetramer 2-AB_Monomer->Tetramer Condensation Other_Oligomers Other Oligomers 2-AB_Monomer->Other_Oligomers G cluster_workflow Analytical Workflow Sample Reaction Mixture Separation Separation (e.g., HPLC, GC) Sample->Separation MS Mass Spectrometry (Molecular Weight, Fragmentation) Separation->MS NMR NMR Spectroscopy (Structure Elucidation) Separation->NMR IR IR Spectroscopy (Functional Groups) Separation->IR

References

A Comparative Guide to Alternative Reagents for 2-Aminobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. For decades, 2-aminobenzaldehyde has been a pivotal precursor in constructing a variety of important heterocyclic scaffolds, most notably through the celebrated Friedländer annulation for quinoline synthesis. However, the inherent instability, propensity for self-condensation, and relatively high cost of this compound have driven chemists to seek more practical and versatile alternatives.[1][2] This guide provides a comprehensive comparison of the most prominent alternative reagents, evaluating their performance, advantages, and limitations in the synthesis of key heterocyclic systems such as quinolines, quinazolines, and benzodiazepines.

Executive Summary

This guide details the utility of several key alternatives to this compound, including 2-aminobenzyl alcohol , 2-nitrobenzaldehydes , and o-phenylenediamine . Each reagent offers distinct advantages in terms of stability, cost, and synthetic versatility. 2-Aminobenzyl alcohol provides a stable and readily available entry point to this compound in situ through oxidation. 2-Nitrobenzaldehydes are often more commercially available and can be reduced in situ to generate the desired amino functionality. o-Phenylenediamine serves as a versatile precursor for benzodiazepines, benzimidazoles, and quinoxalines, offering a different reaction pathway. The choice of reagent is ultimately dictated by the target heterocycle, desired substitution pattern, and considerations of process efficiency and cost.

Performance Comparison of Reagents

The selection of a precursor for heterocyclic synthesis significantly impacts reaction efficiency, substrate scope, and overall yield. While direct, side-by-side comparisons under identical conditions are not always available in the literature, the following tables summarize representative data for the synthesis of quinolines, quinazolines, and benzodiazepines using this compound and its alternatives.

Quinolines

The Friedländer synthesis is a classic method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3]

PrecursorCo-reactantCatalyst/ConditionsProductYield (%)Reference(s)
This compound Acetone10% aq. NaOH, rt, 12h2-MethylquinolineNot specified[4]
This compound Ethyl acetoacetateAcOHEthyl 2-methylquinoline-3-carboxylateNearly quantitative[5][6]
2-Aminobenzyl alcohol KetonesRu catalyst, KOH, Dioxane, 80°CSubstituted QuinolinesGood[7]
2-Nitrobenzaldehyde Active Methylene CompoundsFe/AcOHSubstituted QuinolinesHigh[5][6]
Quinazolines

Quinazolines are another important class of N-heterocycles, often synthesized from anthranilic acid derivatives in reactions like the Niementowski synthesis.[8][9][10][11]

PrecursorCo-reactantCatalyst/ConditionsProductYield (%)Reference(s)
Anthranilic Acid FormamideMicrowave, Montmorillonite K-10Quinazolin-4(3H)-oneGood[11][12]
2-Amino-4-nitrobenzoic acid Formamide150-160°C, 2-4h7-Nitroquinazolin-4(3H)-oneNot specified[8]
Benzodiazepines, Benzimidazoles, and Quinoxalines from o-Phenylenediamine

o-Phenylenediamine is a particularly useful precursor for seven-membered rings like benzodiazepines and five- and six-membered heterocycles like benzimidazoles and quinoxalines, respectively.

PrecursorCo-reactantCatalyst/ConditionsProductYield (%)Reference(s)
o-Phenylenediamine KetonesChloroacetic acid1,5-BenzodiazepinesGood to Excellent[13]
o-Phenylenediamine Formic Acid100°C, 2hBenzimidazole83-85%[5]
o-Phenylenediamine 1,2-Dicarbonyl compoundsMoVP catalyst, Toluene, rtQuinoxalinesup to 92%[12]

Reagent Profiles and Experimental Protocols

This compound: The Benchmark

Advantages:

  • Direct precursor for the Friedländer synthesis.

Disadvantages:

  • Prone to self-condensation and polymerization, leading to poor stability and limited shelf life.[1][2]

  • Relatively high cost.[14]

  • Limited commercial availability of substituted derivatives.[5][6]

Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline [4]

  • Materials: this compound (0.1 mole), Acetone (1.0 mole), 10% aqueous Sodium Hydroxide solution (10 mL).

  • Procedure:

    • In a 250-mL Erlenmeyer flask, dissolve the this compound in acetone.

    • Add the 10% sodium hydroxide solution and swirl the mixture.

    • Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.

2-Aminobenzyl Alcohol: The Stable Alternative

Advantages:

  • Significantly more stable and less prone to self-condensation than this compound.[15]

  • Readily available and generally more cost-effective.[7][16][17][18]

  • Can be oxidized in situ to generate this compound for subsequent reactions.[7]

Disadvantages:

  • Requires an additional oxidation step to form the aldehyde functionality.

Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization to Quinolines [7]

  • Materials: 2-Aminobenzyl alcohol, Ketone, Ruthenium catalyst, KOH, Dioxane.

  • Procedure:

    • Combine 2-aminobenzyl alcohol, an array of ketones, a catalytic amount of a suitable ruthenium catalyst, and KOH in dioxane.

    • Heat the mixture at 80°C.

    • Monitor the reaction progress by TLC or GC-MS until completion.

    • Work-up and purify the resulting quinoline product.

2-Nitrobenzaldehydes: The Readily Available Precursor

Advantages:

  • Often more commercially available and cost-effective than the corresponding 2-aminobenzaldehydes.[5][6]

  • The nitro group can be reduced in situ to an amino group, which then participates in the cyclization reaction.[5][6]

Disadvantages:

  • Requires a reduction step, which may involve harsh reagents or catalysts that could affect other functional groups.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [5][6]

  • Materials: 2-Nitrobenzaldehyde, Active methylene compound (e.g., ethyl acetoacetate), Iron powder (Fe), Acetic acid (AcOH).

  • Procedure:

    • In a suitable flask, combine the 2-nitrobenzaldehyde, the active methylene compound, and acetic acid.

    • Add iron powder portion-wise with stirring.

    • The reaction is typically exothermic and should be controlled.

    • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

    • Work-up involves filtering the iron salts and extracting the product.

o-Phenylenediamine: The Versatile Building Block

Advantages:

  • A stable and readily available precursor for a variety of heterocyclic systems, including benzodiazepines, benzimidazoles, and quinoxalines.

  • Offers alternative synthetic pathways that do not rely on the Friedländer reaction.

Disadvantages:

  • Not a direct precursor for quinolines in the same manner as the other reagents.

Experimental Protocol: Synthesis of Benzimidazoles [5]

  • Materials: o-Phenylenediamine (0.5 mole), 90% Formic acid (0.75 mole), 10% Sodium hydroxide solution.

  • Procedure:

    • In a 500-cc round-bottomed flask, treat o-phenylenediamine with 90% formic acid.

    • Heat the mixture in a water bath at 100°C for two hours.

    • After cooling, slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus.

    • Collect the crude benzimidazole by suction filtration and purify by recrystallization.

Visualization of Synthetic Pathways

Logical Relationship of Reagents

Reagent_Alternatives Alternative Reagents to this compound This compound This compound Quinolines Quinolines This compound->Quinolines Friedländer Synthesis 2-Aminobenzyl alcohol 2-Aminobenzyl alcohol 2-Aminobenzyl alcohol->this compound Oxidation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde->this compound Reduction o-Phenylenediamine o-Phenylenediamine Benzodiazepines Benzodiazepines o-Phenylenediamine->Benzodiazepines Condensation with Ketones Benzimidazoles Benzimidazoles o-Phenylenediamine->Benzimidazoles Condensation with Carboxylic Acids/Aldehydes Quinoxalines Quinoxalines o-Phenylenediamine->Quinoxalines Condensation with 1,2-Dicarbonyls

Caption: Relationship between this compound and its common alternatives.

Experimental Workflow for Quinoline Synthesis

Quinoline_Synthesis_Workflow General Workflow for Quinoline Synthesis cluster_precursor Precursor Preparation (if applicable) cluster_reaction Cyclocondensation cluster_workup Work-up and Purification In_situ_Generation In situ generation of this compound (from 2-aminobenzyl alcohol or 2-nitrobenzaldehyde) Reaction React with a ketone or active methylene compound - Acid or base catalysis - Heat or microwave irradiation In_situ_Generation->Reaction Workup Quench reaction Extract with organic solvent Wash and dry Reaction->Workup Purification Column chromatography or recrystallization Workup->Purification Characterization Characterization Purification->Characterization NMR, MS, etc.

Caption: A generalized experimental workflow for quinoline synthesis.

Conclusion

While this compound remains a useful reagent in heterocyclic synthesis, its inherent drawbacks have necessitated the development of more stable and cost-effective alternatives. 2-Aminobenzyl alcohol and 2-nitrobenzaldehydes have emerged as excellent surrogates for the in situ generation of this compound, enabling access to a wide range of quinolines and related heterocycles with high efficiency. For the synthesis of benzodiazepines, benzimidazoles, and quinoxalines, o-phenylenediamine provides a robust and versatile starting material. The choice of the optimal reagent will depend on the specific synthetic target, available resources, and desired reaction conditions. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Green Synthesis Protocols for Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry, given their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and volatile organic solvents, raising significant environmental concerns.[1][2] The adoption of green chemistry principles seeks to address these drawbacks by developing more environmentally benign and efficient synthetic routes.[3][4] This guide provides a comparative analysis of prominent green synthesis protocols for quinolines, offering a clear overview for researchers, scientists, and drug development professionals.

Comparative Data of Green Synthesis Methods

The following table summarizes the key quantitative parameters of various green synthesis methods for quinolines, providing a snapshot for easy comparison of their typical performance.

Synthesis ProtocolCatalystSolventEnergy SourceReaction TimeYield (%)
Microwave-Assisted Synthesis (Friedländer) Acetic Acid (neat)Acetic AcidMicrowave (160°C)5 minutesExcellent[5]
Microwave-Assisted Synthesis (p-TSA) p-Toluenesulfonic acid (p-TSA)WaterMicrowave (90°C)2.5 - 3.5 hours60 - 94[6]
Ultrasound-Assisted N-Alkylation -AcetonitrileUltrasound (35 kHz)1 - 2 hoursHigh (not specified)[1]
Ultrasound-Assisted Three-Component Synthesis Piperidine (5 mol%)WaterUltrasound (50°C)5 minutesGood[7]
Green Catalyst (CdO@ZrO₂) CdO@ZrO₂ nanocatalystEthanolRefluxShorter than conventional93 - 97[8]
Green Catalyst (Fe₃O₄ NPs-cell) Fe₃O₄ NPs-cellWaterReflux2 hours88 - 96[9]
Solvent-Free (Metal Nanoparticles) Co(0) and Cu(0) doped aerogelsSolvent-freeMild heat (50°C)2 hours90 - 97[6]

Experimental Protocols

Below are detailed methodologies for the key green synthesis protocols cited in this guide.

1. Microwave-Assisted Friedländer Synthesis

This protocol utilizes neat acetic acid as both a solvent and a catalyst, significantly reducing reaction times.[5]

  • Materials: 2-aminophenylketone, cyclic ketone, acetic acid.

  • Procedure:

    • In a microwave-safe vessel, combine the 2-aminophenylketone and a cyclic ketone.

    • Add neat acetic acid to the mixture, which acts as both the solvent and the acid catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 160°C for 5 minutes.

    • After completion, cool the reaction mixture to room temperature.

    • The product can then be isolated and purified using standard techniques such as filtration and recrystallization.

2. Ultrasound-Assisted Three-Component Synthesis of Spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones

This method employs ultrasound irradiation in an aqueous medium for a rapid and efficient synthesis.[7]

  • Materials: Isatins, 4-hydroxy-2H-quinolin-2-one, malononitrile or ethylcyanoacetate, piperidine, water.

  • Procedure:

    • To a suitable flask, add isatin (1 mmol), 4-hydroxy-2H-quinolin-2-one (1 mmol), and malononitrile or ethylcyanoacetate (1 mmol) in water.

    • Add piperidine (5 mol %) as a catalyst.

    • Place the flask in an ultrasonic bath and irradiate the mixture for 5 minutes at 50°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the solid product can be collected by filtration, washed with water, and dried.

3. Green Catalyst Synthesis of Polysubstituted Quinolines

This protocol utilizes a reusable nanocatalyst in a green solvent.[1][8]

  • Materials: Aromatic amine, active methylene compound (e.g., ethyl acetoacetate), aromatic aldehyde, CdO@ZrO₂ nanocatalyst, ethanol.

  • Procedure:

    • To a round-bottom flask, add the aromatic amine (1 mmol), active methylene compound (1 mmol), aromatic aldehyde (1 mmol), and a catalytic amount of CdO@ZrO₂ nanocatalyst.

    • Add ethanol (5-10 mL) as the solvent.

    • Reflux the reaction mixture with stirring for the required time.

    • Monitor the reaction's progress via TLC.

    • After completion, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Visualizing Green Synthesis Workflows

The following diagrams illustrate the generalized workflows and logical comparisons of the described green synthesis protocols for quinolines.

G cluster_workflow Generalized Green Synthesis Workflow Reactants Reactants (e.g., Anilines, Carbonyls) Solvent_Catalyst Green Solvent & Catalyst Addition Reactants->Solvent_Catalyst Reaction Reaction Mixture Solvent_Catalyst->Reaction Energy_Input Energy Input (Microwave/Ultrasound/Heat) Energy_Input->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Cooling, Filtration) Monitoring->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Catalyst_Recovery Catalyst Recovery & Reuse Workup->Catalyst_Recovery Product Purified Quinoline Derivative Purification->Product

Caption: Generalized workflow for the green synthesis of quinolines.

G cluster_comparison Comparison of Green Synthesis Protocols cluster_microwave Advantages cluster_ultrasound Advantages cluster_catalyst Advantages cluster_considerations Key Considerations Protocols Green Synthesis Protocols Microwave Microwave-Assisted Protocols->Microwave Ultrasound Ultrasound-Assisted Protocols->Ultrasound Green_Catalyst Green Catalysis Protocols->Green_Catalyst MW_Adv Rapid Reaction Times High Yields Reduced Side Reactions Microwave->MW_Adv US_Adv Energy Efficiency Enhanced Mass Transfer Milder Conditions Ultrasound->US_Adv GC_Adv High Selectivity Catalyst Reusability Environmentally Benign Green_Catalyst->GC_Adv Yield Yield MW_Adv->Yield Time Reaction Time MW_Adv->Time US_Adv->Time GC_Adv->Yield Cost Catalyst Cost & Reusability GC_Adv->Cost Solvent Solvent Toxicity GC_Adv->Solvent

Caption: Logical comparison of green quinoline synthesis protocols.

Conclusion

The shift towards green chemistry has revolutionized the synthesis of quinoline derivatives, offering a diverse toolkit of methodologies that are more efficient, safer, and environmentally friendly than traditional approaches.[3] Microwave-assisted synthesis provides a dramatic reduction in reaction times, while ultrasound-assisted methods offer energy efficiency and milder conditions.[5][10] The development of novel, reusable green catalysts further enhances the sustainability of quinoline synthesis by minimizing waste and allowing for high product selectivity.[8][11] For researchers and professionals in drug development, a thorough understanding of this spectrum of green synthetic methodologies is crucial for the efficient and sustainable design and production of novel quinoline-based compounds with therapeutic potential. The choice of the most appropriate synthetic strategy will depend on factors such as the desired substitution pattern, available starting materials, and the desired balance between reaction speed, yield, and overall environmental impact.

References

Unveiling Reaction Pathways: A Comparative Guide to In-Situ Spectroscopy for Friedländer Reaction Intermediate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, understanding the transient species that dictate the course of a chemical reaction is paramount for optimization, control, and mechanistic elucidation. The Friedländer synthesis, a cornerstone reaction for generating substituted quinolines—scaffolds prevalent in pharmaceuticals and functional materials—is no exception. This guide provides a comparative analysis of in-situ spectroscopic techniques for the real-time characterization of elusive Friedländer reaction intermediates, supported by established mechanistic pathways and generalized experimental data.

The direct observation of reaction intermediates provides a window into the reaction mechanism, allowing for the identification of rate-determining steps and the discovery of alternative pathways. In-situ (in the reaction mixture) spectroscopy is a powerful tool for achieving this, as it monitors the reaction as it happens, without the need for sampling and quenching which can alter the species of interest.[1] This guide compares the application of key in-situ spectroscopic techniques—Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—for monitoring the Friedländer annulation.

Comparing the Spectroscopic Toolkit

The choice of an in-situ technique depends on the specific reaction conditions, the concentration of intermediates, and the nature of the spectroscopic signatures of the species involved. Each method offers unique advantages and disadvantages for tracking the conversion of a 2-aminoaryl aldehyde or ketone with a carbonyl compound into a quinoline (B57606).

Technique Principle Strengths for Friedländer Analysis Limitations
In-Situ ATR-FTIR Monitors changes in vibrational modes (bond stretching/bending) as functional groups are consumed and formed.[1]- Excellent for tracking changes in carbonyl (C=O) and imine (C=N) functional groups, which are central to the reaction mechanism. - High sensitivity and rapid data acquisition suitable for tracking fast reactions.[2] - Widely available and relatively easy to implement with fiber-optic probes.[3]- Water and other polar solvents can have strong IR absorbance, potentially obscuring key spectral regions. - Signal intensity may be low for intermediates at low concentrations.[4]
In-Situ NMR Tracks changes in the chemical environment of atomic nuclei (typically ¹H), providing detailed structural information.- Unparalleled for definitive structural elucidation of intermediates.[5] - Can provide quantitative data on the concentration of all NMR-active species simultaneously.[6] - Not affected by the color or opacity of the reaction mixture.- Lower sensitivity compared to FTIR; may not detect very low concentration intermediates.[7] - Requires specialized flow-NMR setups for continuous monitoring. - Data acquisition can be slower, potentially missing very short-lived species.
In-Situ Raman Measures inelastic scattering of monochromatic light, providing information on vibrational modes. It is complementary to IR spectroscopy.[4]- Excellent for monitoring non-polar, symmetric bonds (e.g., C=C bonds in some intermediates). - Insensitive to water, making it ideal for aqueous reactions.[4] - Can be used to study solid phases and catalysts in heterogeneous reactions.- Fluorescence from reactants or impurities can overwhelm the Raman signal. - Can be less sensitive than IR for many key functional groups involved in the Friedländer reaction.[4]

Expected Spectroscopic Signatures of Friedländer Intermediates

While specific peak positions will vary based on substitution and solvent, we can predict the characteristic spectroscopic changes corresponding to the key intermediates in the widely accepted aldol-type condensation mechanism. The reaction between 2-aminobenzaldehyde and acetone (B3395972) is used here as a representative example.

Reaction Step Intermediate Key Functional Group Change Expected In-Situ FTIR Signature (cm⁻¹) Expected In-Situ ¹H NMR Signature (ppm)
Reactants This compound + AcetoneAldehyde C=O, Amine N-H, Ketone C=O~1680 (Ar-CHO), ~3400/3300 (NH₂), ~1715 (C=O)~9.8 (CHO), ~6.2 (NH₂), ~2.1 (CH₃)
Aldol Addition Aldol AdductFormation of O-H and loss of C=OAppearance of broad ~3400 (O-H), disappearance of ~1715 (ketone C=O)Appearance of new signals for CH-OH and aliphatic CH₂
Dehydration α,β-Unsaturated KetoneFormation of C=C, loss of O-HAppearance of ~1620 (C=C), disappearance of ~3400 (O-H)Appearance of vinylic protons (~6.0-7.0)
Cyclization/Imination DihydroquinolineFormation of C=N, loss of Ar-NH₂Appearance of ~1640 (C=N), disappearance of ~3400/3300 (NH₂)Disappearance of NH₂ signal, shifts in aromatic protons
Aromatization Quinoline ProductFormation of aromatic systemStable, characteristic fingerprint regionCharacteristic aromatic signals for the quinoline core

Note: The values presented are approximate and serve as a general guide. Actual values will be highly dependent on the specific substrates, solvent, and catalyst used.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the process, the following diagrams illustrate the Friedländer reaction mechanism and a generalized workflow for its in-situ analysis.

G Reactants 2-Aminoaryl Ketone + Carbonyl Compound Aldol Aldol Adduct (Intermediate 1) Reactants->Aldol Aldol Addition Enone α,β-Unsaturated Ketone (Intermediate 2) Aldol->Enone Dehydration (-H₂O) Imine Cyclized Imine (Intermediate 3) Enone->Imine Intramolecular Aza-Michael/Condensation Product Substituted Quinoline Imine->Product Dehydration (-H₂O) & Aromatization

Caption: The accepted aldol-type mechanism for the Friedländer synthesis.

G A 1. Reactor Setup (Jacketed vessel with stirrer) B 2. In-Situ Probe Insertion (e.g., ATR-FTIR Probe) A->B C 3. Reactant & Solvent Charging B->C D 4. Acquire Background Spectrum (Before catalyst/initiator) C->D E 5. Initiate Reaction (Add catalyst, apply heat) D->E F 6. Real-Time Spectroscopic Monitoring (Collect spectra vs. time) E->F G 7. Data Processing & Analysis (Peak trending, kinetic modeling) F->G

Caption: Generalized workflow for in-situ spectroscopic reaction monitoring.

Experimental Protocols

While specific parameters must be optimized for each unique reaction, the following provides a detailed, generalized protocol for monitoring a Friedländer reaction using in-situ ATR-FTIR.

Protocol: In-Situ ATR-FTIR Monitoring of a Lewis Acid-Catalyzed Friedländer Reaction

1. System Preparation and Calibration:

  • Assemble a jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and ports for reagent addition and the in-situ probe.
  • Connect the reactor to a circulating bath to maintain a constant temperature (e.g., 80 °C).
  • Insert a clean, dry ATR-FTIR probe (e.g., with a diamond or silicon crystal) into the reactor, ensuring the ATR element is fully submerged in the reaction volume.
  • Purge the FTIR spectrometer's optical bench with dry air or nitrogen to minimize atmospheric interference (H₂O, CO₂).

2. Background Spectrum Acquisition:

  • Charge the reactor with the 2-aminoaryl ketone/aldehyde (e.g., 1.0 mmol) and the solvent (e.g., 10 mL of toluene).
  • Allow the system to reach thermal equilibrium at the desired reaction temperature.
  • Collect a background spectrum (e.g., 64 scans at a resolution of 4 cm⁻¹). This spectrum represents the initial state before the reaction begins and will be automatically subtracted from subsequent spectra.

3. Reaction Initiation and Monitoring:

  • Initiate data collection in the spectrometer software, setting it to acquire a spectrum at regular intervals (e.g., every 30 seconds).
  • Add the α-methylene carbonyl compound (e.g., 1.2 mmol) to the reactor.
  • Inject the catalyst (e.g., a solution of Sc(OTf)₃ in toluene) to start the reaction.
  • Continue monitoring until the spectral features of the starting materials have disappeared and the product peaks are stable, indicating reaction completion.

4. Data Analysis:

  • Use the software to create 3D plots (absorbance vs. wavenumber vs. time) to visualize the reaction progress.
  • Generate concentration-time profiles by tracking the peak height or area of characteristic IR bands for reactants, intermediates (if observable), and the final quinoline product.
  • Apply kinetic models to the concentration profiles to determine reaction rates and orders.[8]

Conclusion

The characterization of transient intermediates in the Friedländer synthesis is critical for mechanistic understanding and process optimization. In-situ spectroscopy provides the necessary tools for real-time, non-invasive analysis. ATR-FTIR offers a robust and accessible method for tracking key functional group transformations, while in-situ NMR provides definitive structural proof, and Raman spectroscopy excels in aqueous media. By selecting the appropriate technique and carefully designing the experiment, researchers can gain unprecedented insights into the reaction pathway, paving the way for the development of more efficient, selective, and sustainable syntheses of vital quinoline derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Aminobenzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this chemical.

I. Chemical Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Table 1: Quantitative Data for this compound

PropertyValueSource
CAS Number 529-23-7[3]
Molecular Formula C₇H₇NO[5]
Molecular Weight 121.14 g/mol [4]
Appearance Pale yellow to white crystalline solid/powder[5]
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature -20°C[6]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][3][4]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound.

  • Eye and Face Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.[6][7] Ensure they conform to NIOSH (US) or EN166 (EU) standards.[7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves, such as nitrile rubber.[7] Inspect gloves before use.

    • Clothing: Wear protective clothing.[1][6] Fire/flame resistant and impervious clothing is also recommended.[7][8] Contaminated clothing should be removed and washed before reuse.[1][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6][7] For nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended.[7]

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural guidelines is essential to minimize risks.

  • Engineering Controls:

    • Always work in a well-ventilated area.[1]

    • Use a chemical fume hood for all manipulations to avoid the formation and inhalation of dust and aerosols.[2][7]

    • Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Handling:

    • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7]

    • Keep containers securely sealed when not in use.[1]

  • Storage:

    • Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[1][6] The recommended storage temperature is -20°C.[6]

    • Store locked up.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

IV. Emergency and First Aid Protocols

Immediate and appropriate responses to emergencies are critical.

  • Inhalation: Move the person to fresh air.[2][3][6] If breathing is difficult, provide oxygen.[6] If not breathing, give artificial respiration.[3][6] Seek medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][6] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[1][2][3][6] Never give anything by mouth to an unconscious person.[3][6] Call a physician or poison control center immediately.[2]

V. Spill and Disposal Plan

Spill Procedure:

  • Evacuate personnel from the spill area.[7]

  • Ensure adequate ventilation.[3][6]

  • Wear appropriate personal protective equipment as detailed in Section II.[3]

  • Avoid creating dust.[1][6]

  • For dry spills, use dry clean-up procedures.[1] Cover the powder spill with a plastic sheet or tarp to minimize spreading.[6]

  • Sweep up, shovel up, or vacuum the material into a suitable, closed, and labeled container for disposal.[1][3][7]

  • Prevent the product from entering drains.[3][7]

  • Wash the spill area down with large amounts of water and prevent runoff into drains.[1]

Disposal Plan:

  • Disposal of this compound and any contaminated materials must be conducted through a licensed professional waste disposal service.[7]

  • Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[6]

  • Do not reuse the container.[6]

VI. Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) A->B Proceed C Handling Operations (In Chemical Fume Hood) B->C Proceed D Storage (-20°C, Tightly Sealed) C->D Store Unused Chemical E Spill or Exposure Event C->E If spill/exposure occurs H Waste Collection (Labeled, Sealed Containers) C->H Collect Waste J Doff PPE & Personal Hygiene C->J Complete Work D->C Retrieve for Use F First Aid & Emergency Response E->F Personnel Exposure G Decontamination & Spill Cleanup E->G Chemical Spill F->A Re-evaluate Protocol G->H Contain & Collect I Proper Disposal (Licensed Service) H->I Final Step J->I Dispose of Contaminated PPE

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzaldehyde
Reactant of Route 2
2-Aminobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.